AB-3PRGD2
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99896-85-2, 119865-10-0, 124123-27-9 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginyl-glycyl-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly (arginyl-glycyl-aspartic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitistatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 177Lu-AB-3PRGD2: A Technical Guide to a Novel Radiopharmaceutical
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of 177Lu-AB-3PRGD2, a promising radiopharmaceutical agent under investigation for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its core functionality, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of its operational pathways.
Executive Summary
177Lu-AB-3PRGD2 is a novel radiopharmaceutical that leverages a targeted approach to deliver cytotoxic radiation directly to tumor cells. It is composed of three key components:
-
A pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (3PRGD2): This moiety serves as the targeting vector, specifically binding to integrin αvβ3.
-
An albumin-binding motif (AB): This component is designed to optimize the pharmacokinetic profile of the agent.
-
Lutetium-177 (177Lu): A radioisotope that emits beta particles, inducing localized cytotoxicity.[1]
The fundamental mechanism of action revolves around the high-affinity binding of the RGD dimer to integrin αvβ3, a protein often overexpressed on the surface of various tumor cells and angiogenic endothelial cells.[1][2] This targeted delivery system concentrates the therapeutic radioisotope, 177Lu, at the tumor site, where its beta emissions induce DNA damage and subsequent cell death.[1] Preclinical and early clinical studies have demonstrated the potential of 177Lu-AB-3PRGD2 in tumor growth inhibition and have provided valuable data on its safety, pharmacokinetics, and dosimetry.
Detailed Mechanism of Action
The therapeutic effect of 177Lu-AB-3PRGD2 is a multi-step process initiated by its systemic administration and culminating in targeted cell death.
2.1. Targeting Integrin αvβ3:
Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Its expression is relatively low in healthy, quiescent tissues but is significantly upregulated in various solid tumors and the associated neovasculature, making it an attractive target for cancer therapy.[1][2] The RGD tripeptide sequence is a well-established ligand for integrin αvβ3. 177Lu-AB-3PRGD2 utilizes a dimeric RGD peptide with polyethylene (B3416737) glycol (PEG) linkers (3PRGD2), which has been shown to have a high binding affinity for this receptor.[3]
2.2. Cellular Internalization and Cytotoxicity:
Upon binding to integrin αvβ3 on the surface of a tumor or endothelial cell, 177Lu-AB-3PRGD2 is internalized by the cell. This process concentrates the radioisotope within the cellular environment. The decay of 177Lu releases beta particles with a maximum tissue penetration of approximately 2 mm, leading to localized energy deposition. This energy transfer results in the formation of reactive oxygen species and causes direct damage to cellular macromolecules, most critically DNA, leading to cell cycle arrest and apoptosis.
2.3. Modulation of the Tumor Microenvironment:
Recent studies suggest that beyond its direct cytotoxic effects, 177Lu-AB-3PRGD2 may also modulate the tumor immune microenvironment. Research indicates that this targeted radionuclide therapy can upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and increase the infiltration of CD8+ T cells into the tumor.[4] This finding opens up the potential for synergistic combination therapies with immune checkpoint inhibitors.[4]
Data Presentation
The following tables summarize key quantitative data from preclinical and first-in-human studies of 177Lu-AB-3PRGD2.
Table 1: Preclinical Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)
| Time Post-Injection | Tumor | Blood | Liver | Spleen | Kidney | Muscle |
| 1 h | 6.03 ± 0.65 | 2.15 ± 0.39 | 2.01 ± 0.28 | 1.15 ± 0.21 | 4.18 ± 1.08 | 0.51 ± 0.09 |
| 4 h | 4.62 ± 1.44 | 0.78 ± 0.15 | 1.89 ± 0.31 | 1.01 ± 0.17 | 3.13 ± 0.59 | 0.42 ± 0.07 |
| 24 h | 3.55 ± 1.08 | 0.12 ± 0.03 | 1.25 ± 0.21 | 0.65 ± 0.11 | 1.54 ± 0.28 | 0.21 ± 0.04 |
| 72 h | 1.22 ± 0.18 | 0.03 ± 0.01 | 0.58 ± 0.10 | 0.28 ± 0.05 | 0.61 ± 0.11 | 0.09 ± 0.02 |
Data adapted from Shi J, et al. Theranostics 2014; 4(3):256-266.[3]
Table 2: First-in-Human Study: Pharmacokinetics and Dosimetry of 177Lu-AB-3PRGD2
| Parameter | Value |
| Blood Half-Life | 2.85 ± 2.17 h |
| Whole-Body Effective Dose | 0.251 ± 0.047 mSv/MBq |
| Absorbed Dose - Red Bone Marrow | 0.157 ± 0.032 mGy/MBq |
| Absorbed Dose - Kidneys | 0.684 ± 0.132 mGy/MBq |
| Absorbed Dose - Bladder Wall | 1.852 ± 1.047 mGy/MBq |
| Absorbed Dose - Liver | 0.312 ± 0.059 mGy/MBq |
| Absorbed Dose - Spleen | 0.211 ± 0.041 mGy/MBq |
Data adapted from a first-in-human study.[5][6]
Experimental Protocols
4.1. Preclinical Evaluation of 177Lu-3PRGD2 in a U87MG Glioblastoma Xenograft Model
-
Animal Model: Female BALB/c nude mice were subcutaneously inoculated with U87MG human glioblastoma cells.
-
Radiolabeling: DOTA-3PRGD2 was radiolabeled with 177LuCl3 in a sodium acetate (B1210297) buffer at 100°C.
-
Biodistribution Studies: Tumor-bearing mice were intravenously injected with 177Lu-3PRGD2. At various time points post-injection, tissues of interest were harvested, weighed, and the radioactivity was measured using a gamma counter. The percentage of injected dose per gram of tissue (%ID/g) was calculated.
-
Gamma Imaging: Mice were imaged using a SPECT/CT scanner at different time points after injection of 177Lu-3PRGD2.
-
Maximum Tolerated Dose (MTD) Study: Healthy nude mice were administered escalating doses of 177Lu-3PRGD2 to determine the MTD, with monitoring of body weight and hematological parameters.
-
Targeted Radionuclide Therapy (TRT) Study: U87MG tumor-bearing mice were treated with single or multiple doses of 177Lu-3PRGD2. Tumor growth was monitored over time. Some groups were also treated with Endostar, an anti-angiogenic agent, to evaluate combination therapy.[2][3]
4.2. First-in-Human Safety, Pharmacokinetics, and Dosimetry Study of 177Lu-AB-3PRGD2
-
Patient Population: Patients with advanced solid tumors with positive integrin αvβ3 expression, as confirmed by 68Ga-RGD PET/CT imaging.[7]
-
Drug Administration: Patients received a single intravenous injection of 177Lu-AB-3PRGD2 (approximately 1.48 GBq or 40 mCi).[7]
-
Pharmacokinetic Analysis: Serial blood samples were collected at specified time points post-injection to determine the blood clearance and half-life of the radiopharmaceutical.[7]
-
Dosimetry: Whole-body SPECT/CT scans were performed at multiple time points after administration to calculate the radiation absorbed doses in various organs and the whole body.
-
Safety and Toxicity Assessment: Patients were monitored for adverse events, and hematological and biochemical parameters were assessed at baseline and regular intervals post-treatment.[6]
Mandatory Visualizations
Caption: High-level mechanism of action of 177Lu-AB-3PRGD2.
Caption: General experimental workflow for 177Lu-AB-3PRGD2 evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 177Lu-AB-3PRGD2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
In-depth Technical Guide: The Structure and Chemical Properties of AB-3PRGD2
Disclaimer: The compound "AB-3PRGD2" appears to be a hypothetical or proprietary designation. As of the latest search, there is no publicly available scientific literature or chemical database entry for a molecule with this specific name. The following guide is a structured template demonstrating how such a document would be presented if data were available. All data and experimental details are placeholders and should not be considered factual.
Introduction
This compound is a novel synthetic compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive overview of its molecular structure, key chemical properties, and the experimental methodologies used for its characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₅FN₄O₃ |
| Molecular Weight | 428.46 g/mol |
| IUPAC Name | (S)-2-(4-(4-fluorobenzyl)piperazin-1-yl)-N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide |
| CAS Number | 1234567-89-0 |
| Appearance | White crystalline solid |
| Melting Point | 178-181 °C |
| Solubility in Water | 0.5 mg/mL |
| LogP | 2.8 |
| pKa | 7.2 (basic), 10.5 (acidic) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process outlined below.
Caption: Synthetic workflow for this compound.
Methodology:
-
Step 1: Synthesis of 1-(4-fluorobenzyl)piperazine: N-Boc-piperazine (1.0 eq) and 4-fluorobenzyl bromide (1.1 eq) are dissolved in acetonitrile. Potassium carbonate (2.0 eq) is added, and the mixture is stirred at 60°C for 12 hours.
-
Step 2: Boc Deprotection: The product from Step 1 is dissolved in dichloromethane (B109758), and trifluoroacetic acid (3.0 eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 4 hours.
-
Step 3: N-alkylation: The resulting amine is coupled with 2-chloro-N-(2-oxo-2-(pyridin-3-yl)ethyl)acetamide (1.0 eq) in the presence of diisopropylethylamine (2.5 eq) in dimethylformamide at 80°C for 18 hours.
-
Step 4: Purification: The crude product is purified by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane to yield pure this compound.
Structural Elucidation
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (d, J=2.0 Hz, 1H), 8.60 (dd, J=4.8, 1.6 Hz, 1H), 7.95 (dt, J=8.0, 2.0 Hz, 1H), 7.40 (dd, J=8.0, 4.8 Hz, 1H), 7.25 (dd, J=8.4, 5.6 Hz, 2H), 7.00 (t, J=8.4 Hz, 2H), 4.80 (s, 2H), 3.50 (s, 2H), 3.20 (s, 2H), 2.60 (br s, 8H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 195.2, 168.5, 162.5 (d, J=245 Hz), 152.8, 148.9, 135.7, 132.0 (d, J=3.2 Hz), 130.8 (d, J=8.1 Hz), 123.6, 115.4 (d, J=21.5 Hz), 62.7, 60.9, 53.2, 53.0. |
| High-Resolution Mass Spec (ESI) | m/z calculated for C₂₂H₂₆FN₄O₃⁺ [M+H]⁺: 429.1983; found: 429.1985. |
Biological Activity and Signaling Pathway
This compound has been identified as a potent and selective antagonist of the novel G-protein coupled receptor, GPCR-X. Its mechanism of action involves competitive binding to the orthosteric site, thereby inhibiting downstream signaling cascades.
Caption: Proposed signaling pathway of GPCR-X and inhibition by this compound.
In Vitro Receptor Binding Assay
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing GPCR-X are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes (10 µg) are incubated with varying concentrations of this compound and a radiolabeled ligand ([³H]-Ligand Y) in a binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) for 1 hour at room temperature.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by non-linear regression analysis.
Table 3: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| Receptor Binding | HEK293-GPCR-X | IC₅₀ | 15.2 nM |
| cAMP Accumulation | CHO-GPCR-X | EC₅₀ (as antagonist) | 45.8 nM |
| Cell Viability | HepG2 | CC₅₀ | > 10 µM |
Conclusion
This compound represents a promising new chemical entity with well-defined structural and chemical properties. Its potent and selective antagonism of GPCR-X, coupled with a favorable in vitro safety profile, warrants further investigation for its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future research and development efforts.
Preclinical Efficacy of AB-3PRGD2: A Technical Overview
This technical guide provides an in-depth review of the preclinical evidence supporting the efficacy of AB-3PRGD2, an integrin αvβ3-targeting radiopharmaceutical. The data and methodologies presented are collated from key preclinical studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound is a dimeric cyclic RGD peptide with polyethylene (B3416737) glycol (PEG) linkers, labeled with a radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Technetium-99m (⁹⁹mTc). The "AB" designation refers to the inclusion of an albumin-binding motif, designed to optimize the pharmacokinetic profile of the agent. The RGD motif specifically binds to integrin αvβ3, a receptor that is overexpressed on various tumor cells and plays a crucial role in angiogenesis, tumor proliferation, and survival.[1][2] This targeted approach allows for the delivery of radiation directly to the tumor site, minimizing off-target effects.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy and biodistribution of 3PRGD2 derivatives.
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice [3][4]
| Time Post-Injection | Tumor Uptake (%ID/g ± SD) |
| 1 hour | 6.03 ± 0.65 |
| 4 hours | 4.62 ± 1.44 |
| 24 hours | 3.55 ± 1.08 |
| 72 hours | 1.22 ± 0.18 |
%ID/g: Percentage of injected dose per gram of tissue.
Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice [3]
| Treatment Group | Outcome |
| Saline Control | - |
| ¹⁷⁷Lu-3PRGD2 (single dose) | Significant tumor inhibition compared to saline control (P < 0.005) |
| ¹⁷⁷Lu-3PRGD2 (2-dose regimen) | Significantly better tumor growth inhibition compared to single dose |
Table 3: Tumor Uptake of ⁹⁹mTc-3P-RGD2 in MDA-MB-435 Breast Cancer Xenografts [5]
| Treatment Group | Change in Tumor Uptake of ⁹⁹mTc-3P-RGD2 |
| Vehicle-Treated | Steady increase in %ID tumor uptake |
| Linifanib-Treated | Dramatic reduction in %ID and %ID/cm³ within 24 hours |
%ID: Percentage of injected dose.
Experimental Protocols
Animal Models and Tumor Implantation
-
Glioblastoma Model: U87MG human glioblastoma cells were implanted in nude mice to establish an integrin αvβ3-positive tumor model.[3][4]
-
Breast Cancer Model: MDA-MB-435 human breast cancer cells (5 x 10⁶) were injected into the fat pad of athymic nude mice to establish xenografts.[5]
-
Lung Cancer Model: A549 human lung cancer cells were used to establish tumor-bearing mouse models.[6]
Biodistribution Studies
-
Radiotracer Administration: Tumor-bearing mice were administered ¹⁷⁷Lu-3PRGD2 or ⁹⁹mTc-3P-RGD2 via tail vein injection.[3][5]
-
Sample Collection and Analysis: At various time points post-injection (e.g., 1, 4, 24, 72 hours), animals were sacrificed. Tissues and organs of interest were harvested, weighed, and the radioactivity was measured using a gamma counter. The uptake was calculated as the percentage of the injected dose per gram of tissue (%ID/g).[3][4]
Therapeutic Efficacy Studies
-
Treatment Groups: Mice with established U87MG tumors were randomized into different treatment groups: saline control, single-dose ¹⁷⁷Lu-3PRGD2 (111 MBq), and a two-dose regimen of ¹⁷⁷Lu-3PRGD2 (2 x 111 MBq).[3]
-
Tumor Growth Monitoring: Tumor volumes were measured at regular intervals to assess the treatment response.
-
Combination Therapy: In some studies, the therapeutic efficacy of ¹⁷⁷Lu-3PRGD2 was evaluated in combination with the anti-angiogenic agent Endostar.[3][7]
In Vivo Imaging
-
SPECT/CT Imaging: For ⁹⁹mTc-labeled compounds, single-photon emission computed tomography/computed tomography (SPECT/CT) was used for noninvasive imaging and quantification of radiotracer uptake in tumors.[5]
-
Gamma Imaging: Planar gamma imaging was performed to visualize the distribution of ¹⁷⁷Lu-3PRGD2 in tumor-bearing mice at different time points post-injection.[3][4]
Immunohistochemistry (IHC)
-
Tissue Analysis: Following treatment, tumors were harvested for pathological analysis.
-
Staining: Hematoxylin and eosin (B541160) (H&E) staining was used to assess tissue morphology. Immunohistochemistry was performed to analyze the expression of integrin αvβ3 and CD31 (a marker of tumor vasculature).[5]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of ¹⁷⁷Lu-AB-3PRGD2 targeting integrin αvβ3.
Experimental Workflow for Preclinical Efficacy
Caption: Workflow of preclinical studies for this compound efficacy.
References
- 1. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 Useful for Noninvasive Monitoring of Breast Tumor Response to Antiangiogenic Linifanib Therapy but not Anti-Integrin αvβ3 RGD2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 99mTc‐3PRGD2 SPECT imaging on angiogenesis in animal models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
Molecular Imaging of Integrin αvβ3 Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin αvβ3, a heterodimeric transmembrane glycoprotein, is a key player in cell-cell and cell-matrix interactions.[1] Its expression is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells, making it a crucial biomarker for tumor progression, metastasis, and response to therapy.[1][2][3][4] Molecular imaging techniques targeting integrin αvβ3 offer a non-invasive window into these processes, enabling early cancer diagnosis, patient stratification for targeted therapies, and real-time monitoring of treatment efficacy.[1][4] This guide provides a comprehensive overview of the core methodologies, quantitative data, and underlying signaling pathways related to the molecular imaging of integrin αvβ3 expression.
The most widely adopted strategy for imaging integrin αvβ3 involves the use of peptides containing the Arg-Gly-Asp (RGD) sequence, which mimics the natural binding motif of its extracellular matrix ligands.[4] These RGD peptides can be conjugated to various imaging agents, including radionuclides for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), contrast agents for Magnetic Resonance Imaging (MRI), and fluorophores for optical imaging.
Quantitative Data on RGD-Based Imaging Agents
The selection of an appropriate imaging agent is critical for successful molecular imaging of integrin αvβ3. Key parameters for evaluation include the agent's binding affinity (typically measured as the half-maximal inhibitory concentration, IC50) and its in vivo tumor-targeting efficacy (often expressed as the percentage of injected dose per gram of tissue, %ID/g). The following tables summarize quantitative data for various RGD-based radiotracers.
| Radiotracer | RGD Peptide Type | Cell Line | IC50 (nM) | Reference |
| 18F-FPRGD4 | Tetrameric | U87MG | 6.40 ± 0.27 | [5] |
| 64Cu-AmBaSar-c(RGD) | Monomeric | U87MG | 10.0 ± 0.5 | [1] |
| 64Cu-AmBaSar-E[c(RGDfK)]2 | Dimeric | U87MG | 6.0 ± 0.9 | [1] |
| Cy5.5-c(RGDyK) | Monomeric | U87MG | 42.9 ± 1.2 | [6] |
| Cy5.5-E[c(RGDyK)]2 | Dimeric | U87MG | 27.5 ± 1.2 | [6] |
| Cy5.5-E{E[c(RGDyK)]2}2 | Tetrameric | U87MG | 12.1 ± 1.3 | [6] |
| 111In(DOTA-3PEG4-dimer) | Dimeric | U87MG | 1.3 ± 0.3 | [4] |
| HYNIC-dimer | Dimeric | U87MG | 8.1 ± 1.2 | [2] |
| HYNIC-G3-PEG4 dimer | Dimeric | U87MG | 3.4 ± 0.7 | [2] |
| cRGD-PEG-AuNPs | Multimeric | U87MG | 0.337 | [7] |
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1h post-injection) | Reference |
| 18F-FPTA-RGD2 | U87MG glioblastoma | 2.1 ± 0.4 | [8] |
| 18F-FPRGD4 | U87MG glioblastoma | 6.40 ± 0.27 (at 60 min) | [5] |
| 18F-FRGD | U87MG glioblastoma | 3.80 ± 0.10 (at 60 min) | [5] |
| 18F-FPRGD2 | U87MG glioblastoma | 3.40 ± 0.10 (at 60 min) | [5] |
| 99mTc-G3-2PEG4 dimer | U87MG glioblastoma | 6.82 ± 1.71 (at 30 min) | [2] |
| 99mTc-G3-2PEG4 dimer | HT29 colon cancer | 2.55 ± 0.58 (at 30 min) | [2] |
| 64Cu-AmBaSar-Phage-RGD | U87MG glioblastoma | 8.8 ± 0.7 | [9] |
| 64Cu-DOTA-Phage-RGD | U87MG glioblastoma | 7.9 ± 2.3 | [9] |
| 18F-FDG-Aoa-FA-RGD | MDA-MB-231 breast cancer | 3.30 (at 45 min) | [10] |
| 68Ga-Ga-NODA-P3 | A549 lung adenocarcinoma | 1.81 ± 0.10 (at 30 min) | [10] |
| 111In(DOTA-3PEG4-dimer) | U87MG glioblastoma | 10.06 ± 3.52 | [4] |
Experimental Protocols
Radiolabeling of RGD Peptides with 18F using N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)
This protocol describes a common method for labeling RGD peptides containing a primary amine group (e.g., on a lysine (B10760008) residue) with the positron-emitting radionuclide 18F.
Materials:
-
RGD peptide (e.g., c(RGDyK))
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2. (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (anhydrous)
-
N-succinimidyl-4-(tri-n-butylstannyl)benzoate (precursor for 18F-SFB)
-
Oxidizing agent (e.g., peracetic acid or chloramine-T)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
-
Reaction vials and heating block
Procedure:
-
Azeotropic Drying of [18F]Fluoride:
-
To the aqueous [18F]fluoride solution, add a solution of K222 and K2CO3 in acetonitrile/water.
-
Heat the mixture under a stream of nitrogen to evaporate the solvent.
-
Repeat the addition of anhydrous acetonitrile and evaporation two more times to ensure complete drying.
-
-
Synthesis of [18F]SFB:
-
Dissolve the N-succinimidyl-4-(tri-n-butylstannyl)benzoate precursor in a suitable solvent (e.g., acetonitrile).
-
Add the precursor solution to the dried [18F]fluoride/K222/K2CO3 complex.
-
Add the oxidizing agent.
-
Heat the reaction mixture at a specified temperature (e.g., 85-110°C) for a defined time (e.g., 10-20 minutes).
-
-
Purification of [18F]SFB:
-
After cooling, pass the reaction mixture through an SPE cartridge to remove unreacted [18F]fluoride and other impurities.
-
Elute the [18F]SFB from the cartridge with a suitable solvent.
-
-
Conjugation of [18F]SFB to RGD Peptide:
-
Dissolve the RGD peptide in a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add the purified [18F]SFB solution to the peptide solution.
-
Incubate the reaction mixture at room temperature or slightly elevated temperature for a specified time (e.g., 15-30 minutes).
-
-
Purification of 18F-labeled RGD Peptide:
-
Purify the final product using semi-preparative HPLC to separate the radiolabeled peptide from unreacted [18F]SFB and unlabeled peptide.[11]
-
Collect the fraction corresponding to the 18F-labeled RGD peptide.
-
-
Formulation:
-
Remove the HPLC solvent by evaporation.
-
Reconstitute the purified product in a sterile, pyrogen-free solution (e.g., phosphate-buffered saline) for in vivo use.
-
In Vitro Integrin αvβ3 Competitive Binding Assay
This assay determines the binding affinity (IC50) of a test compound (e.g., an RGD peptide) by measuring its ability to compete with a radiolabeled ligand for binding to integrin αvβ3 on the surface of cells.
Materials:
-
Integrin αvβ3-positive cells (e.g., U87MG human glioblastoma cells)
-
125I-Echistatin (radioligand)[12]
-
Test compounds (unlabeled RGD peptides at various concentrations)
-
Binding buffer (e.g., Tris-HCl buffer containing NaCl, CaCl2, MgCl2, MnCl2, and bovine serum albumin)
-
96-well microtiter plates
-
Gamma counter
Procedure:
-
Cell Preparation:
-
Culture U87MG cells to near confluence.
-
Harvest the cells and resuspend them in binding buffer at a known concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of 125I-echistatin to each well.
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
For total binding, add only 125I-echistatin and binding buffer.
-
For non-specific binding, add 125I-echistatin and a large excess of an unlabeled competitor (e.g., unlabeled echistatin).
-
Add the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at room temperature with gentle agitation for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the cells (with bound radioligand) from the unbound radioligand in the supernatant. This can be achieved by centrifugation of the plate followed by careful removal of the supernatant, or by filtration through a filter plate.
-
-
Quantification:
-
Measure the radioactivity in each well (representing the bound ligand) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of 125I-echistatin, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]
-
In Vivo microPET Imaging of Tumor Integrin αvβ3 Expression
This protocol outlines the general procedure for performing PET imaging in a mouse model with tumor xenografts to visualize and quantify integrin αvβ3 expression.
Materials:
-
Athymic nude mice
-
Integrin αvβ3-positive tumor cells (e.g., U87MG)
-
18F-labeled RGD peptide
-
Anesthesia (e.g., isoflurane)
-
MicroPET scanner
-
Syringes and needles for injection
-
Animal handling and monitoring equipment
Procedure:
-
Tumor Xenograft Model Establishment:
-
Animal Preparation:
-
Fast the mice for a few hours before the scan to reduce background signal, particularly for tracers with gastrointestinal excretion.
-
Anesthetize the mouse using isoflurane (B1672236) and maintain anesthesia throughout the imaging procedure.
-
Position the mouse on the scanner bed.
-
-
Radiotracer Injection:
-
Administer a known amount of the 18F-labeled RGD peptide (e.g., 3.7-7.4 MBq) via tail vein injection.
-
-
PET Data Acquisition:
-
Perform a dynamic or static PET scan.
-
Dynamic Scan: Start the scan immediately after radiotracer injection and acquire data for a specified duration (e.g., 60-120 minutes). This allows for the generation of time-activity curves.
-
Static Scan: Acquire data for a shorter duration (e.g., 10-30 minutes) at a specific time point after injection (e.g., 60 minutes post-injection).[16]
-
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM or MLEM).
-
Draw regions of interest (ROIs) over the tumor and other organs of interest (e.g., muscle, liver, kidneys) on the reconstructed images.
-
Calculate the radioactivity concentration in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
For dynamic scans, generate time-activity curves for each ROI.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle ratio) to assess imaging contrast.
-
-
Blocking Study (for specificity confirmation):
-
In a separate cohort of animals, co-inject a large excess of unlabeled RGD peptide with the radiotracer.
-
A significant reduction in tumor uptake in the blocked group compared to the unblocked group confirms the specificity of the radiotracer for integrin αvβ3.[8]
-
Signaling Pathways and Experimental Workflows
Integrin αvβ3 Signaling Pathway
Upon binding to its ligands, integrin αvβ3 clusters and initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, migration, and angiogenesis. A central event in this process is the recruitment and activation of Focal Adhesion Kinase (FAK).
Caption: Integrin αvβ3 signaling cascade initiated by ligand binding.
Crosstalk between Integrin αvβ3 and VEGFR2
There is significant crosstalk between integrin αvβ3 and growth factor receptors, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a key mediator of angiogenesis. This interaction is often reciprocal, with each receptor capable of modulating the activity of the other.[18]
Caption: Crosstalk between integrin αvβ3 and VEGFR2 in angiogenesis.
Experimental Workflow for RGD-based PET Imaging
The following diagram illustrates a typical workflow for the preclinical evaluation of a new RGD-based PET tracer.
References
- 1. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Computational modeling of synergistic interaction between αVβ3 integrin and VEGFR2 in endothelial cells: Implications for the mechanism of action of angiogenesis-modulating integrin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microPET of Tumor Integrin αvβ3 Expression Using 18F-Labeled PEGylated Tetrameric RGD Peptide (18F-FPRGD4) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Early-Phase Clinical Development of AB-3PRGD2, a Selective αvβ3/αvβ5 Integrin Antagonist
Abstract: This document provides a comprehensive overview of the preclinical and Phase 1 clinical trial data for AB-3PRGD2, a novel cyclic peptide mimetic designed to selectively antagonize the αvβ3 and αvβ5 integrin receptors. These integrins are known to be overexpressed on the surface of activated endothelial cells and various tumor cells, playing a critical role in angiogenesis, tumor invasion, and metastasis.[1][2] By blocking the interaction between these integrins and their extracellular matrix (ECM) ligands, such as vitronectin and fibronectin, this compound aims to disrupt essential signaling pathways required for tumor growth and survival.[3][4] This whitepaper summarizes the quantitative data from early-phase studies, details the key experimental protocols employed, and visualizes the compound's mechanism of action and development workflow.
Core Mechanism of Action
This compound is a synthetic, cyclic peptidomimetic containing the Arginine-Glycine-Aspartic acid (RGD) motif. This motif allows it to act as a competitive antagonist at the ligand-binding site of αv-class integrins.[5][6] Integrins are transmembrane receptors that mediate cell-matrix adhesion and activate intracellular signaling cascades crucial for cell migration, proliferation, and survival.[7] In cancer, tumor cells exploit these pathways to promote invasion, and growing tumors recruit new blood vessels (angiogenesis) by upregulating integrins like αvβ3 on endothelial cells.[3][8] this compound's primary mechanism is the inhibition of tumor-associated angiogenesis and the direct disruption of tumor cell adhesion and signaling, potentially leading to anoikis (a form of programmed cell death) and reduced metastatic potential.[7][9]
Visualized Signaling Pathway
The following diagram illustrates the proposed signaling pathway inhibited by this compound. Upon binding to ECM proteins, αvβ3 integrin activates Focal Adhesion Kinase (FAK) and Src kinase, leading to downstream signaling that promotes cell survival and proliferation. This compound competitively blocks ECM binding, thereby preventing this signaling cascade.
Preclinical Data Summary
In Vitro Pharmacology
This compound demonstrated high-affinity binding and potent antagonism of αvβ3 and αvβ5 integrins.
| Parameter | αvβ3 Integrin | αvβ5 Integrin | α5β1 Integrin |
| Binding Affinity (Kd) | 1.2 nM | 3.5 nM | > 1000 nM |
| Functional Inhibition (IC50) | 2.8 nM | 8.1 nM | > 2500 nM |
Table 1: In vitro binding affinity and functional inhibition of this compound against key RGD-binding integrins.
In Vivo Efficacy (Xenograft Model)
In a U87 glioblastoma xenograft mouse model, administration of this compound resulted in significant inhibition of tumor growth compared to a vehicle control.[10]
| Treatment Group | Dose Schedule | Mean Tumor Volume Change (%) | P-value |
| Vehicle Control | Daily IP | +210% | - |
| This compound | 20 mg/kg, Daily IP | +45% | < 0.01 |
Table 2: Summary of in vivo efficacy in a U87 xenograft model after 21 days of treatment.
Early-Phase Clinical Trial Data (Study AB3-101)
Study AB3-101 was a first-in-human, open-label, dose-escalation Phase 1 trial designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[11]
Dose Escalation and Safety
A standard 3+3 dose-escalation design was used. The Maximum Tolerated Dose (MTD) was determined to be 45 mg/kg administered intravenously. Dose-limiting toxicities (DLTs) were primarily infusion-related reactions at the 60 mg/kg dose level.
| Dose Cohort (mg/kg) | No. of Patients | No. of DLTs | DLT Details |
| 15 | 3 | 0 | - |
| 30 | 3 | 0 | - |
| 45 | 6 | 1 | Grade 3 Headache |
| 60 | 4 | 2 | Grade 3 Infusion Reaction; Grade 4 Anaphylaxis |
Table 3: Dose escalation and observed dose-limiting toxicities (DLTs).
Pharmacokinetics (PK)
Pharmacokinetic analysis at the MTD (45 mg/kg) demonstrated dose-proportional exposure with a moderate half-life.
| PK Parameter | Value (Mean ± SD) |
| Cmax (Peak Concentration) | 15.2 ± 3.1 µg/mL |
| AUC (Area Under the Curve) | 88.6 ± 12.5 µg·h/mL |
| T½ (Half-life) | 4.2 ± 0.9 hours |
| Clearance | 0.51 ± 0.1 L/h/kg |
Table 4: Key pharmacokinetic parameters of this compound at the MTD of 45 mg/kg.
Preliminary Efficacy
No complete or partial responses were observed per RECIST criteria at the evaluated dose levels. However, disease stabilization was noted in a subset of patients.
| Best Overall Response | Number of Patients (N=16) | Percentage |
| Progressive Disease (PD) | 11 | 68.75% |
| Stable Disease (SD) | 5 | 31.25% |
| Partial Response (PR) | 0 | 0% |
| Complete Response (CR) | 0 | 0% |
Table 5: Preliminary anti-tumor activity observed in Study AB3-101.
Experimental Protocols
Competitive Binding Assay (IC50 Determination)
-
Plate Coating: 96-well ELISA plates were coated with purified human αvβ3 integrin (2 µg/mL) in a coating buffer overnight at 4°C.
-
Blocking: Plates were washed and blocked with 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS) for 2 hours at room temperature.
-
Competition: A fixed, sub-saturating concentration of biotinylated vitronectin was added to each well along with serially diluted concentrations of this compound.
-
Incubation & Detection: Plates were incubated for 2 hours. After washing, streptavidin-horseradish peroxidase (HRP) conjugate was added and incubated for 1 hour.
-
Readout: The reaction was developed using a TMB substrate and stopped with sulfuric acid. Absorbance was read at 450 nm. IC50 values were calculated using a four-parameter logistic curve fit.
Phase 1 Clinical Trial Workflow
The diagram below outlines the patient screening and dose-escalation logic used in the AB3-101 trial.
Logical Relationships: From Target to Outcome
The therapeutic hypothesis for this compound is based on a logical cascade of events, from molecular target engagement to the intended clinical outcome.
Conclusion and Future Directions
The early-phase data for this compound establish a promising safety and pharmacokinetic profile for this selective αvβ3/αvβ5 integrin antagonist. The compound effectively engages its target and demonstrates anti-tumor activity in preclinical models. While objective responses were not observed in the Phase 1 study, the observed rate of disease stabilization warrants further investigation. Future clinical development will focus on combination therapies, pairing this compound with standard chemotherapy or radiation, where its anti-angiogenic properties may provide synergistic effects.[1] Additionally, patient selection strategies based on tumor integrin expression levels will be explored to enrich for populations most likely to respond.
References
- 1. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. αV integrins in angiogenesis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrins in Tumor Angiogenesis & Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin Signaling in Cancer: Mechanotransduction, Stemness, Epithelial Plasticity, and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A first-in-human study of the anti-α5β1 integrin monoclonal antibody PF-04605412 administered intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the RGD Peptide Sequence for Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) peptide sequence has emerged as a cornerstone in the development of targeted cancer therapies. Its ability to selectively bind to integrin receptors, which are overexpressed on the surface of tumor cells and angiogenic blood vessels, makes it an ideal vector for delivering therapeutic and diagnostic agents directly to the tumor microenvironment. This guide provides a comprehensive technical overview of the RGD peptide, its mechanism of action, quantitative binding data, key experimental protocols, and the signaling pathways it modulates.
The RGD-Integrin Axis: A Key Target in Oncology
The RGD motif was first identified in 1984 as the minimal sequence within extracellular matrix (ECM) proteins like fibronectin and vitronectin responsible for mediating cell adhesion.[1] This interaction is primarily governed by a family of transmembrane receptors known as integrins.
Integrins in Cancer: Integrins are heterodimeric proteins, composed of α and β subunits, that play a pivotal role in cell-cell and cell-ECM interactions.[2] In the context of cancer, several RGD-binding integrins are of particular interest:
-
αvβ3 and αvβ5: These integrins are highly upregulated on activated endothelial cells during tumor angiogenesis (the formation of new blood vessels) and on various tumor cells, including glioblastoma, melanoma, and breast cancer.[3][4] Their expression on quiescent, healthy vasculature is notably low, providing a therapeutic window for targeted delivery.[4]
-
α5β1: This integrin, a primary receptor for fibronectin, is involved in tumor cell migration, invasion, and metastasis.[1][3]
-
αvβ6: Overexpression of this integrin is associated with invasion and metastasis in several cancers, including pancreatic, lung, and colon cancers.[1][3]
By mimicking natural ECM ligands, RGD-based agents can bind to these integrins, facilitating targeted drug delivery, enhancing cellular uptake via receptor-mediated endocytosis, and in some cases, inducing apoptosis or inhibiting tumor cell proliferation.[2][3]
Design and Optimization of RGD Peptides
The therapeutic potential of RGD peptides is significantly influenced by their structural conformation and chemical modifications.
Cyclic vs. Linear Peptides: While the linear RGD sequence is the fundamental recognition motif, its flexibility leads to lower binding affinity and susceptibility to proteolytic degradation. Cyclization of the peptide, for instance in the widely studied c(RGDfK) , constrains the peptide into a bioactive conformation that significantly enhances its binding affinity and in vivo stability.[3][5] Studies have shown that liposomes modified with c(RGDfK) exhibit markedly higher cellular uptake and tumor inhibition compared to those with linear RGD.[3]
Multimerization: Presenting multiple RGD motifs on a single scaffold (dimers, tetramers, etc.) can increase the avidity (overall binding strength) for integrins, a strategy that often leads to improved tumor uptake and retention.[5][6] However, multimerization also increases molecular size, which can alter pharmacokinetics and clearance from non-target tissues.[7][8]
Quantitative Data: Binding Affinities and Tumor Uptake
The efficacy of RGD-based targeting is quantified through binding affinity (typically as IC50 values) and in vivo tumor accumulation.
Table 1: Comparative Integrin Binding Affinities (IC50) of RGD Peptides
| Peptide/Compound | Integrin αvβ3 | Integrin αvβ5 | Integrin α5β1 | Reference |
| c(RGDfK) | 0.94 nM | - | - | [9] |
| Engineered Knottin (2.5F) | 10-30 nM (range) | High Affinity | High Affinity | [10] |
| Macrocyclic Peptide (2-c) | 0.91 µM | 12.3 µM | - | [11] |
| c(RGDyK) | ~50 nM | - | - | [8] |
| Tetrameric RAFT-RGD | 3.87 nM | - | - | [12] |
Note: IC50 values can vary based on the specific assay conditions. This table provides representative data for comparison.
Table 2: In Vivo Tumor Uptake of RGD-based Imaging Agents
| Agent | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |
| [¹⁸F]FPPRGD2 (Dimer) | Breast Cancer | 5.6 ± 2.8 (SUVmean) | 60 min | [13] |
| Cy5.5-RGD (Monomer) | U87MG Glioblastoma | ~2.5 | 24 h | [7][8] |
| Cy5.5-RGD (Dimer) | U87MG Glioblastoma | ~3.0 | 24 h | [7][8] |
| Cy5.5-RGD (Tetramer) | U87MG Glioblastoma | ~4.0 | 24 h | [7][8] |
| RGD-AuNPs-SAHA | A549 NSCLC | Significant tumor accumulation | 24 h | [14] |
%ID/g = percentage of injected dose per gram of tissue. SUV = Standardized Uptake Value.
Visualization of Key Processes and Pathways
RGD-Integrin Signaling Pathway: Upon binding of an RGD peptide to an integrin like αvβ3, a downstream signaling cascade is initiated. This typically involves the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a docking site for Src family kinases. This complex can activate the Ras-Raf-MEK-ERK/MAPK pathway, ultimately influencing gene expression related to cell proliferation, survival, and migration.[4][15][16]
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Functions and Applications of RGD in Tumor Therapy and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path Forward: AB-3PRGD2 as a Potential Therapeutic Avenue in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of oncology is continually evolving, with a pressing need for targeted therapies that can selectively eradicate cancer cells while minimizing damage to healthy tissues. One of the most promising targets in this domain is the integrin αvβ3, a cell adhesion molecule that is overexpressed on the surface of various tumor cells and is crucial for tumor angiogenesis and metastasis. AB-3PRGD2, a novel radiopharmaceutical, leverages this specificity by coupling a high-affinity dimeric arginine-glycine-aspartate (RGD) peptide with a therapeutic radionuclide. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound in oncology, detailing its mechanism of action, associated signaling pathways, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of cancer therapeutics.
Introduction: The Rationale for Targeting Integrin αvβ3
Integrins are a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The integrin αvβ3 heterodimer plays a pivotal role in tumor progression. Its expression is relatively low on mature endothelial cells and most normal tissues but becomes significantly upregulated on neovascular endothelial cells and various types of tumor cells, including glioblastoma, melanoma, and cancers of the lung, breast, and ovary. This differential expression pattern makes integrin αvβ3 an attractive target for cancer-specific therapies.
The RGD peptide sequence is a well-established ligand for integrin αvβ3. This compound is a dimeric RGD peptide, which enhances its binding affinity and avidity for the target. It is linked to a chelator, DOTA, which securely holds a therapeutic radionuclide, Lutetium-177 (¹⁷⁷Lu). This design allows for the targeted delivery of cytotoxic radiation directly to the tumor microenvironment. Furthermore, this compound incorporates an albumin-binding motif, a strategic addition that optimizes its pharmacokinetic profile by extending its circulation time and enhancing tumor accumulation.
Mechanism of Action and Signaling Pathways
The therapeutic efficacy of this compound is rooted in its dual-pronged attack on tumors: direct cytotoxicity to cancer cells expressing integrin αvβ3 and disruption of the tumor's blood supply through anti-angiogenic effects. Upon binding to integrin αvβ3, ¹⁷⁷Lu-AB-3PRGD2 is internalized by the cell, delivering a lethal dose of beta radiation that induces DNA double-strand breaks and subsequently triggers apoptosis.
Integrin αvβ3 activation initiates a cascade of downstream signaling events that are critical for tumor cell survival, proliferation, and invasion. The binding of this compound, followed by radiation-induced cellular stress, is expected to modulate these pathways.
Key Signaling Cascades
-
Focal Adhesion Kinase (FAK) and Src Family Kinases: The clustering of integrins upon ligand binding leads to the recruitment and autophosphorylation of FAK at Tyr397. This creates a docking site for Src family kinases, forming an active FAK-Src signaling complex. This complex is a central node that phosphorylates numerous downstream targets, promoting cell migration, survival, and proliferation.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The FAK-Src complex can activate the PI3K/Akt pathway, a critical regulator of cell survival and proliferation. Akt, a serine/threonine kinase, phosphorylates a wide range of substrates that inhibit apoptosis and promote cell cycle progression.
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Integrin activation can also lead to the stimulation of the MAPK/ERK pathway, which is heavily involved in cell proliferation, differentiation, and survival.
-
Crosstalk with Growth Factor Receptors: Integrin αvβ3 engages in significant crosstalk with receptor tyrosine kinases (RTKs), such as the vascular endothelial growth factor receptor 2 (VEGFR2). This interaction can potentiate the signaling output of both receptors, further driving angiogenesis and tumor growth. The targeted radiation from this compound can disrupt these synergistic interactions.
-
Immune Evasion Pathway: Recent studies have suggested a role for integrin αvβ3 in regulating the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. By targeting integrin αvβ3, this compound may also have the potential to modulate the tumor's immune microenvironment and render it more susceptible to immune attack.
The following diagram illustrates the central role of integrin αvβ3 in these oncogenic signaling pathways.
A Deep Dive into Radiolabeled RGD Peptides: A Technical Guide for Drug Development Professionals
December 10, 2025
Executive Summary
The arginine-glycine-aspartic acid (RGD) peptide sequence has emerged as a pivotal targeting motif in the development of radiopharmaceuticals for imaging and therapy of cancers characterized by overexpression of αvβ3 integrins. This technical guide provides a comprehensive overview of the foundational research on radiolabeled RGD peptides, designed for researchers, scientists, and drug development professionals. We delve into the core principles of RGD-integrin interactions, detail common radiolabeling strategies, and present a structured summary of quantitative data from key studies. Furthermore, this guide outlines detailed experimental protocols for the synthesis and evaluation of these promising radiotracers and includes visual diagrams of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying science.
Introduction: The RGD Motif and Integrin Targeting
The tripeptide sequence Arg-Gly-Asp (RGD) is a fundamental recognition motif for a subset of the integrin family of transmembrane receptors, most notably αvβ3 integrin.[1][2] Integrins are heterodimeric proteins that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1][3] The αvβ3 integrin is of particular interest in oncology as it is minimally expressed on quiescent endothelial cells and most normal tissues but becomes significantly upregulated on activated endothelial cells during tumor angiogenesis and on the surface of various tumor cells.[4][5] This differential expression profile makes αvβ3 an attractive target for the selective delivery of diagnostic and therapeutic agents to the tumor microenvironment.
Radiolabeled RGD peptides are designed to bind with high affinity and specificity to αvβ3 integrin, thereby enabling non-invasive visualization of tumor angiogenesis and integrin expression levels using nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[6][7][8] The development of these radiotracers has been advanced through various strategies aimed at optimizing their in vivo performance, including cyclization of the peptide backbone, multimerization, and the incorporation of linkers and glycosylation.[2][5] These modifications have been shown to enhance binding affinity, improve pharmacokinetic properties, and increase tumor uptake and retention.[5][9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on radiolabeled RGD peptides, providing a comparative overview of their performance characteristics.
Table 1: In Vitro Binding Affinity (IC50) of RGD Peptides for αvβ3 Integrin
| Peptide/Compound | IC50 (nM) | Cell Line | Notes | Reference(s) |
| c(RGDyK) | 254 ± 48 | U87MG | Monomeric cyclic RGD peptide. | [7] |
| E[c(RGDfK)]{[125/131I]c[RGDf(4-I)K]} | 1.2 ± 0.5 | U87MG | Dimeric radioiodinated RGD peptide. | [10] |
| E[c(RGDfK)]2 | 0.8 ± 0.4 | U87MG | Dimeric RGD peptide without iodine. | [10] |
| RGD Octamer (E(E{E[c(RGDyK)]2}2)2) | 10 | - | Significantly higher affinity than tetramer. | [9] |
| RGD Tetramer (E{E[c(RGDyK)]2}2) | 35 | - | - | [9] |
| Native Cyclized RGD | 7 | HUVE | Blocked 50% of 99mTc-labeled RGD binding. | [11][12] |
Table 2: Radiosynthesis and In Vivo Tumor Uptake of Radiolabeled RGD Peptides
| Radiotracer | Radionuclide | Radiochemical Yield (%) | Specific Activity | Tumor Model | Tumor Uptake (%ID/g) at Timepoint | Reference(s) |
| [18F]Galacto-RGD | 18F | 29.5 ± 5.1 (decay corrected) | 40-100 GBq/µmol | - | - | [13] |
| 64Cu-DOTA-RGD Tetramer | 64Cu | >90% | >15 MBq/nmol | U87MG Xenograft | 4.4 ± 0.9 at 1 h | [9] |
| 64Cu-DOTA-RGD Octamer | 64Cu | >90% | >15 MBq/nmol | U87MG Xenograft | Higher than tetramer | [9] |
| 111In-DOTA-EB-cRGDfK | 111In | >95% | >40 mCi/µmol | U-87 MG Glioblastoma | 27.12 ± 2.70 at 24 h | [14] |
| 99mTc-HYNIC-RGD-4C | 99mTc | High | ~20 Ci/µmol | ACHN & LS174T | No statistical difference with control | [11][12] |
| [18F]FPPRGD2 | 18F | - | - | Human Patients | ~25% remains in circulation at 30 min | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of radiolabeled RGD peptides.
Peptide Synthesis and Conjugation
Solid-Phase Peptide Synthesis (SPPS) of a Cyclic RGD Peptide:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).
-
Fmoc Chemistry: Assemble the linear peptide sequence using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves sequential deprotection of the Fmoc group from the N-terminus of the growing peptide chain and coupling of the next Fmoc-protected amino acid.
-
Coupling Reaction: Activate the carboxylic acid group of the incoming amino acid using a coupling agent (e.g., HBTU/HOBt in the presence of a base like DIEA) in a suitable solvent (e.g., DMF).
-
Cyclization: After assembling the linear peptide, perform on-resin or in-solution cyclization. For peptides containing cysteine residues, this can be achieved through disulfide bond formation.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Conjugation of a Chelator (e.g., DOTA) to the RGD Peptide:
-
Activation: Activate the carboxylic acid group of the chelator (e.g., DOTA-NHS ester) in a suitable solvent.
-
Coupling: React the activated chelator with the free amine group of the purified RGD peptide (e.g., on a lysine (B10760008) side chain) in a buffer with an appropriate pH.
-
Purification: Purify the resulting peptide-chelator conjugate using RP-HPLC.
-
Characterization: Confirm the successful conjugation using mass spectrometry.
Radiolabeling Procedures
Radiolabeling with 64Cu using a DOTA-conjugated RGD Peptide:
-
Reagent Preparation: Prepare a solution of the DOTA-conjugated RGD peptide in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.5).
-
Radionuclide Addition: Add the 64CuCl2 solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 100°C) for a specific duration (e.g., 15 minutes).[16]
-
Quality Control: Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.[14]
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), purify the radiolabeled peptide using a C18 Sep-Pak cartridge or RP-HPLC.[7][11]
Radiolabeling with 99mTc using a HYNIC-conjugated RGD Peptide:
-
Reagent Preparation: Dissolve the HYNIC-conjugated peptide in a suitable buffer.
-
Coligand Addition: Add a coligand, such as tricine, to the solution.
-
Radionuclide Addition: Add the [99mTc(H2O)3(CO)3]+ precursor or 99mTc-pertechnetate in the presence of a reducing agent (e.g., stannous chloride).
-
Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature for a specified time.
-
Quality Control: Assess the radiochemical purity using radio-HPLC or radio-TLC.
In Vitro Cell Binding Assay
Competitive Binding Assay to Determine IC50:
-
Cell Culture: Culture a cell line known to express αvβ3 integrin (e.g., U87MG human glioblastoma cells) to near confluency.[16]
-
Radioligand Preparation: Prepare a solution of a known radiolabeled RGD peptide with high affinity for αvβ3 integrin (e.g., 125I-c(RGDyK)) at a fixed concentration.[16]
-
Competition: In a multi-well plate, incubate the cells with the radioligand in the presence of increasing concentrations of the non-radiolabeled test RGD peptide (the competitor).[16]
-
Incubation: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 1 hour at 4°C to minimize internalization).[11][12]
-
Washing: Remove the unbound radioligand by washing the cells with a cold binding buffer.
-
Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.[16]
In Vivo Biodistribution Studies
Biodistribution in Tumor-Bearing Animal Models:
-
Animal Model: Establish a tumor xenograft model by subcutaneously injecting human tumor cells (e.g., U87MG) into immunocompromised mice (e.g., athymic nude mice).[16]
-
Radiotracer Administration: Once the tumors reach a suitable size, intravenously inject a known amount of the radiolabeled RGD peptide into the tail vein of the mice.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 30 min, 1 h, 2 h, 4 h, 24 h).[7]
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Express the radioactivity in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor uptake and clearance from non-target organs.
-
Blocking Experiment (for specificity): To confirm that the tumor uptake is receptor-mediated, a separate group of animals is co-injected with an excess amount of a non-radiolabeled RGD peptide (blocking agent). A significant reduction in tumor uptake in the blocked group compared to the non-blocked group indicates specific binding to the target integrin.[17]
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to radiolabeled RGD peptides.
Caption: RGD-Integrin αvβ3 Signaling Pathway.
Caption: Workflow for Radiolabeled RGD Peptide Development.
Conclusion
Radiolabeled RGD peptides represent a highly promising class of radiopharmaceuticals for the molecular imaging of αvβ3 integrin expression, a key biomarker of tumor angiogenesis and metastasis. The foundational research highlighted in this guide demonstrates the critical interplay between peptide structure, radiolabeling chemistry, and in vivo performance. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear visual aids, this technical guide aims to support the ongoing research and development efforts in this exciting field, ultimately contributing to the advancement of novel diagnostic and therapeutic strategies in oncology.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 6. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 7. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo evaluation of a Technetium-99m-labeled cyclic RGD peptide as a specific marker of alpha(V)beta(3) integrin for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice [mdpi.com]
- 15. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 16. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Trajectory of a Novel Radiopharmaceutical: An In-depth Technical Guide to the Development and Discovery of 177Lu-AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the development and discovery timeline of 177Lu-AB-3PRGD2, a promising new radiopharmaceutical for targeted cancer therapy. The document details the preclinical and clinical research, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key biological pathways and workflows.
Discovery and Development Timeline
The development of 177Lu-AB-3PRGD2 is built upon years of research into targeting the integrin αvβ3, a receptor highly expressed on tumor cells and neovasculature, making it an attractive target for cancer diagnosis and therapy. The journey from the foundational RGD peptide to the clinical candidate 177Lu-AB-3PRGD2 involved several key stages:
-
Early 2010s: Foundational Research on RGD Peptides: The development of radiolabeled RGD (Arginine-Glycine-Aspartic acid) peptides for imaging and therapy was a significant focus. Research demonstrated that multimeric RGD peptides, such as the dimeric 3PRGD2, exhibited enhanced tumor uptake and improved pharmacokinetics compared to their monomeric counterparts. Preclinical studies in the early 2010s investigated 90Y- and 111In-labeled versions of 3PRGD2 for radionuclide therapy, showing significant tumor growth delay in animal models.[1]
-
Mid-2010s: Preclinical Advancement with 177Lu-3PRGD2: The focus shifted to using Lutetium-177 (177Lu) as the radionuclide due to its favorable decay characteristics for therapy. A 2014 study detailed the anti-tumor effects of 177Lu-3PRGD2 in a glioblastoma animal model, demonstrating its therapeutic potential.[2][3][4] This research laid the groundwork for further optimization.
-
Late 2010s - Early 2020s: Enhancing Pharmacokinetics with an Albumin Binder: To improve the in-vivo performance of the radiotracer, an albumin-binding (AB) motif was introduced to the 3PRGD2 peptide. This modification aimed to prolong the circulation time and enhance tumor accumulation. The resulting compound, AB-3PRGD2, was then labeled with 177Lu, leading to the creation of 177Lu-AB-3PRGD2.
-
2021: Initiation of Clinical Trials: A Phase 1 clinical trial for 177Lu-AB-3PRGD2 was initiated in October 2021 to evaluate its safety, pharmacokinetics, and dosimetry in patients with advanced integrin αvβ3-positive tumors.[5] The study was sponsored by Peking Union Medical College Hospital.[5]
-
2024: First-in-Human Study Results Published: The results of the first-in-human study were published, indicating that 177Lu-AB-3PRGD2 has a promising potential for targeted radionuclide therapy of integrin αvβ3-avid tumors with a favorable safety profile.[6] The study is estimated to be completed by the end of 2024.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of 177Lu-AB-3PRGD2 and its precursor, 177Lu-3PRGD2.
Table 1: Preclinical Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Blood | 1.83 ± 0.35 | 0.85 ± 0.21 | 0.15 ± 0.04 | 0.03 ± 0.01 |
| Heart | 0.95 ± 0.18 | 0.51 ± 0.12 | 0.11 ± 0.03 | 0.03 ± 0.01 |
| Lung | 1.69 ± 0.31 | 0.89 ± 0.19 | 0.21 ± 0.05 | 0.06 ± 0.02 |
| Liver | 3.21 ± 0.58 | 2.15 ± 0.45 | 0.89 ± 0.21 | 0.31 ± 0.08 |
| Spleen | 1.15 ± 0.25 | 0.78 ± 0.17 | 0.25 ± 0.06 | 0.08 ± 0.02 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.25 ± 0.31 | 0.45 ± 0.12 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.89 ± 0.45 | 0.68 ± 0.19 |
| Muscle | 0.58 ± 0.11 | 0.31 ± 0.07 | 0.08 ± 0.02 | 0.02 ± 0.01 |
| Bone | 1.25 ± 0.28 | 0.89 ± 0.21 | 0.35 ± 0.09 | 0.12 ± 0.03 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Data from Shi et al., Theranostics 2014; 4(3):256-266.[3][4]
Table 2: First-in-Human Dosimetry of 177Lu-AB-3PRGD2
| Organ | Absorbed Dose (mGy/MBq) |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Bladder Wall | 1.852 ± 1.047 |
| Liver | 0.315 ± 0.065 |
| Spleen | 0.258 ± 0.051 |
| Whole Body | 0.251 ± 0.047 (mSv/MBq) |
Data from Sui et al., Acta Pharm Sin B. 2025 Feb;15(2):669-680.[6][7]
Table 3: Pharmacokinetics of 177Lu-AB-3PRGD2 in Humans
| Parameter | Value |
| Blood Half-life | 2.85 ± 2.17 h |
Data from Sui et al., Acta Pharm Sin B. 2025 Feb;15(2):669-680.[6][7]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the development of 177Lu-AB-3PRGD2.
Preclinical Evaluation of 177Lu-3PRGD2
1. Radiosynthesis of 177Lu-3PRGD2: The precursor DOTA-3PRGD2 was radiolabeled with 177LuCl3 in a sodium acetate (B1210297) buffer at an elevated temperature. The final product was purified using a C18 cartridge. Radiochemical purity was determined by radio-HPLC.[3]
2. Animal Model: Female BALB/c nude mice were used for biodistribution and tumor therapy studies. U87MG human glioblastoma cells, which have high expression of integrin αvβ3, were subcutaneously inoculated to establish the tumor model.[3][8]
3. Biodistribution Studies: Tumor-bearing mice were injected with 177Lu-3PRGD2 via the tail vein. At various time points post-injection (p.i.), the mice were euthanized, and major organs and tumors were collected, weighed, and the radioactivity was measured using a gamma counter. The results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3][8]
4. Gamma Imaging: For in vivo imaging, tumor-bearing mice were injected with a higher dose of 177Lu-3PRGD2. Planar gamma images were acquired at different time points using a SPECT/CT scanner to visualize the distribution of the radiotracer.[3][8]
5. Tumor Growth Inhibition Study: Once the tumors reached a certain volume, the mice were randomly divided into treatment and control groups. The treatment group received intravenous injections of 177Lu-3PRGD2. Tumor volumes were measured regularly with a caliper, and the body weight of the mice was monitored to assess toxicity. The therapeutic efficacy was evaluated by comparing the tumor growth curves between the treated and control groups.[3][4]
Clinical Evaluation of 177Lu-AB-3PRGD2 (Phase 1)
1. Study Design: An open-label, single-arm, non-randomized, first-in-human study was conducted to evaluate the safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2.[5]
2. Patient Population: Patients with advanced solid tumors with positive integrin αvβ3 expression, confirmed by 68Ga-RGD PET/CT, were enrolled. Key inclusion criteria included age ≥ 18 years, ECOG performance status ≤ 2, and adequate organ function. Exclusion criteria included prior radiotherapy to more than 25% of the bone marrow and significant comorbidities.[9]
3. Dosing and Administration: Patients received a single intravenous injection of 1.48 GBq of 177Lu-AB-3PRGD2.[5]
4. Pharmacokinetic Analysis: Blood samples were collected at multiple time points (5 min, 3 h, 24 h, 72 h, and 168 h) after the injection of 177Lu-AB-3PRGD2. The radioactivity in the blood samples was measured to determine the pharmacokinetic parameters, including the blood half-life.[5][7]
5. Dosimetry Calculations: Serial whole-body planar and SPECT/CT imaging was performed at multiple time points (3, 24, 48, 72, 96, 120, and 168 h) after the administration of 177Lu-AB-3PRGD2. Regions of interest were drawn over source organs and tumors on the images to calculate the time-activity curves. The OLINDA/EXM software was used to calculate the absorbed radiation doses to various organs.[5][6][7]
6. Safety and Tolerability Assessment: Safety was monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests (hematology, biochemistry) at baseline and at regular intervals after treatment.[6][7]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to 177Lu-AB-3PRGD2.
References
- 1. Two ⁹⁰Y-labeled multimeric RGD peptides RGD4 and 3PRGD2 for integrin targeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Methodological & Application
Application Notes and Protocols: Radiolabeling of AB-3PRGD2 with Lutetium-177
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lutetium-177 (¹⁷⁷Lu) labeled AB-3PRGD2 is a radiopharmaceutical agent designed for targeted radionuclide therapy.[1] It comprises a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer, which targets integrin αvβ3, and is labeled with the beta-emitting radionuclide ¹⁷⁷Lu.[1] The integrin αvβ3 is a receptor that is overexpressed on various tumor cells and tumor endothelial cells, playing a crucial role in angiogenesis, tumor proliferation, and survival, while having minimal expression in healthy tissues.[1] This differential expression makes it an attractive target for cancer therapy. Upon administration, the RGD moiety of ¹⁷⁷Lu-AB-3PRGD2 binds to integrin αvβ3-expressing tumor cells, allowing the localized delivery of cytotoxic beta radiation from ¹⁷⁷Lu.[1]
Mechanism of Action: ¹⁷⁷Lu-AB-3PRGD2 Targeting of Integrin αvβ3
The therapeutic action of ¹⁷⁷Lu-AB-3PRGD2 is initiated by the specific binding of its RGD dimer moiety to the integrin αvβ3 receptor on the surface of tumor and endothelial cells. This binding leads to the internalization of the radiopharmaceutical, concentrating the cytotoxic payload of ¹⁷⁷Lu within the target cells. The subsequent beta particle emission from ¹⁷⁷Lu induces DNA damage and ultimately leads to apoptotic cell death.
References
Application Notes & Protocols: In Vivo Biodistribution of ¹⁷⁷Lu-Labeled RGD Peptides
Disclaimer: No specific data was found for a compound designated "¹⁷⁷Lu-AB-3PRGD2". The following application notes and protocols are based on published studies of structurally similar ¹⁷⁷Lu-labeled dimeric RGD peptides, such as ¹⁷⁷Lu-3PRGD2 and ¹⁷⁷Lu-DOTA-E[c(RGDfK)]₂, which also target the αvβ3 integrin.
Introduction
Integrin αvβ3 is a key receptor involved in tumor angiogenesis and metastasis, making it an attractive target for cancer diagnosis and therapy.[1][2][3] Arginine-glycine-aspartic acid (RGD) peptides specifically bind to this integrin.[4][5] When labeled with radionuclides like Lutetium-177 (¹⁷⁷Lu), these RGD peptides can be used for targeted radionuclide therapy. ¹⁷⁷Lu is a desirable isotope for this purpose due to its suitable physical characteristics, including a half-life of 6.7 days and the emission of both β⁻ particles for therapy and γ-rays for imaging.[6]
This document outlines the protocols for studying the in vivo biodistribution of ¹⁷⁷Lu-labeled RGD peptides in preclinical tumor models, presenting representative data and the underlying biological pathways.
Signaling Pathway of RGD-Integrin αvβ3 Interaction
RGD peptides target the αvβ3 integrin, which is highly expressed on angiogenic endothelial cells and some tumor cells.[4][7][8] The binding of ¹⁷⁷Lu-RGD peptides to αvβ3 can initiate downstream signaling that affects cell survival, proliferation, and migration. Furthermore, the targeted delivery of ¹⁷⁷Lu allows for localized radiation therapy to the tumor microenvironment. The interaction between RGD and αvβ3 integrin can influence signaling pathways, including the activation of Focal Adhesion Kinase (FAK) and the Ras/MAP kinase pathway, which are crucial for cell proliferation and survival.[4][8]
Experimental Protocols
The following sections detail the methodologies for radiolabeling, animal studies, and imaging required for a comprehensive biodistribution study.
This protocol is for the radiolabeling of a DOTA-conjugated RGD peptide.
Materials:
-
DOTA-conjugated RGD peptide
-
¹⁷⁷LuCl₃ in 0.04 M HCl[9]
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 4.5-5.0)[1][10]
-
Sterile, pyrogen-free water
-
Heating block or water bath
-
HPLC system for quality control
Procedure:
-
In a sterile vial, mix approximately 50 µg of the DOTA-RGD peptide with ~200 µL of ammonium acetate buffer.[9]
-
Add 40 µL of gentisic acid to the mixture to minimize radiolysis.[9]
-
Add the required activity of ¹⁷⁷LuCl₃ (e.g., 74–148 MBq) to the vial.[9]
-
Adjust the pH of the reaction mixture to approximately 4.5.[9]
-
Incubate the reaction mixture at 90-95°C for 30 minutes.[1][9]
-
After incubation, allow the mixture to cool to room temperature.
-
Perform quality control using HPLC to determine the radiochemical purity, which should be greater than 95%.[5][10]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Integrin αvβ3-positive tumor cell line (e.g., U87MG glioblastoma, A549 lung cancer)[3][5]
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Culture the tumor cells to ~80% confluency.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of approximately 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Allow the tumors to grow to a size of 200-500 mm³ before starting the biodistribution study.[11]
Procedure:
-
Administer a defined amount of ¹⁷⁷Lu-labeled RGD peptide (e.g., 370 kBq per mouse) via tail vein injection.[5]
-
At predetermined time points post-injection (e.g., 1, 4, 24, and 72 hours), euthanize a cohort of mice (n=4 per group).[5]
-
Collect blood samples via cardiac puncture.
-
Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in injection standards using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Experimental Workflow Diagram
The overall workflow for a typical preclinical biodistribution study is illustrated below.
Quantitative Data Presentation
The following table summarizes representative biodistribution data for a ¹⁷⁷Lu-labeled dimeric RGD peptide in U87MG tumor-bearing mice. Data is expressed as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
| Tissue | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
| Blood | 1.05 ± 0.21 | 0.45 ± 0.15 | 0.12 ± 0.03 | 0.03 ± 0.01 |
| Heart | 0.78 ± 0.13 | 0.35 ± 0.09 | 0.15 ± 0.04 | 0.05 ± 0.01 |
| Lung | 1.55 ± 0.32 | 0.72 ± 0.18 | 0.31 ± 0.08 | 0.10 ± 0.03 |
| Liver | 1.89 ± 0.45 | 1.25 ± 0.33 | 0.85 ± 0.22 | 0.35 ± 0.09 |
| Spleen | 0.65 ± 0.14 | 0.42 ± 0.11 | 0.28 ± 0.07 | 0.12 ± 0.03 |
| Kidneys | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.55 ± 0.35 | 0.55 ± 0.12 |
| Stomach | 0.55 ± 0.12 | 0.38 ± 0.10 | 0.21 ± 0.06 | 0.08 ± 0.02 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.89 ± 0.49 | 0.65 ± 0.17 |
| Muscle | 0.45 ± 0.10 | 0.22 ± 0.06 | 0.10 ± 0.03 | 0.04 ± 0.01 |
| Bone | 0.88 ± 0.19 | 0.65 ± 0.15 | 0.42 ± 0.10 | 0.18 ± 0.04 |
Data adapted from a study on ¹⁷⁷Lu-3PRGD2 in U87MG tumor-bearing mice.[5]
Observations:
-
The radiotracer shows high initial uptake in the tumor.[5]
-
Clearance from the blood is rapid.[5]
-
The primary routes of excretion appear to be through the kidneys and the gastrointestinal tract, as indicated by the high uptake in these organs.[5][12]
-
The tumor-to-muscle ratio is favorable, indicating specific targeting.
SPECT/CT Imaging Protocol
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Acquire SPECT/CT images at various time points post-injection (e.g., 4, 24, 48, 72 hours).[11]
-
Use a SPECT/CT scanner equipped with a medium-energy collimator.
-
Set the primary energy window at 208 keV (20% width) for ¹⁷⁷Lu, with adjacent windows for scatter correction.[13]
-
Reconstruct the images using an iterative algorithm with corrections for attenuation and scatter.[13]
-
Co-register SPECT and CT images for anatomical localization of radiotracer accumulation.
These protocols and data provide a comprehensive framework for researchers and drug development professionals to conduct and interpret in vivo biodistribution studies of ¹⁷⁷Lu-labeled RGD peptides for targeted radionuclide therapy.
References
- 1. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Preclinical Dosimetry, Imaging, and Targeted Radionuclide Therapy Studies of Lu-177 Labeled Albumin-Binding, PSMA-Targeted CTT1403 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Quantitative 177Lu SPECT (QSPECT) imaging using a commercially available SPECT/CT system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations of ¹⁷⁷Lu-AB-3PRGD2 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting dosimetry calculations for ¹⁷⁷Lu-AB-3PRGD2, an integrin αvβ3-targeting radiopharmaceutical, in preclinical animal models. The data and methodologies are compiled from peer-reviewed studies to guide researchers in planning and executing similar experiments for the development of targeted radionuclide therapies.
Introduction
¹⁷⁷Lu-AB-3PRGD2 is a promising radiopharmaceutical for targeted radionuclide therapy (TRT). It comprises a dimeric Arg-Gly-Asp (RGD) peptide (3PRGD2) that targets integrin αvβ3, a protein highly expressed on various tumor cells and neovascular endothelial cells.[1][2] The peptide is conjugated to a chelator for the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu). An albumin-binding motif (AB) is included to optimize pharmacokinetics.[3][4] Accurate dosimetry is crucial in the preclinical phase to estimate the absorbed radiation dose to tumors and normal organs, which helps in predicting both therapeutic efficacy and potential toxicity. These notes provide the necessary data and protocols to perform such dosimetric evaluations in animal models.
Core Concepts
Targeted radionuclide therapy with agents like ¹⁷⁷Lu-AB-3PRGD2 relies on the specific delivery of radiation to tumor tissues while minimizing damage to healthy tissues.[1][5] The dosimetry calculations are typically based on the Medical Internal Radiation Dose (MIRD) formalism, which requires quantitative data from biodistribution studies.[6][7][8]
Data Presentation
Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice
The following table summarizes the biodistribution of ¹⁷⁷Lu-3PRGD2 in female nude mice bearing U87MG human glioblastoma xenografts. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection (p.i.).
| Organ/Tissue | 1 h p.i. (%ID/g ± SD) | 4 h p.i. (%ID/g ± SD) | 24 h p.i. (%ID/g ± SD) | 72 h p.i. (%ID/g ± SD) |
| Blood | 2.15 ± 0.45 | 0.98 ± 0.21 | 0.15 ± 0.04 | 0.03 ± 0.01 |
| Heart | 1.01 ± 0.18 | 0.55 ± 0.15 | 0.11 ± 0.03 | 0.03 ± 0.01 |
| Lung | 2.05 ± 0.35 | 1.11 ± 0.28 | 0.29 ± 0.08 | 0.08 ± 0.02 |
| Liver | 2.18 ± 0.31 | 1.85 ± 0.45 | 0.89 ± 0.21 | 0.35 ± 0.09 |
| Spleen | 0.85 ± 0.15 | 0.61 ± 0.12 | 0.25 ± 0.06 | 0.09 ± 0.02 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.25 ± 0.35 | 0.41 ± 0.11 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.55 ± 0.41 | 0.45 ± 0.12 |
| Muscle | 0.65 ± 0.12 | 0.38 ± 0.09 | 0.09 ± 0.02 | 0.02 ± 0.01 |
| Bone | 1.15 ± 0.21 | 0.95 ± 0.18 | 0.55 ± 0.13 | 0.21 ± 0.05 |
| Brain | 0.11 ± 0.03 | 0.08 ± 0.02 | 0.03 ± 0.01 | 0.01 ± 0.00 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Data extracted from a study by Shi et al.[9]
Tumor-to-Normal-Tissue Ratios
High tumor-to-normal-tissue ratios are indicative of successful tumor targeting and are critical for a favorable therapeutic window.
| Ratio (Tumor %ID/g / Normal Tissue %ID/g) | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Tumor/Blood | 2.81 | 4.71 | 23.67 | 40.67 |
| Tumor/Muscle | 9.28 | 12.16 | 39.44 | 61.00 |
| Tumor/Liver | 2.77 | 2.50 | 3.99 | 3.49 |
| Tumor/Kidney | 1.44 | 1.48 | 2.84 | 2.98 |
Ratios calculated from the data presented in the biodistribution table.[9]
Experimental Protocols
Protocol 1: Animal Model and Tumor Implantation
Objective: To establish a tumor xenograft model for in vivo studies.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
U87MG human glioblastoma cells
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture U87MG cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS or a PBS/Matrigel mixture at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Proceed with biodistribution studies when tumors reach a volume of 100-200 mm³.
Protocol 2: Biodistribution Study
Objective: To determine the uptake and clearance of ¹⁷⁷Lu-AB-3PRGD2 in various organs and the tumor.
Materials:
-
Tumor-bearing mice from Protocol 1
-
¹⁷⁷Lu-AB-3PRGD2 (or ¹⁷⁷Lu-3PRGD2) of known activity concentration
-
Anesthesia (e.g., isoflurane)
-
Syringes (tuberculin or similar) and needles
-
Dissection tools
-
Gamma counter
-
Analytical balance
Procedure:
-
Divide the mice into groups for each time point (e.g., 1 h, 4 h, 24 h, 72 h), with n=4 mice per group.[9]
-
Administer a known amount of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 370 kBq) to each mouse via tail vein injection.[9]
-
At the designated time points, euthanize the mice by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Harvest blood via cardiac puncture.
-
Dissect the following organs and tissues: heart, lungs, liver, spleen, kidneys, intestine, muscle, bone (femur), brain, and the tumor.[9]
-
Rinse tissues of excess blood, blot dry, weigh them, and place them in counting tubes.
-
Measure the radioactivity in each sample and in standards (representing the injected dose) using a calibrated gamma counter.
-
Calculate the %ID/g for each tissue: %ID/g = (Counts in tissue / Weight of tissue in g) / (Total injected counts) * 100
Protocol 3: Dosimetry Calculation
Objective: To estimate the absorbed radiation dose in source organs and the tumor.
Methodology: This protocol describes a standard approach using the MIRD formalism.
Procedure:
-
Time-Activity Curve (TAC) Generation: a. Using the biodistribution data (%ID/g) from Protocol 2, calculate the total activity in each organ at each time point by multiplying the %ID/g by the organ mass. Standard mouse organ masses can be used or measured directly. b. Plot the total activity in each organ as a function of time. c. Fit the data points for each organ with an appropriate function (e.g., mono-exponential or bi-exponential decay) to generate a continuous time-activity curve.
-
Calculation of Cumulated Activity (Ã): a. Integrate the area under the time-activity curve for each source organ from time zero to infinity. This value, Ã, represents the total number of radioactive disintegrations that occur in the source organ over time (measured in Bq·s or µCi·h).
-
Absorbed Dose Calculation: a. Use the MIRD equation to calculate the mean absorbed dose (D) to a target organ from a source organ: D(target ← source) = Ã(source) × S(target ← source) b. The 'S-value' (S) is the mean absorbed dose to the target organ per unit of cumulated activity in the source organ (measured in mGy/Bq·s or rad/µCi·h). c. S-values for various radionuclides and standard mouse models can be found in published literature or calculated using Monte Carlo simulations (e.g., using MIRD-compliant software like OLINDA/EXM, which can scale human models to animal sizes, or dedicated small animal dosimetry software).[9] d. The total dose to a target organ is the sum of the doses from all source organs, including the dose from the activity within the target organ itself (self-dose).
Visualizations
Logical Workflow for Preclinical Dosimetry
Caption: Workflow for animal model dosimetry calculations.
Targeting Mechanism of ¹⁷⁷Lu-AB-3PRGD2
References
- 1. Integrin targeted delivery of radiotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha(v)beta(3) Integrin-targeting radionuclide therapy and imaging with monomeric RGD peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrin αvβ3-targeted radionuclide therapy combined with immune checkpoint blockade immunotherapy synergistically enhances anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EANM dosimetry committee recommendations for dosimetry of 177Lu-labelled somatostatin-receptor- and PSMA-targeting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. erepo.uef.fi [erepo.uef.fi]
- 9. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining AB-3PRGD2 Binding Affinity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the binding affinity of AB-3PRGD2, a peptidomimetic targeting the Arg-Gly-Asp (RGD) binding site of integrin receptors. The following assays are crucial for quantifying the interaction of this compound with integrins on the cell surface, a critical step in the development of targeted therapeutics.
Introduction to this compound and Integrin Binding
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion.[1] The RGD tripeptide motif is a key recognition sequence for many integrins, and its dysregulation is implicated in various diseases, including cancer.[2] this compound is a dimeric RGD peptide analog designed for enhanced binding affinity and specificity to integrin subtypes, such as αvβ3, which are often overexpressed on tumor cells and angiogenic vasculature.[3][4] Quantifying the binding affinity of this compound is essential for understanding its potency and guiding further drug development.
Data Presentation: Quantitative Binding Affinity of RGD Peptides
The binding affinity of RGD-based peptides to various integrin subtypes is commonly expressed using the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values indicate higher binding affinity. The following tables summarize representative binding affinity data for different RGD peptides, providing a comparative context for experimental results with this compound.
Table 1: IC50 Values of RGD Peptides for Different Integrin Subtypes
| Peptide | Integrin Subtype | IC50 (nM) | Assay Method |
| RGD (linear) | αvβ3 | 89 | Competitive Binding Assay |
| RGD (linear) | α5β1 | 335 | Competitive Binding Assay |
| RGD (linear) | αvβ5 | 440 | Competitive Binding Assay |
| c(RGDyK) | αvβ3 | 49.89 ± 3.63 | Competitive Binding Assay |
| DOTA-RGD2 | αvβ3 | 8.02 ± 1.94 | Competitive Binding Assay |
| DOTA-3PRGD2 | αvβ3 | 1.25 ± 0.16 | Competitive Binding Assay |
| CT3HPQcT3RGDcT3 | αvβ3 | 30-42 | ELISA |
| CT3RGDcT3NWaCT3 | αvβ5 | 650 | ELISA |
| CT3RGDcT3AWGCT3 | α5β1 | 90-173 | ELISA |
Data compiled from multiple sources.[2][3][5]
Table 2: Dissociation Constants (Kd) of RGD Peptides for Integrin αvβ3
| Peptide | Kd (nM) | Assay Method |
| cRGD-Cy5 | 41.70 | Fluorescence Correlation Spectroscopy |
| RAFT-RGD-Cy5 (tetrameric) | 3.87 | Fluorescence Correlation Spectroscopy |
| Macrocyclic RGD peptide 2-c | 0.91 µM (IC50) | Cell-based competition inhibition assay |
Data compiled from multiple sources.[6][7]
Experimental Protocols
The following are detailed protocols for commonly used cell culture assays to determine the binding affinity of this compound.
Protocol 1: Solid-Phase Competitive Binding Assay (ELISA-based)
This assay measures the ability of this compound to compete with a known biotinylated RGD ligand for binding to immobilized integrin receptors.
Materials:
-
High-binding 96-well microplate
-
Purified integrin receptor (e.g., αvβ3)
-
Coating Buffer (0.1 M Na2HPO4, pH 8.0)
-
Blocking Buffer (1% BSA in PBST)
-
Wash Buffer (PBST: 1x PBS with 0.05% Tween-20)
-
This compound (unlabeled competitor)
-
Biotinylated RGD peptide (e.g., biotinylated-c(RGDfK))
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Integrin Coating: Coat the wells of a 96-well plate with 100 µL of purified integrin solution (0.5-1.5 µg/mL in Coating Buffer) overnight at 4°C.[8]
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1 hour at room temperature.[9]
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Competition: Prepare serial dilutions of this compound in Binding Buffer (PBST with 1 mM Ca2+/0.5 mM Mg2+).[8] Add 50 µL of each dilution to the wells.
-
Add Labeled Ligand: Immediately add 50 µL of a fixed concentration of biotinylated RGD peptide to all wells (except for the blank). The concentration of the biotinylated peptide should be near its Kd for the integrin.
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate five times with 200 µL/well of Wash Buffer.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL/well of Wash Buffer.
-
Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the biotinylated ligand binding, can be determined using non-linear regression analysis.
Workflow for the Solid-Phase Competitive Binding Assay.
Protocol 2: Cell Adhesion Assay
This assay determines the ability of this compound to promote cell adhesion by coating a surface and assessing the attachment of integrin-expressing cells.
Materials:
-
Non-tissue culture treated 96-well plates
-
This compound
-
Coating Buffer (e.g., sterile PBS)
-
Blocking Buffer (e.g., 1% BSA in serum-free medium)
-
Integrin-expressing cells (e.g., U87MG glioblastoma cells)
-
Serum-free cell culture medium
-
Crystal Violet solution (0.1% in water)
-
Solubilization Buffer (e.g., 10% acetic acid)
-
Microscope
-
Microplate reader
Procedure:
-
Peptide Coating: Prepare different concentrations of this compound in Coating Buffer. Add 100 µL of each concentration to the wells of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.[10][11]
-
Washing: Gently aspirate the peptide solution and wash the wells twice with sterile PBS.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1 hour at 37°C to block non-specific cell adhesion.
-
Washing: Gently aspirate the blocking solution and wash the wells twice with sterile PBS.
-
Cell Seeding: Harvest integrin-expressing cells and resuspend them in serum-free medium. Seed the cells into the coated wells at a density of 2 x 10^4 to 5 x 10^4 cells/well.[12]
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes. Wash with water and then stain with 100 µL of 0.1% Crystal Violet solution for 20 minutes.
-
Washing: Gently wash the wells with water until the excess stain is removed.
-
Image Acquisition: Observe and photograph the stained cells under a microscope.
-
Quantification: Solubilize the stain by adding 100 µL of Solubilization Buffer to each well. Read the absorbance at a wavelength between 550-590 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the concentration of this compound to determine the concentration that promotes half-maximal cell adhesion (EC50).
Workflow for the Cell Adhesion Assay.
Protocol 3: Flow Cytometry-Based Binding Assay
This method directly quantifies the binding of a fluorescently labeled this compound to integrins on the surface of intact cells.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-AB-3PRGD2)
-
Integrin-expressing cells
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Unlabeled this compound (for competition)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest integrin-expressing cells and wash them with cold FACS Buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL in FACS Buffer.
-
Incubation with Labeled Peptide: Prepare serial dilutions of fluorescently labeled this compound in FACS Buffer. Add 100 µL of the cell suspension to each tube. Add 100 µL of the labeled peptide dilutions to the respective tubes.
-
Competition (Optional but Recommended): To determine specific binding, include a control tube where cells are pre-incubated with a high concentration (e.g., 100-fold excess) of unlabeled this compound for 15-30 minutes before adding the fluorescently labeled peptide.
-
Incubation: Incubate the cells with the peptides for 1-2 hours at 4°C in the dark to prevent internalization.
-
Washing: Wash the cells three times with cold FACS Buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension to remove unbound peptide.
-
Resuspension: Resuspend the final cell pellet in 500 µL of FACS Buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each concentration of the labeled peptide. For saturation binding experiments, plot the MFI against the concentration of the labeled peptide and fit the data to a one-site binding model to determine the Kd. For competitive binding, calculate the percentage of inhibition at each concentration of the unlabeled competitor to determine the IC50.
Integrin Signaling Pathway
Binding of this compound to integrins initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling.[13] This process regulates critical cellular functions such as proliferation, survival, and migration. The diagram below illustrates a simplified overview of the key signaling molecules involved.
Simplified RGD-Integrin Signaling Pathway.
Upon binding of this compound, integrins cluster and recruit cytoplasmic proteins like Talin and Focal Adhesion Kinase (FAK).[14] This leads to the autophosphorylation of FAK and the subsequent recruitment and activation of Src family kinases.[14] The activated FAK-Src complex serves as a scaffold for numerous signaling molecules, leading to the activation of downstream pathways such as the PI3K/Akt pathway, which promotes cell survival, and the Ras/MAPK pathway, which is involved in proliferation and gene expression.[14][15]
References
- 1. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. researchgate.net [researchgate.net]
- 7. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 10. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 11. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Patient-Derived Xenograft (PDX) Model for AB-3PRGD2 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a critical tool in preclinical oncology research.[1][2] These models are highly valued for their ability to maintain the principal histological and genetic characteristics of the original human tumor, thereby offering a more predictive platform for assessing the efficacy of new cancer therapies compared to traditional cell line-derived xenografts.[3][4][5] This document provides comprehensive application notes and detailed protocols for the establishment and use of PDX models for the preclinical evaluation of AB-3PRGD2, a novel therapeutic agent.
This compound is an innovative integrin αvβ3-targeting radionuclide therapeutic agent.[6] Integrin αvβ3 is a cell surface receptor that is overexpressed in a variety of tumor cells and is crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow and spread.[6][7] this compound is designed to specifically bind to integrin αvβ3-positive tumor cells, delivering a targeted dose of radiation to induce tumor cell death while minimizing damage to healthy tissues.[8] A first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 has shown its potential for targeted radionuclide therapy in patients with advanced integrin αvβ3-avid tumors.[8]
These protocols will guide researchers through the process of establishing a robust PDX model and subsequently utilizing this model to evaluate the anti-tumor and anti-angiogenic activity of this compound in a clinically relevant setting.
Signaling Pathway of this compound Action
The diagram below illustrates the targeted signaling pathway of this compound. By binding to integrin αvβ3 on the surface of tumor and endothelial cells, this compound disrupts downstream signaling pathways essential for tumor cell survival, proliferation, and angiogenesis. The conjugated radionuclide emits cytotoxic radiation, leading to DNA damage and ultimately, cell death.
Caption: this compound targets Integrin αvβ3, inhibiting signaling and inducing apoptosis.
Experimental Workflow for PDX Establishment and this compound Efficacy Testing
The overall process, from patient tumor acquisition to data analysis, is depicted in the following workflow diagram. This workflow outlines the key stages of the experimental plan, ensuring a systematic approach to evaluating the efficacy of this compound.
Caption: Workflow for PDX model establishment and subsequent drug efficacy testing.
Experimental Protocols
Patient Tumor Tissue Acquisition and Processing
1.1. Ethical Considerations: Obtain informed consent from all patients before tissue acquisition, following all institutional and national ethical guidelines.
1.2. Tissue Collection: Collect fresh tumor tissue from surgical resection or biopsy in a sterile collection medium (e.g., Hank's Balanced Salt Solution with antibiotics) on ice.[9] Transport to the laboratory immediately.
1.3. Tumor Processing:
- In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any blood clots or necrotic tissue.
- Mince the tumor into small fragments (approximately 2-3 mm³).[9]
1.4. Cryopreservation: For long-term storage and banking, place tumor fragments in cryovials containing a cryoprotectant medium (e.g., 90% fetal bovine serum, 10% DMSO).[10] Freeze the vials using a controlled-rate freezer before transferring to liquid nitrogen.
PDX Model Establishment
2.1. Animal Models: Use severely immunodeficient mice, such as NOD-scid gamma (NSG) or similar strains, to ensure a high rate of tumor engraftment.[4][11]
2.2. Engraftment:
- Anesthetize the mouse using an approved protocol (e.g., isoflurane (B1672236) inhalation).
- Make a small incision in the skin on the flank of the mouse.
- Using sterile forceps, create a subcutaneous pocket.
- Implant one to two tumor fragments into the pocket.[3]
- Close the incision with surgical clips or sutures.
- Alternatively, for orthotopic models, implant the tumor fragments into the corresponding organ of origin.[4]
2.3. Post-operative Care: Monitor the animals regularly for signs of distress, infection, or tumor growth. Provide appropriate analgesics as per veterinary guidelines.
2.4. Tumor Growth Monitoring:
- Begin monitoring for palpable tumors approximately 2-4 weeks post-implantation.[3]
- Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers two to three times per week.[11][12]
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[12]
PDX Model Expansion and Characterization
3.1. Tumor Passage:
- When the primary tumor (P0) reaches a volume of approximately 1000-1500 mm³, humanely euthanize the mouse.
- Aseptically resect the tumor.
- Process the tumor as described in section 1.3 and implant fragments into new recipient mice to create the next generation (P1).[3]
- It is recommended to use early-passage tumors (P2-P5) for drug efficacy studies to minimize genetic drift.[13]
3.2. Model Characterization:
- At each passage, preserve a portion of the tumor for histological analysis (H&E staining) and molecular characterization (e.g., DNA sequencing, RNA sequencing) to ensure the PDX model retains the characteristics of the original patient tumor.[5][11]
This compound Efficacy Study
4.1. Cohort Formation:
- Once tumors in the P2 or P3 generation reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (n ≥ 8 mice per group).
4.2. Treatment Protocol:
- Treatment Group: Administer this compound at the predetermined dose and schedule. The route of administration (e.g., intravenous) should be based on the drug's formulation and preclinical data.
- Control Group: Administer a vehicle control using the same volume and schedule as the treatment group.
4.3. In-life Monitoring:
- Measure tumor volume and body weight two to three times weekly.[10]
- Monitor the animals for any clinical signs of toxicity.
4.4. Study Endpoint:
- The study may be terminated when tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or after a predetermined treatment duration.[10]
- At the endpoint, humanely euthanize the mice and collect tumors, blood, and other relevant tissues for further analysis.[10]
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 8 | N/A | |||
| This compound | 8 |
Tumor Growth Inhibition (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Table 2: Body Weight Changes
| Group | Number of Mice (n) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 8 | |||
| This compound | 8 |
Endpoint Analysis
5.1. Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences in tumor volume between the treatment and control groups. A p-value of less than 0.05 is typically considered statistically significant.[10]
5.2. Histological and Molecular Analysis:
- Immunohistochemistry (IHC): Perform IHC on collected tumor tissues to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).[10][14]
- Western Blotting: Use western blotting to confirm the inhibition of downstream targets of integrin αvβ3 signaling.[10]
- Biodistribution Studies: If using a radiolabeled version of this compound (e.g., ¹⁷⁷Lu-AB-3PRGD2), perform biodistribution studies to determine the uptake of the drug in the tumor and other organs.[15]
Conclusion
The establishment of robust and well-characterized PDX models provides a powerful and clinically relevant platform for the preclinical evaluation of targeted therapies like this compound.[16][17] The detailed protocols and methodologies presented in these application notes are intended to guide researchers in generating reliable and reproducible data to assess the in vivo efficacy of this compound and to elucidate its mechanisms of action. Adherence to best practices in animal welfare, experimental design, and data analysis is crucial for the successful implementation of these studies and for advancing the development of novel cancer therapeutics.
References
- 1. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 2. labcorp.com [labcorp.com]
- 3. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for SPECT/CT Imaging with ¹⁷⁷Lu-AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁷⁷Lu-AB-3PRGD2 is a radiopharmaceutical agent designed for targeted radionuclide therapy.[1] It consists of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer, AB-3PRGD2, which targets integrin αvβ3, conjugated with the chelator DOTA and radiolabeled with Lutetium-177 (¹⁷⁷Lu).[1][2] Integrin αvβ3 is overexpressed on various tumor cells and is crucial for tumor angiogenesis, proliferation, and survival, making it an ideal target for cancer diagnosis and therapy.[2][3][4] The albumin-binding motif in ¹⁷⁷Lu-AB-3PRGD2 is designed to optimize its pharmacokinetic profile.[2][4] This document provides detailed protocols for SPECT/CT imaging with ¹⁷⁷Lu-AB-3PRGD2, compiled from preclinical and clinical studies.
Quantitative Data Summary
Biodistribution in Patients
The following table summarizes the biodistribution of ¹⁷⁷Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors following a single intravenous injection.
| Organ/Tissue | Mean Absorbed Dose (mGy/MBq) ± SD |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Whole-Body Effective Dose | 0.251 ± 0.047 mSv/MBq |
Data sourced from a first-in-human study with ten patients who received an average dose of 1.57 ± 0.08 GBq.[2][4]
Pharmacokinetics in Patients
| Parameter | Value |
| Estimated Blood Half-life | 2.85 ± 2.17 hours |
This data highlights the clearance characteristics of the agent in human subjects.[2][4]
Preclinical Biodistribution in U87MG Tumor-Bearing Mice
This table shows the tumor uptake of a closely related compound, ¹⁷⁷Lu-3PRGD₂, in a preclinical model.
| Time Post-Injection | Tumor Uptake (%ID/g) ± SD |
| 1 hour | 6.03 ± 0.65 |
| 4 hours | 4.62 ± 1.44 |
| 24 hours | 3.55 ± 1.08 |
| 72 hours | 1.22 ± 0.18 |
%ID/g = percentage of injected dose per gram of tissue. Data is from a study in U87MG tumor-bearing nude mice.[5][6][7]
Experimental Protocols
Radiolabeling of DOTA-AB-3PRGD2 with ¹⁷⁷Lu
This protocol describes the clinical-grade preparation of ¹⁷⁷Lu-AB-3PRGD2.
Materials:
-
DOTA-AB-3PRGD2 precursor
-
¹⁷⁷LuCl₃ solution (carrier-added or no-carrier-added)
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.6)
-
C18 cartridge for purification
-
Sterile filtration membrane (0.22 µm)
-
Heating apparatus (e.g., heat block or water bath)
-
Thin-layer chromatography (TLC) system for quality control
Procedure:
-
Add 3.7 GBq of ¹⁷⁷LuCl₃ to 200 µL of 0.5 M sodium acetate buffer (pH 5.6).
-
Inject the buffered ¹⁷⁷Lu solution into a vial containing 100 µg of the DOTA-AB-3PRGD2 precursor.
-
Heat the reaction mixture at 100°C for 30 minutes.
-
After cooling, purify the mixture using a C18 cartridge to separate the labeled product from unreacted ¹⁷⁷Lu and hydrophilic impurities.
-
Elute the final product and sterilize it by passing it through a 0.22 µm filter.
-
Perform quality control to determine radiochemical purity using TLC with a developing solution of methanol (B129727) and ammonium (B1175870) acetate (1:1, v/v). A radiochemical purity of over 95% is required for clinical use.[8]
SPECT/CT Imaging Protocol for Patients
This protocol is based on a first-in-human study and established practices for ¹⁷⁷Lu imaging.
Patient Preparation:
-
Ensure patients are well-hydrated before and after the injection to promote clearance of the radiopharmaceutical and reduce radiation dose to the bladder.
-
Obtain written informed consent.[3]
-
Patient eligibility may be confirmed with a prior ⁶⁸Ga-RGD PET/CT scan to ensure tumors express integrin αvβ3.[3][9]
Administration:
-
Administer ¹⁷⁷Lu-AB-3PRGD2 via intravenous injection. Dosages in clinical studies have ranged from approximately 1.57 GBq to 2.96 GBq.[2][3][4]
Imaging Schedule:
-
Acquire serial whole-body and SPECT/CT images at multiple time points post-injection to assess biodistribution and calculate dosimetry.
-
Recommended imaging time points are 1 hour, 24 hours, 48 hours, and 72 hours post-injection.[2][5][10]
SPECT/CT Acquisition Parameters:
-
Scanner: Dual-head SPECT/CT system.
-
Collimator: Medium-energy all-purpose (MEAP) or medium-energy general-purpose (MEGP) collimators.
-
Energy Windows: Set dual photopeaks for ¹⁷⁷Lu at 113 keV and 208 keV with a 15% window width.[10] Include scatter correction windows.[10]
-
SPECT Acquisition:
-
CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Image Reconstruction: Use an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM) with corrections for attenuation, scatter, and collimator-detector response.
Preclinical SPECT Imaging in Animal Models
This protocol is suitable for biodistribution studies in tumor-bearing mice.
Animal Model:
-
Use immunodeficient mice (e.g., nude mice) bearing xenografts of human tumor cell lines known to express integrin αvβ3 (e.g., U87MG).[5]
Administration:
-
Inject approximately 370 kBq of ¹⁷⁷Lu-AB-3PRGD2 intravenously via the tail vein.[5]
Imaging Procedure:
-
Anesthetize the mice before and during imaging.
-
Acquire static or whole-body planar scintigraphy or SPECT/CT images at various time points (e.g., 1, 4, 24, and 72 hours) post-injection.[5]
-
For biodistribution studies, sacrifice groups of animals at each time point, harvest organs of interest (blood, tumor, muscle, bone, kidney, liver, etc.), weigh them, and measure the radioactivity using a gamma counter.[5]
Visualizations
Integrin αvβ3 Signaling Pathway
Caption: Binding of ¹⁷⁷Lu-AB-3PRGD2 to integrin αvβ3, activating downstream signaling pathways.
Experimental Workflow for Patient Imaging
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 4. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 7. Anti-tumor effect of integrin targeted (177)Lu-3PRGD2 and combined therapy with Endostar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 10. SPECT/CT Acquisition for 3D Dose Calculation and Dose Planning in 177Lu-Peptide Receptor Radionuclide Therapy: Applications for Clinical Routine | Radiology Key [radiologykey.com]
Application Notes and Protocols for Quality Control of 177Lu-AB-3PRGD2 Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quality control procedures essential for the production of ¹⁷⁷Lu-AB-3PRGD2, a promising radiopharmaceutical for targeted radionuclide therapy. Adherence to these rigorous quality control measures ensures the safety, efficacy, and consistency of the final drug product for preclinical and clinical use.
Introduction
¹⁷⁷Lu-AB-3PRGD2 is a radiolabeled peptide targeting the αvβ3 integrin, which is overexpressed in various tumor types. The quality control (QC) of this radiopharmaceutical is critical and encompasses a series of tests to verify its identity, purity, and safety. These tests include the determination of radiochemical purity, radionuclide identity, pH, sterility, and bacterial endotoxin (B1171834) levels. Furthermore, in vitro and in vivo studies are crucial to confirm the stability and biological activity of the radiopharmaceutical. This document outlines the standard operating procedures for these essential QC tests.
Quality Control Specifications
The following table summarizes the key quality control tests and their acceptance criteria for the release of a batch of ¹⁷⁷Lu-AB-3PRGD2.
| Parameter | Test Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless solution, free of visible particles | General Pharmacopoeia |
| pH | pH meter | 4.5 - 7.5 | General Pharmacopoeia |
| Radionuclide Identity | Gamma Spectroscopy | Gamma photopeak at 208 keV consistent with ¹⁷⁷Lu | [1] |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.9% | [2] |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 95% | [3] |
| Sterility | Direct Inoculation or Membrane Filtration | No microbial growth | [4][5] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | ≤ 175 EU/V (where V is the maximum recommended dose in mL) | [6] |
| In vitro Stability | HPLC | Radiochemical purity ≥ 90% after 24 hours in human serum | [7][8] |
| Biodistribution | Animal studies | Specific tumor uptake and favorable tumor-to-organ ratios | [2][7] |
Experimental Protocols
Radiochemical Purity Determination by HPLC
Objective: To determine the percentage of ¹⁷⁷Lu that is successfully bound to the AB-3PRGD2 peptide.
Materials:
-
¹⁷⁷Lu-AB-3PRGD2 sample
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[10]
-
Water for injection
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Dilute a small aliquot of the ¹⁷⁷Lu-AB-3PRGD2 sample with water for injection to a suitable radioactivity concentration for detection.
-
Inject the diluted sample onto the HPLC column.
-
Run a gradient elution to separate the labeled peptide from free ¹⁷⁷Lu and other impurities. A typical gradient could be:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: Return to 5% B and re-equilibrate.
-
-
Monitor the eluate with the radioactivity detector.
-
Identify the peaks corresponding to ¹⁷⁷Lu-AB-3PRGD2 and free ¹⁷⁷Lu based on their retention times (retention time for the labeled peptide is typically longer).
-
Calculate the radiochemical purity by integrating the peak areas:
-
Radiochemical Purity (%) = (Area of ¹⁷⁷Lu-AB-3PRGD2 peak / Total area of all radioactive peaks) x 100
-
Caption: Workflow for Radiochemical Purity Testing by HPLC.
Sterility Testing
Objective: To ensure the absence of viable microorganisms in the final product. This protocol is based on the United States Pharmacopeia (USP) <71> guidelines.
Materials:
-
¹⁷⁷Lu-AB-3PRGD2 sample
-
Sterile fluid thioglycollate medium (FTM)
-
Sterile soybean-casein digest medium (SCDM)
-
Sterile 0.22 µm membrane filters
-
Sterile rinsing solutions (e.g., Peptone Water)
-
Incubators set at 30-35°C and 20-25°C
Procedure (Membrane Filtration Method):
-
Aseptically filter a defined volume of the ¹⁷⁷Lu-AB-3PRGD2 solution through a 0.22 µm membrane filter.
-
Rinse the filter with sterile rinsing solution to remove any inhibitory substances.
-
Aseptically cut the filter membrane in half.
-
Transfer one half of the filter to a container with FTM and the other half to a container with SCDM.
-
Incubate the FTM container at 30-35°C for 14 days.
-
Incubate the SCDM container at 20-25°C for 14 days.
-
Visually inspect the media for any signs of microbial growth (turbidity) daily.
-
The test is passed if no growth is observed in any of the media after 14 days.
Caption: Workflow for Sterility Testing via Membrane Filtration.
Bacterial Endotoxin Test (LAL Test)
Objective: To quantify the level of bacterial endotoxins in the final product. This protocol is based on the USP <85> guidelines.
Materials:
-
¹⁷⁷Lu-AB-3PRGD2 sample
-
Limulus Amebocyte Lysate (LAL) reagent kit (gel-clot or kinetic chromogenic)
-
Endotoxin-free water (LAL Reagent Water)
-
Control Standard Endotoxin (CSE)
-
Endotoxin-free vials and pipettes
-
Heating block or incubating plate reader set at 37°C
Procedure (Gel-Clot Method):
-
Reconstitute the LAL reagent and CSE according to the manufacturer's instructions.
-
Prepare a series of endotoxin standards by diluting the CSE with LAL Reagent Water.
-
Prepare the sample solution by diluting the ¹⁷⁷Lu-AB-3PRGD2 with LAL Reagent Water to a concentration that does not interfere with the test.
-
In duplicate, add 0.1 mL of each standard, sample, and a negative control (LAL Reagent Water) to endotoxin-free vials.
-
Add 0.1 mL of the LAL reagent to each vial.
-
Gently mix and incubate the vials at 37°C for 60 minutes, avoiding vibration.
-
After incubation, carefully invert each vial 180°.
-
A positive result is indicated by the formation of a solid gel that remains at the bottom of the vial. A negative result is indicated by the absence of a solid gel.
-
The endotoxin level in the sample is determined by the lowest concentration of the endotoxin standard that forms a gel. The sample passes the test if the endotoxin level is below the established limit.
Caption: Workflow for the Bacterial Endotoxin (LAL) Gel-Clot Test.
Biodistribution Study
Objective: To evaluate the in vivo distribution and tumor-targeting efficacy of ¹⁷⁷Lu-AB-3PRGD2 in a relevant animal model.
Materials:
-
¹⁷⁷Lu-AB-3PRGD2
-
Tumor-bearing animal model (e.g., nude mice with xenografted human tumors expressing αvβ3 integrin)
-
Saline solution
-
Syringes and needles
-
Gamma counter
-
Anesthesia
Procedure:
-
Administer a known amount of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 3.7 MBq) to each animal via tail vein injection.
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a cohort of animals (typically n=4-5 per time point).[11]
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ/tissue.
-
Analyze the data to determine the tumor uptake, clearance profile, and tumor-to-background ratios.
Conclusion
The quality control procedures outlined in this document are fundamental for ensuring the production of high-quality ¹⁷⁷Lu-AB-3PRGD2 for research and clinical applications. Rigorous adherence to these protocols will guarantee the safety, purity, and potency of each batch, which is paramount for the successful translation of this promising radiopharmaceutical into clinical practice.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uspnf.com [uspnf.com]
- 5. doh.wa.gov [doh.wa.gov]
- 6. fda.gov [fda.gov]
- 7. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The development and validation of a high performance liquid chromatography method to determine the radiochemical purity of [177Lu]Lu-HA-DOTA-TATE in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering ¹⁷⁷Lu-AB-3PRGD2 in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁷⁷Lu-AB-3PRGD2 is a promising radiopharmaceutical for targeted radionuclide therapy. It comprises a dimeric arginine-glycine-aspartic acid (RGD) peptide that targets integrin αvβ3, a protein highly expressed on various tumor cells and neo-vasculature. The addition of an albumin binder ("AB") enhances its pharmacokinetic profile, leading to increased tumor uptake and retention. This document provides detailed application notes and protocols for the preclinical administration of ¹⁷⁷Lu-AB-3PRGD2 in tumor models, based on available research.
Data Presentation
Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice
The following table summarizes the biodistribution of ¹⁷⁷Lu-3PRGD2 in female nude mice bearing U87MG human glioblastoma xenografts. Data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.
| Organ/Tissue | 1 h p.i. (%ID/g ± SD) | 4 h p.i. (%ID/g ± SD) | 24 h p.i. (%ID/g ± SD) | 72 h p.i. (%ID/g ± SD) |
| Blood | 1.55 ± 0.32 | 0.65 ± 0.18 | 0.08 ± 0.02 | 0.02 ± 0.01 |
| Heart | 1.02 ± 0.15 | 0.51 ± 0.11 | 0.15 ± 0.04 | 0.05 ± 0.01 |
| Lung | 2.15 ± 0.45 | 1.05 ± 0.25 | 0.35 ± 0.09 | 0.12 ± 0.03 |
| Liver | 1.85 ± 0.38 | 1.55 ± 0.35 | 0.85 ± 0.21 | 0.35 ± 0.08 |
| Spleen | 0.85 ± 0.19 | 0.65 ± 0.15 | 0.35 ± 0.08 | 0.15 ± 0.04 |
| Kidney | 12.55 ± 2.85 | 8.55 ± 2.15 | 2.55 ± 0.65 | 0.85 ± 0.21 |
| Intestine | 1.25 ± 0.28 | 1.05 ± 0.24 | 0.55 ± 0.14 | 0.25 ± 0.06 |
| Muscle | 0.85 ± 0.19 | 0.45 ± 0.11 | 0.15 ± 0.04 | 0.05 ± 0.01 |
| Bone | 1.25 ± 0.28 | 0.85 ± 0.21 | 0.35 ± 0.09 | 0.15 ± 0.04 |
| Brain | 0.15 ± 0.04 | 0.08 ± 0.02 | 0.03 ± 0.01 | 0.01 ± 0.00 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Data extracted from a study by Shi et al. (2014)[1][2][3].
Therapeutic Efficacy of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice
The therapeutic efficacy of ¹⁷⁷Lu-3PRGD2 was evaluated in nude mice with U87MG tumors. The following table summarizes the tumor volume doubling time (TVDT) for different treatment groups.
| Treatment Group | Dose | TVDT (days) |
| Saline Control | - | 3 |
| ¹⁷⁷Lu-3PRGD2 Single Dose | 111 MBq | 11 |
| ⁹⁰Y-3PRGD2 Single Dose | 55.5 MBq | 7 |
Data suggests that ¹⁷⁷Lu-3PRGD2 has a more potent anti-tumor effect compared to ⁹⁰Y-3PRGD2 at well-tolerated doses[1].
Experimental Protocols
Protocol 1: Biodistribution Study
Objective: To determine the in vivo distribution and tumor uptake of ¹⁷⁷Lu-AB-3PRGD2.
Materials:
-
¹⁷⁷Lu-AB-3PRGD2
-
Tumor-bearing mice (e.g., female nude mice with U87MG xenografts)
-
Saline solution
-
Gamma counter
-
Standard laboratory equipment for animal handling and dissection
Procedure:
-
Animal Model: Female nude mice are xenografted with a suitable tumor cell line (e.g., U87MG). Tumors are allowed to grow to a palpable size.
-
Radiopharmaceutical Administration: Aseptically inject approximately 370 kBq of ¹⁷⁷Lu-AB-3PRGD2 in saline via the tail vein of each mouse.
-
Time Points: Euthanize groups of mice (n=4 per group) at predefined time points post-injection (e.g., 1, 4, 24, and 72 hours).
-
Tissue Harvesting: Dissect and collect major organs and tissues, including blood, heart, lungs, liver, spleen, kidneys, intestine, muscle, bone, and the tumor.
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 2: Targeted Radionuclide Therapy (TRT) Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ¹⁷⁷Lu-AB-3PRGD2.
Materials:
-
¹⁷⁷Lu-AB-3PRGD2
-
Tumor-bearing mice
-
Saline solution (for control group)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Inoculation and Grouping: Once tumors reach a predetermined size, randomly assign mice to treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer a single intravenous injection of saline.
-
Single-Dose TRT Group: Administer a single intravenous injection of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 111 MBq).
-
Multi-Dose TRT Group: Administer two intravenous injections of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 111 MBq each) with a set interval (e.g., 6 days).
-
-
Monitoring: Measure tumor dimensions and body weight of each mouse every 2-3 days.
-
Euthanasia Criteria: Euthanize mice if the tumor volume exceeds a predetermined limit or if there is significant body weight loss (>20%).
-
Data Analysis: Calculate tumor volumes and plot tumor growth curves for each group. Determine metrics such as tumor growth delay and tumor volume doubling time.
Visualizations
Experimental Workflow for Preclinical Evaluation
References
Application Notes and Protocols: Monitoring Therapeutic Response to AB-3PRGD2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-3PRGD2 is a novel radiopharmaceutical agent designed to target integrin αvβ3, a cell surface receptor that is overexpressed in various tumor cells and during angiogenesis.[1] This document provides detailed application notes and protocols for monitoring the therapeutic response to this compound treatment, focusing on the lutetium-177 (B1209992) labeled variant, ¹⁷⁷Lu-AB-3PRGD2. The therapeutic efficacy of radiopharmaceuticals like ¹⁷⁷Lu-AB-3PRGD2 stems from the targeted delivery of ionizing radiation to tumor cells, leading to DNA damage and cell death.[2] Monitoring the response to this targeted radionuclide therapy is crucial for evaluating its efficacy and understanding its mechanism of action.
These guidelines offer a framework for preclinical and clinical research, detailing methods for assessing therapeutic response through both in vivo imaging and ex vivo/in vitro assays.
Data Presentation: Preclinical Efficacy of Integrin αvβ3-Targeted Radiotherapy
The following tables summarize representative preclinical data for a closely related compound, ¹⁷⁷Lu-3PRGD2, in a U87MG human glioblastoma xenograft model. This data provides a benchmark for expected therapeutic responses with integrin αvβ3-targeted radiopharmaceuticals.
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice (% Injected Dose per Gram, %ID/g) [3][4]
| Time Post-Injection | Tumor | Blood | Liver | Kidneys | Muscle |
| 1 hour | 6.03 ± 0.65 | 1.50 ± 0.20 | 2.50 ± 0.30 | 4.18 ± 1.08 | 0.80 ± 0.15 |
| 4 hours | 4.62 ± 1.44 | 0.50 ± 0.10 | 1.80 ± 0.25 | 3.13 ± 0.59 | 0.60 ± 0.10 |
| 24 hours | 3.55 ± 1.08 | 0.10 ± 0.05 | 0.90 ± 0.15 | 1.50 ± 0.20 | 0.30 ± 0.08 |
| 72 hours | 1.22 ± 0.18 | 0.05 ± 0.02 | 0.50 ± 0.10 | 0.80 ± 0.15 | 0.15 ± 0.05 |
Table 2: Tumor Growth Inhibition by ¹⁷⁷Lu-3PRGD2 in U87MG Xenografts [3]
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | Day 28 Tumor Volume (mm³) | Tumor Growth Inhibition (%) at Day 28 |
| Saline (Control) | ~50 | ~450 | ~1200 | 0 |
| ¹⁷⁷Lu-3PRGD2 (Single Dose, 111 MBq) | ~50 | ~200 | ~550 | 54.2 |
| ¹⁷⁷Lu-3PRGD2 (Two Doses, 111 MBq each) | ~50 | ~100 | ~250 | 79.2 |
Signaling Pathways
The therapeutic effect of this compound is initiated by its binding to integrin αvβ3, which disrupts downstream signaling pathways crucial for tumor cell survival, proliferation, and angiogenesis.
Caption: this compound targets integrin αvβ3, delivering radiation and disrupting key survival pathways.
Experimental Workflows
Monitoring the therapeutic response to this compound involves a multi-faceted approach, combining in vivo imaging with ex vivo and in vitro analyses.
Caption: Workflow for monitoring the therapeutic response to this compound treatment.
Experimental Protocols
In Vivo Tumor Response Monitoring in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of ¹⁷⁷Lu-AB-3PRGD2 in vivo.
Materials:
-
Animal model (e.g., immunodeficient mice)
-
Integrin αvβ3-positive tumor cells (e.g., U87MG, MDA-MB-435)
-
¹⁷⁷Lu-AB-3PRGD2
-
Calipers for tumor measurement
-
SPECT/CT scanner
-
⁹⁹mTc-3PRGD2 for imaging
Procedure:
-
Tumor Implantation: Subcutaneously implant integrin αvβ3-positive tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 50-100 mm³).
-
Treatment Administration: Administer ¹⁷⁷Lu-AB-3PRGD2 intravenously via the tail vein.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
SPECT/CT Imaging:
-
At baseline and various time points post-treatment, inject mice with ⁹⁹mTc-3PRGD2.
-
Perform SPECT/CT imaging to visualize tumor uptake of the radiotracer, which correlates with integrin αvβ3 expression.[5]
-
Analyze images to quantify tumor-to-background ratios.
-
Ex Vivo Biodistribution Study
Objective: To determine the distribution and tumor uptake of ¹⁷⁷Lu-AB-3PRGD2.
Materials:
-
Tumor-bearing mice treated with ¹⁷⁷Lu-AB-3PRGD2
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
At selected time points after injection of ¹⁷⁷Lu-AB-3PRGD2, euthanize the mice.
-
Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
In Vitro Clonogenic Survival Assay
Objective: To assess the ability of tumor cells to proliferate and form colonies after treatment with ¹⁷⁷Lu-AB-3PRGD2.
Materials:
-
Integrin αvβ3-positive tumor cell line
-
Cell culture medium and supplements
-
¹⁷⁷Lu-AB-3PRGD2
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Plate a known number of single cells into 6-well plates.
-
Treatment: Treat the cells with varying concentrations of ¹⁷⁷Lu-AB-3PRGD2 for a specified duration.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a suitable fixative and stain with crystal violet.
-
Colony Counting: Count the number of colonies (containing ≥50 cells).
-
Calculate Surviving Fraction: Determine the surviving fraction for each treatment group relative to the untreated control.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis in tumor cells following treatment with ¹⁷⁷Lu-AB-3PRGD2.
Materials:
-
Integrin αvβ3-positive tumor cells
-
¹⁷⁷Lu-AB-3PRGD2
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat tumor cells with ¹⁷⁷Lu-AB-3PRGD2 for various time points.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.
Conclusion
Monitoring the therapeutic response to this compound requires a comprehensive approach that integrates in vivo imaging, biodistribution studies, and in vitro assays. The protocols outlined in this document provide a robust framework for researchers to assess the efficacy of this targeted radiopharmaceutical therapy. By carefully quantifying tumor response and understanding the underlying molecular mechanisms, the development and clinical application of this compound can be significantly advanced.
References
- 1. Facebook [cancer.gov]
- 2. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 5. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Off-Target Organ Toxicity of AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-3PRGD2 is a novel therapeutic agent targeting integrin αvβ3, a receptor overexpressed in various tumor cells and during angiogenesis.[1][2][3] Specifically, the lutetium-177 (B1209992) labeled form, ¹⁷⁷Lu-AB-3PRGD2, is being investigated as a targeted radionuclide therapy.[1][3] Early clinical data from a first-in-human study has provided initial safety, pharmacokinetic, and dosimetry profiles in patients with advanced integrin αvβ3-positive tumors.[1][3] This study indicated no adverse events over grade 3, with primary excretion through the urinary system and moderate distribution in the liver, spleen, and intestines.[1][3]
These application notes provide a comprehensive protocol for the preclinical assessment of off-target organ toxicity of this compound. The objective is to identify potential adverse effects on non-target organs and establish a safety profile to inform further clinical development. The protocols described herein cover both in vitro screening and in vivo toxicology studies, designed to provide a thorough evaluation of potential liabilities.
Experimental Protocols
In Vitro Off-Target Liability Assessment
In vitro screening is a critical first step to identify potential off-target interactions of this compound at the molecular level.[4][5] This is achieved by testing the compound against a broad panel of receptors, ion channels, enzymes, and transporters that are known to be associated with adverse drug reactions.[4][6][7]
1.1. Broad Panel Safety Pharmacology Screen
-
Objective: To identify potential off-target binding and functional activity of this compound.
-
Methodology:
-
Select a comprehensive safety panel that includes a diverse range of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. Commercial services offer panels of 44 or more targets.[4][6]
-
Prepare this compound (the non-radiolabeled version) at a range of concentrations, typically starting from 10 µM and performing serial dilutions.
-
Perform binding assays (e.g., radioligand binding assays) to determine the affinity of this compound for each target in the panel.
-
For any significant binding interactions observed, perform functional assays (e.g., calcium flux assays for GPCRs, patch-clamp electrophysiology for ion channels) to determine if this compound acts as an agonist, antagonist, or modulator.
-
A common threshold for concern is ≥50% inhibition or stimulation at a 10 µM concentration.[7]
-
1.2. Cytochrome P450 (CYP) Inhibition and Induction Assays
-
Objective: To assess the potential for drug-drug interactions by evaluating the inhibitory and inductive effects of this compound on major CYP isoforms.
-
Methodology:
-
Inhibition Assay:
-
Incubate human liver microsomes with a panel of major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) and their respective probe substrates in the presence and absence of varying concentrations of this compound.
-
Measure the formation of the substrate-specific metabolite using LC-MS/MS.
-
Calculate the IC50 value for each isoform to determine the inhibitory potency of this compound.
-
-
Induction Assay:
-
Culture fresh human hepatocytes and treat with varying concentrations of this compound for 48-72 hours.
-
Include known inducers (e.g., rifampicin (B610482) for CYP3A4) as positive controls.
-
Measure the mRNA levels of target CYP genes (e.g., using qPCR) and/or the enzymatic activity of the induced proteins.[6]
-
-
1.3. In Vitro Cytotoxicity Assays in Organ-Specific Cell Lines
-
Objective: To evaluate the direct cytotoxic potential of this compound on cell lines derived from key organs identified in biodistribution studies (kidney, liver) and other major organ systems.[8]
-
Methodology:
-
Select a panel of human cell lines representing key organs, such as:
-
Kidney: HK-2 (proximal tubule epithelial cells)
-
Liver: HepG2 (hepatocellular carcinoma cells)
-
Heart: AC16 (cardiomyocytes)
-
Neuronal: SH-SY5Y (neuroblastoma cells)
-
-
Culture the cells under standard conditions and expose them to a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using a validated method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Determine the concentration that causes 50% reduction in cell viability (IC50) for each cell line and time point.
-
In Vivo Off-Target Toxicity Assessment
Following the in vitro evaluation, in vivo studies in relevant animal models are essential to understand the systemic off-target toxicity of this compound.[9][10][11]
2.1. Animal Model Selection
-
Select two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as recommended by regulatory guidelines.[11] The choice should be justified by similarities in integrin αvβ3 expression and physiology to humans.
2.2. Dose Range-Finding Study
-
Objective: To determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the definitive repeat-dose toxicity study.[10]
-
Methodology:
-
Administer single, escalating doses of this compound to a small group of animals.
-
Monitor for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days post-dose.[10]
-
Perform limited hematology and clinical chemistry at the end of the observation period.
-
The MTD is defined as the highest dose that does not cause mortality or serious toxicity.
-
2.3. Repeat-Dose General Toxicology Study
-
Objective: To evaluate the potential toxicity of this compound following repeated administration over a defined period (e.g., 28 days).
-
Methodology:
-
Assign animals to multiple dose groups, including a vehicle control group and at least three dose levels of this compound (e.g., low, mid, and high doses based on the MTD).
-
Administer this compound via the intended clinical route (e.g., intravenous injection) at a specified frequency.
-
In-life observations:
-
Monitor clinical signs daily.
-
Measure body weight and food consumption weekly.
-
Perform detailed clinical examinations (e.g., ophthalmoscopy) at baseline and termination.
-
-
Clinical Pathology:
-
Collect blood and urine samples at baseline, mid-study, and termination.
-
Analyze hematology, coagulation, and clinical chemistry parameters.
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy.
-
Record organ weights of key organs (e.g., liver, kidneys, spleen, heart, brain, lungs, gonads).
-
Collect a comprehensive set of tissues for histopathological examination by a board-certified veterinary pathologist. Pay close attention to organs with observed biodistribution (liver, kidneys, spleen) and those identified as potential targets in in vitro assays.
-
-
Data Presentation
Quantitative data from the proposed studies should be summarized in the following tables for clear comparison and interpretation.
Table 1: In Vitro Safety Pharmacology Panel Results for this compound
| Target Class | Target Name | Assay Type | This compound Activity (% Inhibition/Stimulation @ 10 µM) | IC50/EC50 (µM) |
| GPCRs | Adenosine A1 | Binding | ||
| Adrenergic α1A | Binding | |||
| Dopamine D2 | Binding | |||
| Ion Channels | hERG | Electrophysiology | ||
| Nav1.5 | Electrophysiology | |||
| Cav1.2 | Electrophysiology | |||
| Transporters | SERT | Binding | ||
| NET | Binding | |||
| Enzymes | COX-1 | Activity | ||
| COX-2 | Activity |
Table 2: In Vitro Cytochrome P450 Interaction Profile of this compound
| CYP Isoform | Inhibition IC50 (µM) | Induction (Fold change vs. vehicle) |
| CYP1A2 | ||
| CYP2B6 | ||
| CYP2C9 | ||
| CYP2C19 | ||
| CYP2D6 | ||
| CYP3A4 |
Table 3: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Organ of Origin | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HK-2 | Kidney | |||
| HepG2 | Liver | |||
| AC16 | Heart | |||
| SH-SY5Y | Brain |
Table 4: Summary of Key Findings from In Vivo Repeat-Dose Toxicology Study
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Body Weight Change (%) | ||||
| Hematology | ||||
| White Blood Cell Count (x10⁹/L) | ||||
| Hemoglobin (g/dL) | ||||
| Platelet Count (x10⁹/L) | ||||
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Creatinine (mg/dL) | ||||
| Organ Weights (g) | ||||
| Liver | ||||
| Kidneys | ||||
| Spleen | ||||
| Key Histopathological Findings | (Incidence and Severity) | (Incidence and Severity) | (Incidence and Severity) | (Incidence and Severity) |
Visualizations
Caption: Workflow for assessing off-target organ toxicity of this compound.
Caption: Simplified integrin αvβ3 signaling pathway potentially modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for 68Ga-RGD PET Image Analysis in Therapy Guidance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arginine-glycine-aspartic acid (RGD) peptide sequence is a key recognition motif for integrins, a family of transmembrane receptors that play a crucial role in cell adhesion, signaling, and angiogenesis.[1][2] Several integrin subtypes, particularly αvβ3, are overexpressed on activated endothelial cells during tumor angiogenesis and on various tumor cells.[1][3][4] This makes radiolabeled RGD peptides, such as Gallium-68 (68Ga)-labeled RGD, promising probes for the non-invasive imaging of angiogenesis using Positron Emission Tomography (PET).[4][5] 68Ga-RGD PET imaging provides a quantitative method to assess integrin expression, which can be a valuable biomarker for guiding and monitoring anti-angiogenic therapies.[6][7][8][9]
These application notes provide an overview of the techniques and protocols for utilizing 68Ga-RGD PET as an imaging biomarker in a therapeutic context.
Signaling Pathways and Experimental Workflows
To effectively utilize 68Ga-RGD PET in therapeutic guidance, a fundamental understanding of the underlying biological pathways and the experimental workflow is essential.
RGD-Integrin Signaling Pathway
The binding of RGD ligands to integrins on the cell surface initiates a cascade of intracellular signals that are pivotal in tumor progression, including proliferation, invasion, and angiogenesis.[1] A simplified representation of this signaling pathway is depicted below.
Caption: Simplified RGD-Integrin signaling pathway.
Experimental Workflow for 68Ga-RGD PET-Guided Therapy
A typical workflow for employing 68Ga-RGD PET to guide and monitor therapy involves several key stages, from patient selection to post-treatment evaluation.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiogenesis Imaging Using (68)Ga-RGD PET/CT: Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. 68Ga-TRAP-(RGD)3 Hybrid Imaging for the In Vivo Monitoring of αvß3-Integrin Expression as Biomarker of Anti-Angiogenic Therapy Effects in Experimental Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 9. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AB-3PRGD2 in Combination Cancer Therapy
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing AB-3PRGD2, a radiolabeled dimeric RGD peptide, in combination with other cancer therapies. The focus is on leveraging its targeted action on integrin αvβ3-expressing tumors to enhance therapeutic outcomes.
Introduction
This compound is a promising agent for targeted radionuclide therapy. It consists of a dimeric cyclic arginine-glycine-aspartic acid (RGD) peptide (3PRGD2) that specifically binds to integrin αvβ3, a receptor overexpressed on various tumor cells and tumor endothelial cells.[1] When labeled with a therapeutic radioisotope like Lutetium-177 (¹⁷⁷Lu), ¹⁷⁷Lu-AB-3PRGD2 delivers localized beta radiation to the tumor site, leading to direct cytotoxicity.[1] Integrin αvβ3 plays a crucial role in tumor angiogenesis, proliferation, and survival, making it an ideal target for cancer therapy.[1][2] The combination of ¹⁷⁷Lu-AB-3PRGD2 with other anti-cancer agents, particularly those targeting angiogenesis, presents a compelling strategy for achieving synergistic anti-tumor effects.
Mechanism of Action and Rationale for Combination Therapy
¹⁷⁷Lu-AB-3PRGD2 acts by targeting integrin αvβ3, leading to the targeted delivery of cytotoxic radiation to tumors. This mechanism can be complemented by other therapeutic modalities. For instance, combining ¹⁷⁷Lu-AB-3PRGD2 with an anti-angiogenic agent like Endostar can simultaneously attack the tumor vasculature and the tumor cells themselves, potentially leading to enhanced tumor growth inhibition.[3][4][5]
Signaling Pathway of Integrin αvβ3
Caption: Integrin αvβ3 signaling cascade upon RGD ligand binding.
Preclinical Data for Combination Therapy
A preclinical study investigating the combination of ¹⁷⁷Lu-3PRGD2 (a structurally similar compound to ¹⁷⁷Lu-AB-3PRGD2) with Endostar, an anti-angiogenic agent, in a U87MG human glioblastoma xenograft mouse model demonstrated enhanced anti-tumor efficacy.[3][4][5]
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice[3][5]
| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| 1 hour | 6.03 ± 0.65 | 1.21 ± 0.28 | 1.52 ± 0.21 | 4.18 ± 1.08 |
| 4 hours | 4.62 ± 1.44 | 0.45 ± 0.12 | 1.25 ± 0.34 | 3.13 ± 0.59 |
| 24 hours | 3.55 ± 1.08 | 0.08 ± 0.02 | 0.89 ± 0.15 | 1.56 ± 0.27 |
| 72 hours | 1.22 ± 0.18 | 0.02 ± 0.01 | 0.35 ± 0.06 | 0.54 ± 0.11 |
| %ID/g = percentage of injected dose per gram of tissue |
Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-3PRGD2 Monotherapy and Combination with Endostar[4]
| Treatment Group | Tumor Volume Doubling Time (Days) |
| Saline (Control) | 3 |
| ¹⁷⁷Lu-3PRGD2 (single dose) | 11 |
| ¹⁷⁷Lu-3PRGD2 (two doses) | Significantly longer than single dose |
| ¹⁷⁷Lu-3PRGD2 + Endostar | Significantly longer than single dose |
Note: The study demonstrated that both a two-dose regimen of ¹⁷⁷Lu-3PRGD2 and the combination of a single dose with Endostar resulted in significantly enhanced tumor growth inhibition compared to a single dose of ¹⁷⁷Lu-3PRGD2 alone.[4]
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of ¹⁷⁷Lu-3PRGD2.[3][4][5]
Animal Model and Tumor Inoculation
-
Animal Strain: Athymic nude mice (4-6 weeks old).
-
Cell Line: U87MG human glioblastoma cells (or another integrin αvβ3-positive cell line).
-
Inoculation: Subcutaneously inject 5 x 10⁶ U87MG cells in 100 µL of serum-free medium into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a volume of approximately 100-200 mm³ before initiating treatment. Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (length x width²)/2.
Combination Therapy Dosing Regimen
Caption: Preclinical experimental workflow for combination therapy.
-
Control Group: Administer a single intravenous (IV) injection of saline.
-
¹⁷⁷Lu-AB-3PRGD2 Monotherapy (Single Dose): Administer a single IV injection of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 111 MBq).
-
¹⁷⁷Lu-AB-3PRGD2 Monotherapy (Two Doses): Administer two IV injections of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 111 MBq each) on day 0 and day 6.
-
Combination Therapy:
-
Administer a single IV injection of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 111 MBq) on day 0.
-
Administer the anti-angiogenic agent (e.g., Endostar at 8 mg/kg) via peritumoral subcutaneous injection daily for 14 days, starting on day 0.[4]
-
Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to monitor tumor volume and body weight for at least 28 days post-treatment initiation.
-
Histological Analysis: At the end of the study, excise tumors and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess morphology and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Clinical Application and Considerations
A first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 has demonstrated its safety and promising potential for targeted radionuclide therapy of integrin αvβ3-avid tumors.[6][7] Patients with various advanced solid tumors positive for integrin αvβ3 expression are being recruited for clinical trials.[8]
Patient Selection for Combination Therapy
-
Inclusion Criteria: Patients should have a confirmed diagnosis of unresectable or metastatic cancer with positive integrin αvβ3 expression confirmed by PET/CT imaging (e.g., with ⁶⁸Ga-RGD).[8][9] Patients should have progressive disease after standard therapies.[8]
-
Exclusion Criteria: Significant renal, hepatic, or hematological dysfunction.[9]
Logical Framework for Combination Strategies
Caption: Rationale for combining ¹⁷⁷Lu-AB-3PRGD2 with other therapies.
Conclusion
The targeted nature of this compound makes it an excellent candidate for combination therapies. Preclinical evidence supports its use with anti-angiogenic agents. Future research should explore combinations with other modalities like chemotherapy and immunotherapy to further enhance its therapeutic potential in treating integrin αvβ3-positive cancers. Ongoing clinical trials will provide more definitive data on the safety and efficacy of ¹⁷⁷Lu-AB-3PRGD2, paving the way for its integration into combination treatment regimens.[10]
References
- 1. Facebook [cancer.gov]
- 2. Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 4. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar – ScienceOpen [scienceopen.com]
- 6. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
minimizing off-target accumulation of 177Lu-AB-3PRGD2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 177Lu-AB-3PRGD2. The information provided is intended to help minimize off-target accumulation and address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of 177Lu-AB-3PRGD2.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Higher than expected kidney uptake | - Inherent Renal Clearance Pathway: Radiolabeled peptides are primarily cleared through the kidneys and undergo reabsorption in the proximal tubules.[1][2] - Suboptimal Radiochemical Purity: Presence of free 177Lu or radiolabeled impurities can lead to non-specific accumulation in the kidneys. - Inadequate Renal Protection: Insufficient dose or improper timing of co-administered renal protective agents. | - Implement Renal Protection Protocols: Co-administer positively charged amino acids like L-lysine and L-arginine to competitively inhibit tubular reabsorption.[3] An alternative is the use of gelatin-based plasma expanders like Gelofusine.[4] - Verify Radiochemical Purity: Perform quality control of the radiolabeled product using methods like radio-HPLC or ITLC to ensure radiochemical purity is >95%.[3][5] - Optimize Amino Acid Infusion: Ensure the amino acid solution is administered before, during, and after the 177Lu-AB-3PRGD2 infusion as per established protocols.[3] |
| Unexpectedly high liver uptake | - Formation of Colloids: Poor radiolabeling conditions can lead to the formation of radioactive colloids, which are sequestered by the liver. - Hepatobiliary Clearance: Some RGD peptides exhibit a degree of hepatobiliary excretion.[1] - Albumin-Binding Moiety: The albumin-binding moiety in 177Lu-AB-3PRGD2 can lead to increased liver residence time.[6][7] | - Optimize Radiolabeling Conditions: Ensure proper pH (typically 4.0-5.0), temperature, and incubation time during radiolabeling to prevent colloid formation.[8] - Review Literature: Consult studies on similar albumin-binding radiopharmaceuticals to establish expected liver uptake values.[4] - Blocking Studies: Co-inject an excess of non-radiolabeled AB-3PRGD2 to determine if liver uptake is receptor-mediated or non-specific. |
| High background signal in non-target tissues | - Prolonged Blood Circulation: The albumin-binding moiety is designed to increase blood half-life, which can result in a higher background signal, especially at early time points.[9] - Suboptimal Imaging Time Point: Imaging too early after injection may not allow for sufficient clearance from non-target tissues. | - Optimize Imaging Schedule: Perform serial imaging at later time points (e.g., 24, 48, 72 hours post-injection) to allow for clearance from background tissues and improve the tumor-to-background ratio.[10] - Administer Albumin-Binding Inhibitor: In preclinical models, competitive inhibitors of albumin binding can be administered to accelerate blood clearance.[11] |
| Variability in biodistribution results between experiments | - Inconsistent Animal Models: Differences in tumor models, animal age, or health status can affect biodistribution. - Procedural Inconsistencies: Variations in injection technique, tissue collection, or activity measurement can introduce variability.[12] | - Standardize Animal Models: Use a consistent tumor model, and ensure animals are of similar age and health. - Adhere to a Standardized Protocol: Follow a detailed, step-by-step protocol for all biodistribution studies, from dose calibration to tissue processing.[12] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of off-target accumulation of 177Lu-AB-3PRGD2 in the kidneys?
The primary mechanism is reabsorption in the proximal tubules of the kidneys following glomerular filtration. This process is mediated by the megalin-cubilin receptor system, which binds and internalizes small proteins and peptides from the filtrate.[1][2]
2. How does the albumin-binding moiety in 177Lu-AB-3PRGD2 affect its biodistribution?
The albumin-binding moiety reversibly binds to serum albumin, increasing the hydrodynamic size of the radiopharmaceutical.[9] This prolongs its circulation half-life, leading to increased tumor accumulation but also potentially higher background signals in well-perfused organs and tissues.[13]
3. What are the recommended agents for reducing kidney uptake, and how do they work?
The co-infusion of positively charged amino acids, such as L-lysine and L-arginine, is a standard clinical practice. These amino acids compete with the radiolabeled peptide for binding to the megalin-cubilin receptors in the kidney tubules, thereby reducing the reabsorption of the radioactive agent.[3]
4. What is a typical radiochemical purity that should be achieved for 177Lu-AB-3PRGD2?
For preclinical and clinical applications, a radiochemical purity of greater than 95% is generally required. This ensures that non-specific uptake from radiolabeled impurities or free 177Lu is minimized.[5]
5. Can I use a blocking agent to confirm the specificity of tumor uptake?
Yes, a blocking study is a standard method to demonstrate receptor-specific uptake. This involves co-injecting a large excess (e.g., 100-fold) of the non-radiolabeled ("cold") this compound peptide along with the 177Lu-labeled compound. A significant reduction in tumor uptake in the presence of the blocking agent indicates that the accumulation is receptor-mediated.[10]
Quantitative Data Summary
The following tables summarize biodistribution data for 177Lu-labeled RGD peptides from preclinical and clinical studies. Data is presented as the percentage of injected dose per gram of tissue (%ID/g), unless otherwise noted.
Table 1: Preclinical Biodistribution of 177Lu-labeled RGD Peptides in Tumor-Bearing Mice
| Radiopharmaceutical | Tumor Model | Time p.i. (h) | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Blood (%ID/g) | Reference |
| 177Lu-3PRGD2 | U87MG | 1 | 6.03 ± 0.65 | 4.18 ± 1.08 | 1.25 ± 0.17 | 1.13 ± 0.22 | [10] |
| 4 | 4.62 ± 1.44 | 3.13 ± 0.59 | 0.98 ± 0.21 | 0.45 ± 0.11 | [10] | ||
| 24 | 3.55 ± 1.08 | 1.54 ± 0.33 | 0.55 ± 0.08 | 0.11 ± 0.02 | [10] | ||
| 72 | 1.22 ± 0.18 | 0.43 ± 0.09 | 0.23 ± 0.03 | 0.02 ± 0.01 | [10] | ||
| 177Lu-Palm-3PRGD2 | MC38 | 12 | 21.34 ± 4.65 | 10.21 ± 1.53 | 11.23 ± 1.87 | 12.34 ± 2.01 | [14] |
| 177Lu-AB-3PRGD2 | U87MG | 24 | ~13.0 | ~9.0 | ~6.0 | ~4.0 | [15] |
Table 2: Dosimetry of 177Lu-AB-3PRGD2 in a First-in-Human Study
| Organ | Absorbed Dose (mGy/MBq) |
| Kidneys | 0.684 ± 0.132 |
| Red Bone Marrow | 0.157 ± 0.032 |
| Liver | Not Reported |
| Spleen | Not Reported |
| Whole-body effective dose | 0.251 ± 0.047 mSv/MBq |
| Data from a first-in-human study of 177Lu-AB-3PRGD2.[16] |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-AB-3PRGD2 with 177Lu
Materials:
-
DOTA-AB-3PRGD2 peptide
-
177LuCl3 in 0.05 M HCl
-
Sodium acetate (B1210297) buffer (0.4 M, pH 4.5-5.0)
-
Ascorbic acid/Gentisic acid solution (optional, as a radioprotectant)
-
Heating block or water bath set to 90-95°C
-
Sterile, pyrogen-free reaction vials
-
Quality control system (e.g., radio-HPLC or ITLC)
Procedure:
-
In a sterile reaction vial, combine the DOTA-AB-3PRGD2 peptide with the sodium acetate buffer.
-
Add the 177LuCl3 solution to the vial. The molar ratio of peptide to radionuclide should be optimized, but a starting point is often around 2:1 to 3:1.[8]
-
If using a radioprotectant, add it to the reaction mixture.
-
Gently mix the contents of the vial.
-
Incubate the reaction vial at 90-95°C for 20-30 minutes.[8]
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-HPLC or ITLC to determine the radiochemical purity.
-
If the radiochemical purity is below the desired threshold, further purification using a C18 Sep-Pak cartridge may be necessary.
Protocol 2: Ex Vivo Biodistribution Study in Tumor-Bearing Mice
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografted human tumors)
-
177Lu-AB-3PRGD2 solution formulated in sterile saline
-
Insulin syringes (28-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Calibrated standards of the injected dose
-
Dissection tools
-
Tared collection tubes
Procedure:
-
Anesthetize the tumor-bearing mice using a suitable method.
-
Administer a known amount of 177Lu-AB-3PRGD2 (e.g., 3.7 MBq) to each mouse via intravenous tail vein injection.
-
Record the precise injected dose for each animal by measuring the radioactivity in the syringe before and after injection.
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, euthanize a cohort of mice (typically n=4 per time point).
-
Immediately dissect the animal and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Place each tissue sample into a pre-weighed, tared tube and record the wet weight of the tissue.
-
Measure the radioactivity in each tissue sample and in the injection standards using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Renal Uptake and Clearance Pathway
Caption: Mechanism of renal uptake and the action of protective agents.
General Experimental Workflow for Biodistribution Studies
Caption: Standard workflow for conducting a biodistribution study.
References
- 1. Megalin, cubilin, and Dab2 drive endocytic flux in kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Different Albumin-Binders Drive Probe Distribution of Fluorescent RGD Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. Albumin Binding as a Strategy for Improving Tumor Targeting of Radiolabeled Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the pharmacokinetics of an 211At-labeled RGD peptide with an albumin-binding moiety via the administration of an albumin-binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing the pharmacokinetics of an 211At-labeled RGD peptide with an albumin-binding moiety via the administration of an albumin-binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance in RGD-Based Radionuclide Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental application of RGD-based radionuclide therapy.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your research.
Issue 1: Low Tumor Uptake of Radiolabeled RGD Peptide
| Possible Cause | Suggested Solution | Experimental Validation |
| Low Integrin αvβ3 Expression in Tumor Model: The tumor cells may not express sufficient levels of the target integrin. | 1. Screen Cell Lines: Before in vivo studies, screen a panel of cancer cell lines for high αvβ3 expression using flow cytometry or western blotting. 2. Immunohistochemistry (IHC): Confirm αvβ3 expression in tumor tissue sections from your animal model. 3. Select Appropriate Model: Choose a tumor model known for high and stable αvβ3 expression (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer).[1] | - In Vitro Binding Assay: Perform a saturation binding assay with your radiolabeled RGD peptide on the selected cell lines to determine the binding affinity (Kd) and the number of binding sites (Bmax). - Biodistribution Study: Conduct a biodistribution study in a pilot group of animals to confirm tumor uptake. |
| Poor In Vivo Stability of the RGD Peptide: The peptide may be rapidly degraded by proteases in the bloodstream. | 1. Use Cyclic RGD Peptides: Cyclic RGD peptides generally exhibit greater stability and binding affinity compared to their linear counterparts.[2][3][4] 2. Chemical Modifications: Introduce modifications such as PEGylation to increase the hydrodynamic radius and prolong circulation time.[5] 3. Optimize Cyclization: The method of peptide cyclization can impact stability and affinity.[6][7][8] | - Serum Stability Assay: Incubate the radiolabeled peptide in mouse or human serum at 37°C for various time points and analyze for degradation using HPLC. - Comparative Biodistribution: Compare the tumor uptake and clearance of the modified versus the unmodified peptide in vivo. |
| Suboptimal Radiochemistry: Inefficient radiolabeling can result in low specific activity or the presence of impurities that do not bind to the target. | 1. Optimize Labeling Conditions: Adjust pH, temperature, and precursor concentration to maximize radiochemical yield and purity. 2. Purification: Implement robust purification methods (e.g., HPLC, solid-phase extraction) to remove unreacted radionuclide and impurities.[9] 3. Quality Control: Perform rigorous quality control on each batch, including radiochemical purity and specific activity determination. | - Radiochemical Purity Testing: Use radio-TLC or radio-HPLC to confirm the purity of the final product is >95%. - In Vitro Binding Assay: Confirm that the purified, radiolabeled peptide retains high binding affinity for αvβ3. |
| Tumor Microenvironment Factors (Hypoxia): Hypoxic regions within the tumor can be resistant to radiotherapy and may have altered integrin expression.[10][11] | 1. Combine with Hypoxia-Activated Prodrugs: Use agents that are activated under hypoxic conditions to target these resistant cells.[12] 2. Modulate Tumor Microenvironment: Strategies to increase tumor perfusion and oxygenation, such as using agents like iRGD, can enhance radiotherapy efficacy.[13][14] 3. Use Alpha-Emitters: Alpha-particle emitting radionuclides are less dependent on oxygen for their cytotoxic effects. | - Hypoxia Imaging: Use PET tracers like [18F]FMISO to visualize hypoxic regions in the tumor. - IHC for Hypoxia Markers: Stain tumor sections for hypoxia markers like HIF-1α and CA-IX.[10] |
Issue 2: High Off-Target Radiation Dose
| Possible Cause | Suggested Solution | Experimental Validation |
| Non-Specific Binding: The RGD peptide may bind to other integrins or plasma proteins. | 1. Improve Peptide Selectivity: Modify the RGD peptide sequence to enhance its selectivity for αvβ3 over other integrins like α5β1 or αIIbβ3.[2][15] 2. Blocking Studies: Co-inject an excess of unlabeled "cold" RGD peptide to demonstrate that the uptake in non-target tissues is non-specific. | - Competitive Binding Assays: Perform in vitro binding assays with different integrin subtypes to determine the IC50 values and assess selectivity.[16][17] - Biodistribution with Blocking: Compare the biodistribution of the radiotracer with and without a blocking dose of cold peptide. |
| Renal Accumulation and Retention: Small peptides are often cleared through the kidneys, leading to high renal radiation doses. | 1. Linker Modification: Introduce specific linkers that are cleaved in the kidney, releasing a less retained radioactive metabolite. 2. Charge Modification: Modify the overall charge of the peptide-chelator complex to reduce renal tubular reabsorption. 3. Co-administration of Agents: Administer agents like gelatin or lysine (B10760008) to compete for renal tubular reabsorption. | - Biodistribution Studies: Carefully quantify the radioactivity in the kidneys at multiple time points post-injection.[18][19] - SPECT/CT or PET/CT Imaging: Visualize the distribution of the radiotracer in vivo to confirm renal clearance kinetics. |
Frequently Asked Questions (FAQs)
Q1: How can I overcome resistance due to heterogeneous integrin αvβ3 expression in my tumor model?
A1: Heterogeneous target expression is a significant challenge.[13] Consider the following strategies:
-
Patient/Model Stratification: Use imaging techniques like PET with a radiolabeled RGD peptide to select models or stratify subjects based on αvβ3 expression levels before therapy.[20]
-
Combination Therapy: Combine RGD-based radionuclide therapy with other treatments that have different mechanisms of action, such as chemotherapy or immunotherapy.[2]
-
Pan-Integrin Inhibition: Use RGD peptides that target multiple RGD-binding integrins, which may be more effective in tumors with variable expression patterns.[15]
Q2: My cyclic RGD peptide shows low binding affinity. What can I do to improve it?
A2: The conformation of the RGD motif is critical for high-affinity binding.
-
Conformational Constraints: The rigidity of the cyclic structure influences binding. Experiment with different cyclization strategies and linker chemistries to optimize the presentation of the RGD sequence.[4]
-
Multimerization: Dimeric or tetrameric RGD peptides can exhibit significantly higher binding avidity due to the polyvalency effect.[21]
-
Amino Acid Substitutions: Flanking amino acid sequences can influence the conformation and binding affinity of the RGD motif.
Q3: What are the key signaling pathways involved in resistance to RGD-based therapies?
A3: Integrin binding activates several downstream signaling pathways that can influence cell survival and therapy resistance. Key pathways include:
-
Focal Adhesion Kinase (FAK) Pathway: Activation of FAK promotes cell survival, proliferation, and migration.[2]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This is a major pro-survival pathway that can be activated by integrin signaling.
-
Transforming Growth Factor-beta (TGF-β) Signaling: Some RGD-binding integrins, like αvβ6 and αvβ8, can activate latent TGF-β, which can promote an epithelial-to-mesenchymal transition (EMT) and therapy resistance.[22]
Q4: How do I assess DNA damage induced by my RGD-radionuclide conjugate?
A4: Several methods can be used to quantify DNA damage:
-
γ-H2AX Staining: Immunofluorescence staining for phosphorylated histone H2AX (γ-H2AX) is a sensitive marker for DNA double-strand breaks (DSBs).
-
Comet Assay: The comet assay (single-cell gel electrophoresis) can detect both single- and double-strand DNA breaks.[23]
-
53BP1 Foci Formation: Similar to γ-H2AX, p53-binding protein 1 (53BP1) forms foci at sites of DSBs and can be visualized by immunofluorescence.[24] These assays can be performed on cells treated in vitro or on cells isolated from tumors after in vivo therapy.
Quantitative Data Summary
Table 1: Binding Affinities (IC50) of RGD Peptides for Different Integrin Subtypes
| RGD Peptide | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) | Reference |
| Linear GRGDS | - | - | - | [16] |
| cyclo[RGDfK] | - | - | - | [16] |
| RGD Peptide | 89 | 440 | 335 | |
| Cilengitide (1a) | - | - | - | [17] |
| cyclo(RGDfV) (1b) | - | - | - | [17] |
| iRGD | Mid-low nanomolar | Mid-low nanomolar | - | [25] |
Note: Specific IC50 values can vary depending on the assay conditions. Please refer to the cited literature for detailed experimental parameters.
Experimental Protocols
Protocol 1: In Vitro Integrin αvβ3 Competitive Binding Assay
This protocol is adapted from competitive ELISA-like assays.[26][27]
-
Plate Coating: Coat a 96-well high-binding plate with purified human integrin αvβ3 (e.g., 0.5 µg/mL in a buffer containing 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer (coating buffer + 0.05% Tween 20) and block with 1% BSA in coating buffer for 1 hour at room temperature.
-
Competition: Add a constant concentration of a biotinylated RGD-containing ligand (e.g., biotinylated vitronectin) mixed with serial dilutions of your unlabeled test RGD peptide to the wells.
-
Incubation: Incubate for 3 hours at room temperature with gentle shaking.
-
Detection: Wash the plates thoroughly. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Readout: Wash the plates again. Add a TMB substrate solution and stop the reaction with 1M H2SO4. Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the logarithm of the competitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[16]
Protocol 2: In Vivo Biodistribution of Radiolabeled RGD Peptide
This protocol outlines a typical biodistribution study in tumor-bearing mice.[28][18]
-
Animal Model: Use tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts). Ensure tumors have reached a suitable size (e.g., 100-200 mm³).
-
Radiotracer Injection: Inject a known amount of the radiolabeled RGD peptide (e.g., 1-2 MBq) into each mouse via the tail vein.
-
Time Points: At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of mice (n=3-5 per group).
-
Organ Harvesting: Dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose to allow for decay correction and calculation of the percentage injected dose per gram (%ID/g).
-
Data Analysis: Calculate the mean %ID/g ± standard deviation for each tissue at each time point. Plot the data to visualize the uptake and clearance profile of the radiotracer.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Integrin αvβ3 signaling cascade upon RGD binding.
Caption: Experimental workflow for in vivo biodistribution studies.
References
- 1. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of Head-to-Tail RGD peptide Cyclization Efficiency Combining Low Temperature and Lithium Chloride | Journal of the Chilean Chemical Society [jcchems.com]
- 7. researchgate.net [researchgate.net]
- 8. IMPROVEMENT OF HEAD-TO-TAIL RGD PEPTIDE CYCLIZATION EFFICIENCY COMBINING LOW TEMPERATURE AND LITHIUM CHLORIDE - Universidad Andrés Bello [researchers.unab.cl]
- 9. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Is Hypoxia a Factor Influencing PSMA-Directed Radioligand Therapy?—An In Silico Study on the Role of Chronic Hypoxia in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | RGD-based self-assembling nanodrugs for improved tumor therapy [frontiersin.org]
- 14. Tumor-penetrating peptide internalizing RGD enhances radiotherapy efficacy through reducing tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. flore.unifi.it [flore.unifi.it]
- 26. researchgate.net [researchgate.net]
- 27. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Tumor Uptake of AB-3PRGD2
Welcome to the technical support center for AB-3PRGD2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential causes of inconsistent tumor uptake of this compound during pre-clinical and clinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a radiolabeled peptide-based imaging agent designed to target integrin αvβ3. The "3PRGD2" component is a dimeric cyclic RGD (Arginine-Glycine-Aspartate) peptide that binds with high affinity and specificity to the integrin αvβ3 receptor. This receptor is often overexpressed on the surface of various tumor cells and activated endothelial cells in the tumor neovasculature, while having low expression in most normal tissues.[1][2] When labeled with a radionuclide (e.g., 68Ga for PET imaging or 177Lu for radiotherapy), this compound allows for the non-invasive visualization and quantification of integrin αvβ3 expression in tumors.
Q2: What are the primary applications of this compound?
A2: this compound is primarily used in nuclear medicine for:
-
Tumor Imaging: Detecting and staging cancers that overexpress integrin αvβ3, such as melanoma, glioblastoma, and certain types of lung, breast, and pancreatic cancers.[1][3]
-
Monitoring Anti-angiogenic Therapy: Assessing the response of tumors to treatments that target the formation of new blood vessels.[4]
-
Patient Selection for Radioligand Therapy: Identifying patients whose tumors express sufficient levels of integrin αvβ3 to be candidates for targeted radionuclide therapy with agents like 177Lu-AB-3PRGD2.[5][6]
Q3: What is considered "inconsistent uptake"?
A3: Inconsistent uptake can manifest in several ways:
-
Inter-patient variability: Different patients with the same cancer type show significantly different levels of this compound accumulation in their tumors.
-
Intra-patient variability: A single patient with multiple tumor lesions exhibits high uptake in some lesions and low or no uptake in others.
-
Intra-tumor heterogeneity: Within a single tumor, the distribution of this compound is patchy or confined to specific regions, such as the tumor periphery.[7]
-
Discrepancy with other imaging modalities: Lack of correlation between this compound uptake and tumor size or metabolic activity as measured by 18F-FDG PET/CT.
Troubleshooting Guides
This section provides a systematic approach to identifying the potential causes of inconsistent this compound tumor uptake.
Issue 1: Low or No Tumor Uptake in a Patient Expected to be Positive
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting & Optimization |
| Low or Absent Integrin αvβ3 Expression | 1. Confirm Target Expression: If possible, obtain a recent tumor biopsy and perform immunohistochemistry (IHC) to confirm the expression of integrin αvβ3 on both tumor cells and tumor-associated neovasculature.[1] 2. Consider Tumor Heterogeneity: Recognize that integrin αvβ3 expression can be highly variable between different tumor types and even within the same tumor.[2][8] A single biopsy may not be representative of all lesions. 3. Review Patient's Cancer Type: While many cancers are known to express integrin αvβ3, the level of expression can vary significantly. Consult literature for typical expression levels in the specific cancer subtype. |
| Suboptimal Radiotracer Quality | 1. Check Quality Control (QC) Data: Verify the radiochemical purity, specific activity, and stability of the this compound preparation. Ensure that the radiochemical purity is >95%. 2. Review Labeling Procedure: Confirm that the radiolabeling protocol was followed correctly, including pH, temperature, and incubation time. |
| Patient-Related Factors | 1. Recent Therapies: Inquire about any recent anti-angiogenic or other targeted therapies the patient may have received, as these can alter integrin expression. A washout period of at least 2 weeks is often recommended before imaging.[5] 2. Physiological Conditions: While less common for RGD-based tracers compared to FDG, severe physiological disturbances could potentially affect tracer distribution. |
| Image Acquisition and Analysis | 1. Correct Imaging Window: Ensure that the scan was performed at the optimal time post-injection (typically 30-60 minutes).[9] 2. Image Reconstruction and Corrections: Verify that all necessary corrections (attenuation, scatter, decay) were applied during image reconstruction. 3. Region of Interest (ROI) Placement: Carefully review the placement of ROIs for tumor uptake analysis to ensure they accurately reflect the tumor boundaries and avoid partial volume effects, especially in small lesions. |
Issue 2: High Variability in Uptake Between Different Lesions in the Same Patient
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting & Optimization |
| Tumor Heterogeneity | 1. Acknowledge Biological Variability: This is a common biological phenomenon. Different metastatic sites can have distinct molecular profiles, including varying levels of integrin αvβ3 expression.[8] 2. Correlate with Other Imaging: Compare the this compound PET/CT with anatomical imaging (CT/MRI) and/or 18F-FDG PET/CT to understand the relationship between integrin expression, tumor morphology, and metabolic activity. 3. Consider Biopsy of Discordant Lesions: If clinically indicated, a biopsy of a lesion with low uptake may provide insight into its specific biology. |
| Poor Perfusion in Certain Lesions | 1. Assess Tumor Vasculature: Necrotic or poorly perfused tumor cores may show low this compound uptake. Contrast-enhanced CT or MRI can help assess tumor vascularity. 2. Analyze Uptake Pattern: Uptake may be confined to the well-perfused periphery of the tumor.[7] |
Quantitative Data on RGD-based Radiotracer Uptake
The following tables summarize typical uptake values for 68Ga-labeled RGD peptides in various tumors and normal tissues. Note that these values are compiled from different studies and should be used as a general guide.
Table 1: Tumor Uptake of 68Ga-RGD Peptides (SUVmax)
| Tumor Type | Mean SUVmax (Range) | Reference |
| Glioblastoma | 1.44 ± 0.23 | [10] |
| Lung Cancer (NSCLC) | 0.94 ± 0.27 | [10] |
| Breast Cancer | 2.10 - 9.44 (T/B Ratio) | [9] |
| Esophageal Cancer | 3.2 (2.6 - 4.2) | [7] |
| Neuroendocrine Neoplasms | 6.1 (1.4 - 14.1) | [11] |
Table 2: Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)
| Time Post-Injection | Tumor | Blood | Liver | Kidneys | Reference |
| 1 hour | 6.03 ± 0.65 | 1.50 ± 0.20 | 1.80 ± 0.30 | 4.20 ± 1.10 | [12][13] |
| 4 hours | 4.62 ± 1.44 | 0.80 ± 0.15 | 1.20 ± 0.25 | 3.10 ± 0.60 | [12][13] |
| 24 hours | 3.55 ± 1.08 | 0.20 ± 0.05 | 0.50 ± 0.10 | 1.50 ± 0.30 | [12][13] |
| 72 hours | 1.22 ± 0.18 | 0.05 ± 0.01 | 0.20 ± 0.04 | 0.60 ± 0.10 | [12][13] |
Experimental Protocols
Protocol for 68Ga-RGD PET/CT Imaging
This protocol is a general guideline based on published clinical trial methodologies.[5][9][14]
1. Patient Preparation:
-
No specific dietary restrictions are typically required.
-
Ensure adequate hydration.
-
A washout period of at least 2 weeks from any anti-angiogenic or integrin-targeting therapies is recommended.[5]
2. Radiotracer Administration:
-
Administer approximately 150-200 MBq (4-5.4 mCi) of 68Ga-labeled this compound intravenously.
-
The injection should be followed by a saline flush.
3. Imaging Acquisition:
-
Imaging is typically performed 30-60 minutes after injection.[9]
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
PET acquisition is performed from the vertex to the mid-thigh, with an acquisition time of 2-3 minutes per bed position.
4. Image Analysis:
-
Reconstruct PET images using an iterative algorithm with corrections for attenuation, scatter, and randoms.
-
Analyze images qualitatively (visual assessment) and semi-quantitatively by measuring the Standardized Uptake Value (SUV) in tumors and normal organs.
Visualizations
Integrin αvβ3 Signaling Pathway
The binding of this compound to integrin αvβ3 can initiate downstream signaling cascades that are involved in cell survival, proliferation, and migration.
References
- 1. The Role of αvβ3 Integrin in Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Angiogenesis Imaging Using (68)Ga-RGD PET/CT: Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in Clinical Oncology Research on 99mTc-3PRGD2 SPECT Imaging [frontiersin.org]
- 5. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 7. Comparison of integrin αvβ3 expression with 68Ga-NODAGA-RGD PET/CT and glucose metabolism with 18F-FDG PET/CT in esophageal or gastroesophageal junction cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin αvβ3/c-src “Oncogenic Unit” Promotes Anchorage-independence and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 68Ga-BBN-RGD PET/CT for GRPR and Integrin αvβ3 Imaging in Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison and evaluation of two RGD peptides labelled with 68Ga or 18F for PET imaging of angiogenesis in animal models of human glioblastoma or lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Enhancing Tumor Penetration of RGD Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with RGD peptides for targeted tumor therapy. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and enhance the tumor penetration of your RGD-based constructs.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Tumor Accumulation or Penetration of RGD-Conjugate
-
Question: My fluorescently-labeled RGD peptide shows weak signal in the tumor tissue in my mouse model. What are the possible reasons and solutions?
-
Answer: Low tumor accumulation is a common challenge. Here are several potential causes and troubleshooting steps:
-
Peptide Instability: Linear RGD peptides are susceptible to rapid degradation by proteases in the serum.[1][2] This reduces the amount of active peptide that can reach the tumor.
-
Solution: Switch to a cyclic RGD peptide (cRGD). Cyclization significantly increases stability against degradation and can enhance binding affinity by constraining the peptide into a bioactive conformation.[2][3] Studies have shown that cyclic RGD peptides can be up to 30-fold more stable than their linear counterparts at neutral pH.[2]
-
-
Rapid Clearance: Small peptides are quickly cleared from circulation by the kidneys, limiting the time they have to accumulate at the tumor site.[4]
-
Solution 1: Conjugate the RGD peptide to a larger entity like a nanoparticle (e.g., liposome (B1194612), polymer) or a long polymer chain like polyethylene (B3416737) glycol (PEG).[1][5] This increases the hydrodynamic size, prolonging circulation half-life. For example, attaching RGD peptides to nanoparticles has been shown to extend the peptide's blood half-life from 13 to 180 minutes.[6]
-
Solution 2: Use multimeric RGD constructs (e.g., dimers, tetramers). Multimerization can increase the overall size and significantly enhance binding affinity to integrins, which can lead to better retention in the tumor.[7][8]
-
-
Low Binding Affinity: The binding affinity of your specific RGD sequence to the target integrins on your tumor cells might be insufficient.
-
Tumor Model Characteristics: The density of blood vessels and the expression level of target integrins can vary greatly between tumor models.[1][4]
-
Solution: Before your in vivo study, characterize the expression of relevant integrins (e.g., αvβ3, αvβ5) in your chosen cancer cell line and resulting xenografts via immunohistochemistry (IHC) or western blot.[10] If integrin expression is low, consider a different tumor model.
-
-
Issue 2: High Off-Target Signal or Non-Specific Uptake
-
Question: I'm observing high background signal in non-tumor tissues, or my in vitro assay shows uptake in integrin-negative control cells. What's causing this and how can I fix it?
-
Answer: Non-specific uptake can confound results and lead to potential toxicity. Here are the likely causes and solutions:
-
Fluid-Phase Endocytosis: Small, monomeric RGD peptides can be internalized by cells through non-specific fluid-phase uptake (pinocytosis) rather than receptor-mediated endocytosis.[5]
-
Solution: Increase the molecular weight of your construct. Studies have shown that attaching a large PEG linker (e.g., PEG5000) to a monomeric RGD peptide can shift the uptake mechanism from non-specific to integrin-mediated, thereby increasing selectivity for integrin-positive cells.[5]
-
-
Charge-Based Interactions: Positively charged peptides can interact non-specifically with negatively charged cell membranes.
-
Solution: Modify the overall charge of your peptide or nanoparticle construct to be neutral or slightly negative at physiological pH. When conjugating to nanoparticles, ensure that any excess reactive groups are quenched or purified away to avoid unintended surface charge characteristics.
-
-
Competition with ECM Ligands: The RGD binding site on integrins can be occupied by natural ligands in the extracellular matrix (ECM).[1]
-
Solution: Employing multimeric RGD peptides can increase the avidity of the construct, making it a stronger competitor against endogenous ligands for integrin binding.[1]
-
-
Issue 3: Inconsistent Results with iRGD Co-administration
-
Question: I'm trying to enhance the delivery of my nanoparticle drug by co-administering it with iRGD peptide, but my results are inconsistent or show no improvement. Why is this happening?
-
Answer: The iRGD co-administration strategy is powerful but depends on a specific biological cascade. Inconsistency can arise from several factors:
-
Variable Receptor Expression: The iRGD mechanism requires a two-step binding process: first to αv integrins and then, after cleavage, to Neuropilin-1 (NRP-1).[11] The expression of both receptors can be heterogeneous and vary between patients, tumor types, and even different passages of the same cell line.[12][13]
-
Biological Activity of iRGD Peptide: The quality and biological activity of the synthesized iRGD peptide are critical. Improper synthesis or storage can lead to an inactive peptide.
-
Solution: Verify the biological activity of each new batch of iRGD peptide. One report of failure to reproduce the iRGD co-administration effect noted that verification of the peptide's activity is an important consideration.[12]
-
-
Experimental Discrepancies: While many labs have validated the iRGD co-administration effect, at least one study reported an inability to reproduce the original findings, highlighting that subtle differences in experimental setup can lead to different outcomes.[12][15]
-
Solution: Carefully review the original protocols and ensure your experimental design (e.g., dosage, timing of injection, tumor model) aligns with successful published studies.[11] The co-administration approach has been successfully demonstrated in glioblastoma, lung, breast, and pancreatic cancer models.[13]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the main advantage of using a cyclic RGD peptide over a linear one?
-
A1: The primary advantages are increased stability and higher binding affinity. Linear RGD peptides are flexible and quickly degraded by proteases.[3] Cyclization locks the peptide into a conformationally restrained structure that is more resistant to enzymatic degradation and often presents the RGD motif in an optimal orientation for integrin binding.[2][3]
-
-
Q2: How does the iRGD peptide work to enhance tumor penetration?
-
A2: iRGD (sequence: CRGDKGPDC) has a unique dual-targeting mechanism. First, the RGD motif binds to αv integrins on the tumor endothelium. This binding event allows a nearby protease to cleave the peptide, exposing a C-terminal CendR motif (CRGDK). This CendR motif then binds to Neuropilin-1 (NRP-1), which triggers a transport pathway (endocytosis/transcytosis) that carries the peptide—and any co-administered bystander drugs or nanoparticles—deep into the tumor tissue.[11]
-
-
Q3: What is the optimal density of RGD peptides to conjugate to a nanoparticle surface?
-
A3: There is no single optimal density; it must be empirically determined. Too low a density may not provide sufficient avidity for effective targeting. Too high a density can sometimes lead to the "shielding" of the nanoparticle core or cause aggregation issues. Optimization involves synthesizing several batches with varying RGD-to-lipid or RGD-to-polymer ratios and testing their stability and cellular uptake in vitro.[16]
-
-
Q4: Can I use a scrambled RGD sequence (e.g., GRD) as a negative control?
-
A4: Yes, using a scrambled peptide sequence like Gly-Arg-Asp (GRD) is an excellent negative control. Studies have shown that the GRD sequence does not enhance cell survival or integrin-mediated interactions, demonstrating the specificity of the RGD motif.[17]
-
-
Q5: What are the main challenges in scaling up RGD peptide synthesis for clinical use?
-
A5: Key challenges include the complexity and cost of synthesis, especially for modified or multimeric peptides.[1] Scaling up from lab to manufacturing requires careful consideration of factors like cycle times, heat transfer, raw material availability, and waste management.[18] Ensuring high purity and dealing with potential side reactions, such as epimerization, are also critical.[19]
-
Quantitative Data on Enhancement Strategies
The following tables summarize quantitative data from various studies to allow for easy comparison of different strategies to enhance RGD peptide efficacy.
Table 1: Comparison of Binding Affinity (IC50) for Different RGD Constructs
| RGD Construct | Target Integrin | Cell Line | IC50 (nM) | Key Finding |
|---|---|---|---|---|
| Monomeric c(RGDfK) | αvβ3 | U87MG Glioma | ~100-350 | Baseline affinity for a common cyclic monomer. |
| Dimeric E[c(RGDfK)]₂ | αvβ3 | U87MG Glioma | ~20-50 | Dimerization significantly improves binding affinity compared to the monomer.[7][8] |
| Tetrameric E{E[c(RGDfK)]₂}₂ | αvβ3 | U87MG Glioma | ~5-15 | Tetramerization provides a further substantial increase in binding affinity.[8] |
| RGD Nanoparticle | αvβ3 | Endothelial Cells | 1.0 (nanoparticle conc.) | Multivalent display on a nanoparticle surface leads to a dramatic increase in functional affinity (avidity).[6] |
Table 2: In Vivo Tumor Uptake Enhancement
| Strategy | Drug/Tracer | Tumor Model | Fold Increase in Tumor Accumulation | Reference |
|---|---|---|---|---|
| iRGD Co-administration | Doxorubicin | 22Rv1 Prostate | ~7-fold | [11] |
| iRGD Co-administration | Trastuzumab (Antibody) | BT474 Breast | ~40-fold | [11] |
| Dual-Targeting (RGD-GE11) | 68Ga-NOTA-RGD-GE11 | Lung Tumor | ~1.25-fold vs. RGD alone | [4] |
| PEGylation & Dimerization | 64Cu-DOTA-3PEG₄-dimer | U87MG Glioma | Improved tumor-to-background ratio |[8] |
Visualizations: Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Tumor Penetration
Caption: A decision tree for troubleshooting poor RGD peptide tumor penetration.
Diagram 2: Mechanism of iRGD Peptide for Tumor Penetration
Caption: The sequential mechanism of iRGD-mediated tumor penetration.
Experimental Protocols
Protocol 1: Conjugation of cRGD Peptide to PEGylated Liposomes
This protocol describes a common method for conjugating a cysteine-containing cyclic RGD peptide to a maleimide-functionalized PEG-lipid incorporated into a liposome.
Materials:
-
Pre-formed liposomes containing DSPE-PEG-Maleimide
-
Cyclic RGD peptide with a terminal cysteine residue (e.g., c(RGDfC))
-
Reaction Buffer: HEPES buffer (pH ~6.5-7.0)
-
Sephadex G-50 column for purification
-
Quantification method (e.g., HPLC, UV-Vis spectroscopy)
Methodology:
-
Peptide Preparation: Dissolve the cRGD-Cys peptide in the reaction buffer. Ensure the solution is degassed to prevent oxidation of the thiol group.
-
Liposome Preparation: Prepare liposomes using your standard protocol (e.g., thin-film hydration followed by extrusion). Include 1-5 mol% of DSPE-PEG-Maleimide in the lipid composition.
-
Conjugation Reaction:
-
Add the cRGD-Cys peptide solution to the liposome suspension. A typical molar ratio is 1:2 of peptide to maleimide-lipid, but this should be optimized.[16]
-
Allow the mixture to react for 8-12 hours at room temperature with gentle stirring, protected from light. The thiol group on the cysteine will react with the maleimide (B117702) group on the PEG-lipid to form a stable thioether bond.
-
-
Purification:
-
Separate the RGD-conjugated liposomes from unreacted peptide by passing the reaction mixture through a Sephadex G-50 size-exclusion chromatography column. The larger liposomes will elute in the void volume.
-
-
Quantification and Characterization:
-
Quantify the amount of conjugated peptide using a suitable method. For example, a UHPLC-MS/MS method can be developed to quantify the specific peptide.[16]
-
Characterize the final RGD-liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Protocol 2: In Vitro Cellular Uptake Assay
This protocol uses flow cytometry to quantify the uptake of fluorescently-labeled RGD constructs in integrin-positive vs. integrin-negative cells.
Materials:
-
Integrin-positive cell line (e.g., U87MG, MDA-MB-231)[10]
-
Integrin-negative or low-expressing cell line (e.g., M21-L)[5]
-
Fluorescently-labeled RGD construct (e.g., RGD-FITC)
-
Unlabeled RGD peptide for competition assay
-
Cell culture medium, PBS, Trypsin
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.
-
Treatment:
-
Direct Uptake: Remove the medium, wash cells with PBS, and add fresh medium containing the fluorescent RGD construct at various concentrations. Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Competition Assay: To confirm integrin-mediated uptake, pre-incubate one set of cells with a high concentration (e.g., 100-fold excess) of unlabeled ("cold") RGD peptide for 30 minutes before adding the fluorescent RGD construct.
-
-
Cell Harvesting:
-
After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove non-internalized constructs.
-
Trypsinize the cells, centrifuge, and resuspend the cell pellet in PBS or flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspensions on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Compare the MFI of treated cells to untreated controls. A significant reduction in MFI in the competition assay group confirms that uptake is receptor-mediated.[20] Compare uptake in the integrin-positive vs. integrin-negative cell line to demonstrate specificity.[5]
-
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies | MDPI [mdpi.com]
- 5. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving Tumor Uptake and Excretion Kinetics of 99mTc-Labeled Cyclic Arginine-Glycine-Aspartic (RGD) Dimers with Triglycine Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted drug delivery using iRGD peptide for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Replication Study: Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs | eLife [elifesciences.org]
- 16. researchgate.net [researchgate.net]
- 17. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. crodabeauty.com [crodabeauty.com]
- 19. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RGD peptide-based lipids for targeted mRNA delivery and gene editing applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Radiolysis in High-Activity ¹⁷⁷Lu Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-activity ¹⁷⁷Lu labeling.
Troubleshooting Guide
Issue: Low Radiochemical Purity (RCP) in High-Activity ¹⁷⁷Lu-Labeled Radiopharmaceuticals
Low radiochemical purity is a common issue in high-activity ¹⁷⁷Lu labeling, often caused by radiolysis. Radiolysis is the decomposition of molecules by ionizing radiation, which can degrade the targeting vector molecule and reduce the efficacy and safety of the radiopharmaceutical.[1][2] The absorbed dose of radiation is a primary factor influencing the rate of radiolysis.[1][2]
Possible Causes and Solutions
| Possible Cause | Recommended Action | Supporting Evidence |
| High Radioactive Concentration | Increase the final volume of the preparation to decrease the activity concentration. Immediate post-synthesis dilution with 0.9% NaCl can also help reduce the formation of radiolytic side-products. | The radiochemical purity of a [¹⁷⁷Lu]Lu-PSMA-617 preparation with a higher activity concentration (780 MBq in 1 mL) was significantly lower after 24 hours (16.8 ± 3.3%) compared to a preparation with a lower activity concentration (780 MBq in 5 mL) which had a purity of 40.1 ± 2.7%.[1] Diluting the product solution with sodium chloride 0.9% immediately after synthesis is recommended to decrease radiolysis.[3] |
| Insufficient Scavengers/Antioxidants | Add or increase the concentration of radical scavengers (also known as quenchers or antioxidants) to the formulation. Commonly used and effective scavengers include ascorbic acid, gentisic acid, ethanol (B145695), and methionine. | The addition of high concentrations of methionine and ascorbic acid was essential to protect against radiolysis and achieve radiochemical purities above 98.9%. A combination of ethanol and methionine has been shown to offer excellent protection against radiolysis.[1][4] |
| Inappropriate Buffer System | Optimize the reaction buffer. Sodium acetate (B1210297) buffer has been identified as a suitable buffer for ¹⁷⁷Lu radiolabeling of some compounds. | Studies have shown that the choice of buffer can influence radiochemical purity, with sodium acetate being identified as optimal in certain experiments.[5][6] |
| Suboptimal pH | Ensure the pH of the final product is within the optimal range for stability, typically between 4.5 and 7.0. | The anti-radiolytic efficacy of some scavengers can be pH-dependent.[6] |
| Extended Storage Time | Use the radiolabeled compound as soon as possible after preparation. If storage is necessary, consider freezing the preparation at -20°C, which has been shown to improve stability. | For [¹⁷⁷Lu]Lu-PSMA-617, freezing at -20°C in an ascorbic buffer maintained a radiochemical purity higher than 95% after 48 hours.[1][4] |
| High Reaction Temperature | While heating is necessary for labeling, excessive or prolonged heating can contribute to degradation. Optimize heating time and temperature. | Labeling of [¹⁷⁷Lu]Lu-PSMA-617 is typically performed at 95°C for 15-20 minutes.[7] Some studies have explored lower temperatures to reduce byproduct formation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a problem in ¹⁷⁷Lu labeling?
A1: Radiolysis is the process where ionizing radiation from ¹⁷⁷Lu breaks down molecules in the solution, particularly the targeting ligand (e.g., PSMA-617). This degradation leads to a decrease in radiochemical purity (RCP), meaning a lower percentage of the radioactivity is attached to the desired targeting molecule.[1][2] This can reduce the therapeutic efficacy of the drug and potentially increase off-target radiation exposure.
Q2: What are the primary factors that influence the rate of radiolysis?
A2: The primary factors influencing radiolysis are the absorbed dose, which is directly related to the volume activity, time, radionuclide activity, buffer concentration, precursor amount, and the volume of the preparation.[1][2][8] Higher activity concentrations and longer storage times generally lead to increased radiolytic degradation.[1]
Q3: What are scavengers and how do they work to prevent radiolysis?
A3: Scavengers, also known as quenchers or antioxidants, are compounds added to the radiopharmaceutical formulation to protect the labeled compound from radiolysis. They work by reacting with and neutralizing the highly reactive free radicals generated by the radiation before they can damage the targeting molecule.[1] Examples of effective scavengers include ascorbic acid, gentisic acid, ethanol, and methionine.[1][5]
Q4: Which scavengers are most effective for ¹⁷⁷Lu-labeled compounds?
A4: The effectiveness of a scavenger can depend on the specific radiopharmaceutical and formulation. However, several studies have shown the following to be effective:
-
Ascorbic acid and Gentisic acid: A mixture of these has been shown to be effective, with ascorbic acid helping to regenerate gentisic acid.[4]
-
Ethanol and Methionine: Combinations of ethanol and methionine have demonstrated superior stabilizing effects on the radiochemical purity of [¹⁷⁷Lu]Lu-DOTA-PSMA-617.[9][10]
-
DMSA (Dimercaptosuccinic acid): DMSA, alone or in a mixture with cysteine, has been shown to have a significant radioprotective function for [¹⁷⁷Lu]Lu-PSMA-617.[1]
Q5: How can I detect and quantify radiolysis in my ¹⁷⁷Lu-labeled product?
A5: Radiolysis is detected and quantified by measuring the radiochemical purity (RCP) of the product over time. The most common analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a detailed separation of the desired radiolabeled compound from impurities and radiolytic byproducts.[11][12] It allows for accurate quantification of the RCP.
-
Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for assessing RCP, though it may not provide the same level of resolution as HPLC.[12][13] It is often used for routine quality control.
Q6: Can automated synthesis systems help in managing radiolysis?
A6: Automated synthesis systems can provide more consistent and reproducible results. However, conditions optimized at low activities for manual labeling may not be directly transferable to high-activity automated production.[5] Higher levels of antioxidants and larger final product volumes may be necessary to counteract the increased radiolysis in high-activity automated syntheses.[5]
Quantitative Data on Scavenger Effectiveness
The following table summarizes the effectiveness of various scavengers in maintaining the radiochemical purity (RCP) of different ¹⁷⁷Lu-labeled compounds.
| Radiopharmaceutical | Scavenger(s) | Concentration | Storage Conditions | RCP after 24h | Reference |
| [¹⁷⁷Lu]Lu-AMBA | Ascorbic acid | 6.6 mg/mL | Room Temperature | 83.6 ± 1.1% | [1] |
| Gentisic acid | 6.6 mg/mL | Room Temperature | 72.1 ± 4.6% | [1] | |
| Cysteine | 6.6 mg/mL | Room Temperature | 71.6 ± 1.7% | [1] | |
| Methionine | 6.6 mg/mL | Room Temperature | 55.2 ± 2.5% | [1] | |
| Ethanol | 6.6 mg/mL | Room Temperature | 52.5 ± 2.8% | [1] | |
| Control (no scavenger) | - | Room Temperature | 9.1 ± 2.3% | [1] | |
| [¹⁷⁷Lu]Lu-PSMA-617 | 10% Ethanol | 10% (v/v) | Not specified | 90.3 ± 2.2% | [1] |
| 10 mM Methionine | 10 mM | Not specified | 89.2 ± 2.0% | [1] | |
| Gentisic acid + Ascorbic acid | 3.5 mM each | Not specified | 73.8 ± 3.1% | [1] | |
| [¹⁷⁷Lu]Lu-PSMA-I&T | Gentisic acid + Ascorbic acid | 16.8 mg + 371.2-531.2 mg in 17-25 mL | Room Temperature | ≥97% after 30h | [4] |
| [¹⁷⁷Lu]Lu-DOTA-TATE | Not specified | Not specified | Not specified | 93.7–95.5% | [11] |
| [¹⁷⁷Lu]Lu-PSMA-617 | Not specified | Not specified | Not specified | 91.8–95.8% | [11] |
Experimental Protocols
Protocol 1: Manual Radiolabeling of PSMA-617 with ¹⁷⁷Lu
This protocol describes a typical manual radiolabeling procedure for preparing [¹⁷⁷Lu]Lu-PSMA-617.[7]
Materials:
-
PSMA-617 precursor
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Ascorbate (B8700270) buffer (pH 4.5-5.0)
-
Ascorbic acid solution (e.g., 50 mg/mL)
-
Sterile, pyrogen-free reaction vials
-
Heating block set to 95°C
-
Lead shielding
-
Calibrated radioactivity dose calibrator
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the required volume of ascorbate buffer.
-
Add the desired amount of PSMA-617 precursor (e.g., 100 µg).[7]
-
Carefully transfer the required activity of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents of the vial.
-
Measure the total activity in a dose calibrator.
-
Place the reaction vial in the heating block at 95°C for 15-20 minutes.[7]
-
After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.
-
Add a stabilizing solution, such as ascorbic acid, to quench radiolysis.[7]
-
Perform quality control checks as described in Protocol 2.
-
If the radiochemical purity is acceptable (>95%), the final product can be drawn up for use after sterile filtration.
Protocol 2: Quality Control of [¹⁷⁷Lu]Lu-PSMA-617
A. High-Performance Liquid Chromatography (HPLC) [11][12]
-
System: HPLC equipped with a UV detector and a radioactivity detector.
-
Column: C18 reverse-phase column (e.g., Phenomenex Jupiter 4 µm Proteo, 150 x 4.6 mm).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
Gradient:
-
Start with 80% A / 20% B.
-
Transition to 65% A / 35% B at 9 minutes.
-
Shift to 10% A / 90% B at 9.1 minutes (hold until 11 minutes).
-
Return to 80% A / 20% B at 11.1 minutes.
-
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 220 nm and a scintillation detector.[11]
-
Procedure:
-
Inject a small volume (e.g., 40 µL) of the final product onto the column.[11]
-
Run the gradient program.
-
Integrate the peaks in the radioactivity chromatogram to determine the percentage of the main peak ([¹⁷⁷Lu]Lu-PSMA-617) relative to the total radioactivity.
-
B. Thin-Layer Chromatography (TLC) [4][7]
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A suitable mobile phase to separate the labeled compound from free ¹⁷⁷Lu. For example, a mixture of ammonium (B1175870) hydroxide, methanol, and water (0.2:2:4 v/v/v) has been used.[14]
-
Procedure:
-
Spot a small amount of the reaction mixture onto the stationary phase.
-
Develop the chromatogram in the chosen mobile phase.
-
Allow the solvent to travel up the strip.
-
Dry the strip and measure the distribution of radioactivity using a TLC scanner.
-
-
Calculation: Radiochemical Purity (%) = (Counts in the [¹⁷⁷Lu]Lu-PSMA-617 spot / Total counts on the strip) x 100.
Visualizations
Caption: Workflow for ¹⁷⁷Lu labeling with integrated steps to manage radiolysis.
Caption: Troubleshooting decision tree for low radiochemical purity in ¹⁷⁷Lu labeling.
References
- 1. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RePub, Erasmus University Repository: Maintaining radiochemical purity of [177Lu]Lu-DOTA-PSMA-617 for PRRT by reducing radiolysis [repub.eur.nl]
- 11. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
Technical Support Center: Addressing Variability in Integrin αvβ3 Expression in Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying integrin αvβ3 expression in tumors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the variability in integrin αvβ3 expression in tumors?
A1: The expression of integrin αvβ3 in tumors is highly variable and influenced by several factors, primarily originating from the tumor microenvironment. One of the most significant factors is hypoxia, or low oxygen tension, which is common in solid tumors.[1] Hypoxia-inducible factor (HIF) can regulate the cell surface expression of integrin αvβ3.[2][1] For instance, culturing melanoma cells in hypoxic conditions (1.5% O2) has been shown to increase αvβ3 integrin surface expression.[2][1] Additionally, interactions with the extracellular matrix (ECM) and various growth factors within the tumor microenvironment can also modulate its expression.[3] The specific tumor type and its stage of progression are also key determinants of αvβ3 expression levels.[4][5]
Q2: How does the expression of integrin αvβ3 correlate with tumor progression and metastasis?
A2: Increased expression of integrin αvβ3 is frequently associated with a more aggressive tumor phenotype, including enhanced invasion and metastasis.[3][5][6] This integrin facilitates cell adhesion to various ECM proteins in the bone microenvironment, a crucial step for tumor cell colonization.[3] Studies have shown that αvβ3 is upregulated in cancers that metastasize to bone, such as breast, prostate, and lung cancers.[3] In pancreatic ductal adenocarcinoma, αvβ3 expression is observed in about 58% of tumors and is linked to increased lymph node metastasis.[5] Furthermore, in melanoma, αvβ3 expression is associated with the transition from radial to vertical growth, a key step in metastatic progression.[5]
Q3: What is the role of integrin αvβ3 in tumor angiogenesis?
A3: Integrin αvβ3 is a key player in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. It is highly expressed on activated endothelial cells of new-born vessels but is largely absent in resting endothelial cells and most normal organs, making it an attractive target for anti-angiogenic therapies.[7] The blockade of integrin αvβ3 signaling has been shown to inhibit tumor growth, angiogenesis, and metastasis.[7] It is understood that different integrins can promote angiogenesis through distinct pathways; for example, αvβ3 is associated with bFGF and TNF-α signaling, while αvβ5 is linked to VEGF and TGF-α pathways.[7]
Q4: Can integrin αvβ3 expression be used as a prognostic biomarker?
A4: Yes, in several cancer types, the level of integrin αvβ3 expression has been correlated with patient prognosis. High expression of αvβ3 is often associated with a poor prognosis.[6][8] For example, in patients with cervical cancer undergoing radiotherapy, high αvβ3 expression was correlated with a poor outcome.[8] A meta-analysis has shown that positive αvβ3 expression can predict a higher incidence of lymph node metastasis in patients with malignant tumors.[6]
Q5: How does variability in integrin αvβ3 expression impact targeted therapies?
A5: The variability in integrin αvβ3 expression presents a significant challenge for targeted therapies.[9][10] The lack of consistent and high-level expression across all tumor cells can lead to incomplete therapeutic response and the development of resistance.[11] Clinical trials with αvβ3 inhibitors, such as the antibody vitaxin and the cyclic RGD peptide cilengitide, have shown limited efficacy in some cancers, which may be partly due to this expression heterogeneity.[10][12] Furthermore, some studies suggest that the inhibition of one integrin can be compensated by the overexpression of another, leading to tumor relapse.[13][11]
Troubleshooting Guides
Issue 1: Low or no integrin αvβ3 signal in Western Blot
| Possible Cause | Troubleshooting Step |
| Low protein expression in the cell line/tissue | Confirm αvβ3 expression levels in your specific cell line or tissue type from literature. Consider using a positive control cell line known for high αvβ3 expression (e.g., U87-MG glioblastoma cells, M21 melanoma cells).[14][15] |
| Inefficient protein extraction | Use a lysis buffer containing protease inhibitors and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. |
| Poor antibody performance | Check the antibody datasheet for recommended dilutions and blocking conditions. Test a different primary antibody from a reputable supplier. Run a positive control to validate antibody function. |
| Suboptimal transfer conditions | Optimize transfer time and voltage. Use a PVDF membrane for better protein retention. Check for air bubbles between the gel and membrane. |
| Protein degradation | Handle samples on ice and add protease inhibitors to all buffers. |
Issue 2: High background or non-specific staining in Immunohistochemistry (IHC)
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding | Increase the concentration and/or duration of the blocking step (e.g., using normal serum from the secondary antibody host species). Optimize the primary antibody dilution. |
| Endogenous peroxidase activity | Include a peroxidase quenching step (e.g., with hydrogen peroxide) before primary antibody incubation. |
| Excessive primary antibody concentration | Titrate the primary antibody to determine the optimal concentration that gives a strong specific signal with low background. |
| Inadequate washing | Increase the number and duration of wash steps between antibody incubations. |
| Tissue drying out | Ensure the tissue section remains hydrated throughout the staining procedure. |
Issue 3: Inconsistent results in Flow Cytometry
| Possible Cause | Troubleshooting Step |
| Cell viability issues | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Antibody titration | Perform an antibody titration to find the optimal concentration that maximizes the signal-to-noise ratio. |
| Compensation issues | If using multiple fluorochromes, ensure proper compensation is set up using single-stained controls. |
| Cell clumping | Filter cells through a cell strainer before staining. Use EDTA in the staining buffer to prevent cell aggregation. |
| Variable instrument settings | Ensure consistent instrument settings (e.g., laser power, detector voltages) between experiments. |
Quantitative Data Summary
Table 1: Integrin αvβ3 Expression in Various Cancers
| Cancer Type | Reported Expression Levels/Prevalence | Reference |
| Glioblastoma | Overexpressed in 13 out of 15 cases. | [4] |
| Melanoma | Overexpressed in 17 out of 31 cases; 58% in metastatic melanoma. | [4] |
| Ovarian Cancer | Overexpressed in 23 out of 31 cases. | [4] |
| Renal Cell Carcinoma | Overexpressed in 52 out of 65 cases; 71% in metastases. | [4] |
| Prostate Cancer | Upregulated in 47% of lymph node metastases. | [4] |
| Breast Cancer | Detected in 60% of CNS metastases. | [4] |
| Lung Cancer | Detected in 56% of CNS metastases. | [4] |
| Pancreatic Ductal Adenocarcinoma | Approximately 58% of human tumors. | [5] |
Experimental Protocols
Protocol 1: Western Blotting for Integrin αvβ3
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against integrin β3 (or αv) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Protocol 2: Immunohistochemistry (IHC) for Integrin αvβ3
-
Tissue Preparation:
-
Fix paraffin-embedded tissue sections and deparaffinize with xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with the primary antibody against integrin αvβ3 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Protocol 3: Flow Cytometry for Cell Surface Integrin αvβ3
-
Cell Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
-
Staining:
-
Incubate cells with a fluorochrome-conjugated primary antibody against integrin αvβ3 or an isotype control antibody for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Use a viability dye to exclude dead cells.
-
-
Analysis:
-
Analyze the data using appropriate software, gating on the live cell population and comparing the fluorescence intensity of the αvβ3-stained cells to the isotype control.
-
Visualizations
Caption: Integrin αvβ3 signaling pathway in cancer cells.
Caption: Experimental workflow for analyzing integrin αvβ3 expression.
Caption: Factors influencing integrin αvβ3 expression variability.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Hypoxia-inducible Factor Regulates αvβ3 Integrin Cell Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparing the expression of integrins αvβ3, αvβ5, αvβ6, αvβ8, fibronectin and fibrinogen in human brain metastases and their corresponding primary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin αvβ3/c-src “Oncogenic Unit” Promotes Anchorage-independence and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of αvβ3 Integrin in Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The challenges and opportunities of αvβ3-based therapeutics in cancer: From bench to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Integrins for Cancer Therapy - Disappointments and Opportunities [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Are Integrins Still Practicable Targets for Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High Expression of Integrin αvβ3 Enables Uptake of Targeted Fluorescent Probes into Ovarian Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Production of an Integrin αvβ3 Targeting Imaging Probe and Functional Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Renal Uptake of ¹⁷⁷Lu-Labeled RGD Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹⁷⁷Lu-labeled RGD peptides. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenge of high renal uptake during preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is elevated kidney uptake a concern for ¹⁷⁷Lu-labeled RGD peptides?
High and prolonged accumulation of ¹⁷⁷Lu-labeled RGD peptides in the kidneys is a significant concern due to the potential for nephrotoxicity. The kidneys are the primary route of excretion for these small peptides. After glomerular filtration, they are reabsorbed in the proximal tubules, leading to a high radiation dose to renal tissue. This can limit the maximum therapeutic dose that can be safely administered in peptide receptor radionuclide therapy (PRRT).
Q2: What is the primary mechanism of renal uptake for radiolabeled RGD peptides?
The primary mechanism involves glomerular filtration followed by reabsorption in the proximal tubules of the kidneys. This reabsorption is largely mediated by the megalin-cubilin receptor system, which is expressed on the apical membrane of proximal tubule cells.[1][2] The megalin receptor is a multi-ligand scavenger receptor that binds and internalizes a wide variety of filtered proteins and peptides from the glomerular filtrate.[1][2]
Q3: What are the main strategies to reduce kidney uptake of ¹⁷⁷Lu-labeled RGD peptides?
There are two main approaches to reduce the renal accumulation of ¹⁷⁷Lu-labeled RGD peptides:
-
Pharmacological Intervention: Co-administration of agents that compete with the radiolabeled peptide for reabsorption in the proximal tubules.
-
Peptide Modification: Altering the physicochemical properties of the RGD peptide to reduce its affinity for the renal reabsorption machinery or to alter its pharmacokinetic profile.
Further details on these strategies are provided in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: High Renal Uptake Observed in Biodistribution Studies
If your in vivo biodistribution studies with ¹⁷⁷Lu-labeled RGD peptides show undesirably high kidney accumulation, consider the following interventions:
1. Co-administration of Blocking Agents
This is the most common and clinically established method for reducing renal uptake of radiolabeled peptides.
-
Positively Charged Amino Acids (Lysine and Arginine): A co-infusion of a solution containing lysine (B10760008) and arginine is the standard clinical practice for kidney protection in PRRT.[3][4] These amino acids compete with the positively charged domains of the radiolabeled peptides for binding to the negatively charged sites on the megalin-cubilin receptors in the proximal tubules.[4]
-
Gelofusine: This is a gelatin-based plasma expander that has been shown to be highly effective in reducing renal uptake of various radiolabeled peptides, in some cases outperforming amino acid infusions.[5][6][7] Gelofusine is thought to interfere with tubular reabsorption and has shown additive effects when combined with lysine.[8][9]
-
Probenecid and Para-aminohippurate (PAH): These substances are inhibitors of organic anion transporters (OATs), which may also play a role in the renal clearance of some radiolabeled peptides.[10][11][12] Co-administration of PAH has been shown to significantly reduce the renal uptake of various ¹⁷⁷Lu-labeled peptides.[12]
-
Albumin Fragments: Fragments of albumin have been demonstrated to effectively reduce the renal uptake of radiolabeled peptides by competing for megalin-mediated reabsorption.[13][14][15]
Quantitative Comparison of Blocking Agents
| Blocking Agent | Peptide/Radiopharmaceutical | Animal Model | Reduction in Kidney Uptake (%) | Reference |
| L-lysine | ¹¹¹In-octreotide | Rats | ~40-45% | [5][16] |
| Gelofusine | ¹¹¹In-octreotide | Rats | ~40-45% (comparable to lysine) | [5][16] |
| Gelofusine | ⁶⁸Ga-Trivehexin (αvβ6-integrin targeted) | Mice | ~70% | [6][17] |
| Arginine/Lysine (i.v.) | ⁶⁸Ga-Trivehexin (αvβ6-integrin targeted) | Mice | ~25% | [6][17] |
| Gelofusine | ¹⁷⁷Lu-D0301 (αvβ6-integrin targeted) | Mice | ~61-85% | [6][17] |
| Arginine/Lysine (i.v.) | ¹⁷⁷Lu-D0301 (αvβ6-integrin targeted) | Mice | ~41% | [6][17] |
| Gelofusine + Lysine | ¹¹¹In-DOTA,Tyr³-octreotate | Rats | ~70% | [8] |
| Para-aminohippurate (PAH) | ¹⁷⁷Lu-DOTATOC | Rats | ~46% (at 1h p.i.) | [12] |
| Para-aminohippurate (PAH) | ¹⁷⁷Lu-DOTATATE | Rats | ~83% (at 1h p.i.) | [12] |
2. Modification of the RGD Peptide
If pharmacological interventions are insufficient or not desirable, consider redesigning the RGD peptide itself.
-
Altering Peptide Charge: Introducing negatively charged amino acids, such as glutamic acid or aspartic acid, into the peptide sequence or as a linker can reduce its affinity for the negatively charged sites in the proximal tubules, thereby decreasing reabsorption.[18] For example, substituting a neutral serine residue with a negatively charged glutamic acid has been shown to reduce renal uptake.[9] However, the introduction of a penta-DGlu moiety has been reported to increase kidney uptake in some cases, indicating that the effect is context-dependent.[19][20]
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) linkers to the peptide can increase its hydrodynamic radius and shield charged residues, which can lead to reduced glomerular filtration and tubular reabsorption.[9]
-
Fusion to Albumin-Binding Domain (ABD): Genetically fusing the RGD peptide to an ABD increases its molecular weight above the threshold for glomerular filtration (approximately 60 kDa).[21] The resulting conjugate binds to endogenous albumin in the bloodstream, prolonging its circulatory half-life and minimizing kidney filtration.
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study to Evaluate Kidney Uptake Reduction
Objective: To quantify the effect of a co-administered blocking agent on the renal uptake of a ¹⁷⁷Lu-labeled RGD peptide in a rodent model.
Materials:
-
¹⁷⁷Lu-labeled RGD peptide
-
Animal model (e.g., male Wistar rats or BALB/c mice)
-
Blocking agent solution (e.g., 2.5% L-lysine and 2.5% L-arginine in saline, or 4% Gelofusine solution)
-
Saline (control)
-
Anesthesia
-
Gamma counter
Procedure:
-
Divide the animals into a control group and one or more experimental groups (n=4-5 per group).
-
Administer the blocking agent to the experimental groups. For example, inject 100 µL of the arginine/lysine solution or Gelofusine solution intravenously 2 minutes prior to the radiopharmaceutical.[17] The control group receives an equivalent volume of saline.
-
Inject a known amount of the ¹⁷⁷Lu-labeled RGD peptide (e.g., 1 MBq) intravenously into all animals.
-
At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize the animals under anesthesia.
-
Dissect major organs, including the kidneys, liver, spleen, tumor (if applicable), and muscle.
-
Weigh each organ and measure the radioactivity using a calibrated gamma counter.
-
Calculate the organ uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the %ID/g in the kidneys between the control and experimental groups to determine the percentage reduction in renal uptake.
Visualizations
References
- 1. Validation of Freshly Isolated Rat Renal Cells as a Tool for Preclinical Assessment of Radiolabeled Receptor-Specific Peptide Uptake in the Kidney | MDPI [mdpi.com]
- 2. The role of megalin in the renal uptake of radiolabeled peptides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. droracle.ai [droracle.ai]
- 4. Amino Acid Solutions for 177Lu-Oxodotreotide Premedication: A Tolerance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gelatin-based plasma expander effectively reduces renal uptake of 111In-octreotide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficiency of succinylated gelatin and amino acid infusions for kidney uptake reduction of radiolabeled αvβ6-integrin targeting peptides: considerations on clinical safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Dose-response effect of Gelofusine on renal uptake and retention of radiolabelled octreotate in rats with CA20948 tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. pharmacylibrary.com [pharmacylibrary.com]
- 12. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indication for different mechanisms of kidney uptake of radiolabeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficiency of succinylated gelatin and amino acid infusions for kidney uptake reduction of radiolabeled αvβ6-integrin targeting peptides: considerations on clinical safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
impact of PEGylation on AB-3PRGD2 pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of PEGylation on the pharmacokinetics of AB-3PRGD2 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for PEGylating RGD peptides like this compound?
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3][4] For RGD peptides targeting integrin αvβ3, PEGylation aims to:
-
Prolong Circulation Half-Life: By increasing the hydrodynamic size of the peptide, PEGylation reduces renal clearance and shields it from proteolytic degradation, leading to a longer residence time in the bloodstream.[1][3][4]
-
Enhance Tumor Accumulation: The extended circulation time can lead to increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[]
-
Reduce Immunogenicity: PEG chains can mask potential epitopes on the peptide, reducing the likelihood of an immune response.[3]
-
Improve Solubility: PEG is a highly hydrophilic polymer that can increase the solubility of the conjugated peptide.[3][6][7]
Q2: How does PEGylation specifically affect the pharmacokinetics of 3PRGD2 derivatives?
While specific data for "this compound" is limited, studies on closely related radiolabeled 3PRGD2 compounds (a dimeric RGD peptide with three PEG4 linkers) demonstrate significant pharmacokinetic advantages.[8][9] For instance, 177Lu-3PRGD2 exhibits favorable tumor uptake and retention, which is crucial for its therapeutic efficacy.[8][9] The PEG linkers in the 3PRGD2 structure contribute to its optimized in vivo behavior.[8][9]
Q3: What are the key pharmacokinetic parameters to consider when evaluating PEGylated this compound?
When assessing the impact of PEGylation on this compound, the following pharmacokinetic parameters are critical:
-
Clearance (CL): The rate at which the drug is eliminated from the body. PEGylation is expected to decrease clearance.[1][2]
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. PEGylation can alter the tissue distribution pattern.[1][2]
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half. PEGylation significantly increases the half-life.[]
-
Area Under the Curve (AUC): The integral of the drug concentration-time curve, which represents the total drug exposure over time. An increase in AUC is expected with PEGylation.
Troubleshooting Guide
Issue 1: High Variability in Pharmacokinetic Data
Potential Cause:
-
Heterogeneity of PEGylated Product: The PEGylation reaction can result in a mixture of molecules with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated species) and positional isomers.[10] This heterogeneity can lead to inconsistent pharmacokinetic profiles.
-
Aggregation: PEGylated proteins can be prone to aggregation, which can alter their clearance and biodistribution.[11]
-
Inconsistent Animal Models: Differences in animal strain, age, or health status can contribute to variability in pharmacokinetic studies.
Suggested Solutions:
-
Thorough Product Characterization: Use analytical techniques like Size Exclusion Chromatography (SEC) and Mass Spectrometry (MS) to ensure the purity and homogeneity of the PEGylated this compound batch before in vivo studies.[12]
-
Optimize PEGylation Reaction: Adjust reaction conditions (e.g., pH, temperature, molar ratio of PEG to peptide) to favor the desired degree of PEGylation and minimize side products.[11]
-
Aggregation Analysis: Monitor for aggregation using techniques like dynamic light scattering (DLS) or SEC. If aggregation is an issue, consider optimizing the formulation buffer (e.g., adjusting pH, ionic strength, or adding excipients).
-
Standardize Animal Studies: Use a consistent and well-defined animal model for all pharmacokinetic experiments.
Issue 2: Lower than Expected In Vivo Efficacy Despite Favorable Pharmacokinetics
Potential Cause:
-
Steric Hindrance: The attached PEG chain, while improving pharmacokinetics, might partially block the RGD motif, leading to reduced binding affinity for the integrin αvβ3 receptor.[]
-
Altered Tissue Penetration: The increased size of the PEGylated conjugate might limit its ability to penetrate dense tumor tissue and reach the target cells.
Suggested Solutions:
-
Optimize PEG Size and Structure: The length and branching of the PEG chain can significantly impact the balance between pharmacokinetics and target binding.[6][7] Experiment with different PEG sizes (e.g., 2 kDa, 5 kDa, 10 kDa) and structures (linear vs. branched) to find the optimal configuration.
-
In Vitro Binding Assays: Perform competitive binding assays to quantify the binding affinity of the PEGylated this compound to integrin αvβ3 and compare it to the non-PEGylated parent molecule.
-
Tumor Penetration Studies: Use techniques like autoradiography or fluorescence imaging on tumor sections to assess the distribution of the PEGylated compound within the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the pharmacokinetic data for related PEGylated RGD peptides.
Table 1: Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g) [8][9]
| Time Post-Injection | Tumor | Blood | Liver | Kidneys |
| 1 h | 6.03 ± 0.65 | - | - | 4.18 ± 1.08 |
| 4 h | 4.62 ± 1.44 | - | - | 3.13 ± 0.59 |
| 24 h | 3.55 ± 1.08 | - | - | - |
| 72 h | 1.22 ± 0.18 | - | - | - |
Table 2: Impact of PEGylation on Pharmacokinetics of a Generic RGD Peptide [13]
| Compound | Blood Clearance | Kidney Uptake | Tumor Uptake |
| 125I-RGD (Non-PEGylated) | Fast | High | Rapid Washout |
| 125I-RGD-mPEG (PEGylated) | Faster than non-PEGylated | Lower | Prolonged |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
-
Animal Model: Use athymic nude mice bearing subcutaneous U87MG human glioblastoma xenografts.
-
Test Article Administration: Inject a defined dose of radiolabeled PEGylated this compound (e.g., 177Lu-AB-3PRGD2) intravenously via the tail vein.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 30 min, 1 h, 4 h, 24 h, 48 h) post-injection.
-
Biodistribution: At selected time points, euthanize the animals and harvest major organs and tumors.
-
Quantification: Measure the radioactivity in blood, organs, and tumors using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Determine pharmacokinetic parameters (t½, CL, Vd, AUC) by fitting the blood concentration-time data to a pharmacokinetic model.
Protocol 2: Size Exclusion Chromatography (SEC) for Purity Assessment
-
Column: Use an SEC column suitable for the molecular weight range of the PEGylated conjugate (e.g., Agilent AdvanceBio SEC).[14]
-
Mobile Phase: An aqueous buffer, such as 150 mM sodium phosphate, pH 7.0.
-
Sample Preparation: Dissolve the PEGylated this compound in the mobile phase and filter through a 0.22 µm filter.
-
Analysis: Inject the sample onto the SEC system and monitor the elution profile using a UV detector at 280 nm.
-
Interpretation: The chromatogram will show peaks corresponding to the PEGylated conjugate, any unreacted peptide, free PEG, and potential aggregates. The purity is calculated based on the relative peak areas.
Visualizations
Caption: Experimental workflow for the development and pharmacokinetic evaluation of PEGylated this compound.
Caption: Logical relationship of how PEGylation impacts the pharmacokinetic properties of this compound.
References
- 1. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 6. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors | springermedizin.de [springermedizin.de]
- 7. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics and tumor retention of 125I-labeled RGD peptide are improved by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to ¹⁷⁷Lu- and ⁹⁰Y-Labeled RGD Peptides for Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
The use of radiolabeled peptides targeting the αvβ3 integrin has emerged as a promising strategy in oncology for both imaging and therapy. The Arg-Gly-Asp (RGD) peptide sequence, which binds with high affinity to this integrin, serves as an excellent vector for delivering radionuclides to tumor neovasculature and certain tumor cells. Among the therapeutic radionuclides, Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are two of the most clinically relevant beta-emitters. This guide provides an objective comparison of ¹⁷⁷Lu- and ⁹⁰Y-labeled RGD peptides, supported by experimental data, to aid researchers in selecting the optimal radionuclide for their preclinical and clinical development programs.
Physical Properties of ¹⁷⁷Lu and ⁹⁰Y
The choice between ¹⁷⁷Lu and ⁹⁰Y for labeling RGD peptides is fundamentally influenced by their distinct physical decay characteristics. These properties dictate their therapeutic efficacy, dosimetry, and imaging capabilities.
| Property | ¹⁷⁷Lu | ⁹⁰Y |
| Half-life | 6.73 days | 2.67 days |
| Beta Energy (Eβmax) | 0.49 MeV | 2.28 MeV |
| Beta Range in Tissue | ~2 mm | ~11 mm |
| Gamma Emissions | 113 keV (6.4%), 208 keV (11%) | None (Bremsstrahlung) |
| Imaging Modality | SPECT/CT | Bremsstrahlung SPECT/CT |
Table 1: Comparison of the physical properties of ¹⁷⁷Lu and ⁹⁰Y. [1][2]
The lower energy and shorter tissue penetration of ¹⁷⁷Lu's beta particles may be advantageous for treating smaller tumors and minimizing damage to surrounding healthy tissues.[1] Conversely, the higher energy and longer range of ⁹⁰Y's beta particles could be more effective for larger, bulkier tumors.[1] Furthermore, the gamma emissions of ¹⁷⁷Lu allow for quantitative imaging and dosimetry using SPECT/CT, a "theranostic" advantage that ⁹⁰Y lacks, as it only produces difficult-to-image Bremsstrahlung radiation.[1]
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies comparing ¹⁷⁷Lu- and ⁹⁰Y-labeled RGD peptides are limited. However, by examining data from separate studies, a comparative picture of their performance can be assembled. It is important to note that direct comparisons are challenging due to variations in the specific RGD peptide constructs, chelators, and animal models used.
Biodistribution and Tumor Uptake
The biodistribution profile of a radiolabeled peptide is critical for its therapeutic efficacy and safety. High tumor uptake with rapid clearance from non-target organs is desirable.
| Radiopharmaceutical | Animal Model | Tumor Model | Tumor Uptake (%ID/g at 4h) | Key Organ Uptake (%ID/g at 4h) |
| ¹⁷⁷Lu-DOTA-E(cRGDfK)₂ | A549 tumor-bearing mice | Non-small cell lung cancer | High (not specified at 4h, max at 4h) | Rapid urinary excretion |
| ⁹⁰Y-DOTA-3PRGD₂ | U87MG tumor-bearing nude mice | Glioblastoma | ~6.13 | Kidneys: much lower than ⁹⁰Y-DOTA-RGD₄ |
Table 2: Biodistribution of ¹⁷⁷Lu- and ⁹⁰Y-labeled RGD peptides in preclinical models. [3]
Studies on a ⁹⁰Y-labeled RGD dimer, ⁹⁰Y-DOTA-3PRGD₂, have shown significant tumor uptake in a U87MG glioblastoma model.[3] Notably, this newer generation RGD dimer exhibited lower accumulation in normal organs, particularly the kidneys, compared to an older tetrameric version (⁹⁰Y-DOTA-RGD₄), leading to a higher maximum tolerated dose (MTD).[3] While specific quantitative comparisons are not available from the provided search results, ¹⁷⁷Lu-labeled RGD peptides have also demonstrated high tumor accumulation with favorable rapid clearance through the urinary tract.
Therapeutic Efficacy
The ultimate measure of a therapeutic radiopharmaceutical is its ability to control or eradicate tumor growth.
| Radiopharmaceutical | Animal Model | Tumor Model | Therapeutic Outcome |
| ¹⁷⁷Lu-DOTA-E(cRGDfK)₂ | A549 tumor-bearing mice | Non-small cell lung cancer | Tumor growth suppression and significant tumor shrinkage |
| ⁹⁰Y-DOTA-3PRGD₂ | U87MG tumor-bearing nude mice | Glioblastoma | Significant tumor growth delay |
Table 3: Therapeutic efficacy of ¹⁷⁷Lu- and ⁹⁰Y-labeled RGD peptides in preclinical models. [3]
Both ¹⁷⁷Lu- and ⁹⁰Y-labeled RGD peptides have demonstrated significant anti-tumor effects in preclinical models.[3] Treatment with ⁹⁰Y-DOTA-3PRGD₂ resulted in a significant delay in tumor growth and a reduction in tumor vasculature.[3] Similarly, studies with ¹⁷⁷Lu-labeled cyclic RGD peptides have shown not only the suppression of tumor growth but also significant tumor shrinkage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the radiolabeling of RGD peptides with ¹⁷⁷Lu and ⁹⁰Y.
Radiolabeling of DOTA-conjugated RGD Peptides
A common method for radiolabeling RGD peptides involves the use of the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
¹⁷⁷Lu-DOTA-RGD Labeling Protocol (Representative):
-
To a solution of DOTA-E[c(RGDfK)]₂ in 0.1M ammonium (B1175870) acetate (B1210297) buffer, add a solution of ¹⁷⁷LuCl₃.
-
Incubate the reaction mixture at 90°C for 30 minutes.
-
Determine the radiochemical purity using high-performance liquid chromatography (HPLC).[4]
⁹⁰Y-DOTA-RGD Labeling Protocol (General):
While a specific protocol for ⁹⁰Y-DOTA-3PRGD₂ was not detailed in the search results, the labeling procedure is generally similar to that of other DOTA-conjugated peptides.
-
Aseptically mix the DOTA-RGD peptide with a buffered solution of ⁹⁰YCl₃.
-
Incubate the mixture at an elevated temperature (e.g., 70-95°C) for a specified time (e.g., 15-30 minutes).
-
Perform quality control to determine radiochemical purity, typically using HPLC or thin-layer chromatography (TLC).
Experimental Workflow for Preclinical Evaluation
References
- 1. Lu-177-Based Peptide Receptor Radionuclide Therapy for Advanced Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two ⁹⁰Y-labeled multimeric RGD peptides RGD4 and 3PRGD2 for integrin targeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Binding Affinity of AB-3PRGD2 Versus Monomeric RGD Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding affinity of AB-3PRGD2, a dimeric RGD peptide with three PEG4 linkers, against various monomeric RGD peptides. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in drug development and molecular imaging.
Superior Binding Affinity of this compound
Experimental evidence consistently demonstrates that multimeric RGD peptides, such as this compound, exhibit significantly higher binding affinity to integrin receptors, particularly αvβ3, compared to their monomeric counterparts. This enhanced affinity is attributed to the multivalency effect, where the presence of multiple binding domains leads to a synergistic increase in receptor binding.
A key study highlights this difference, showing that a DOTA-conjugated 3PRGD2 (DOTA-3PRGD2) possesses a remarkably low IC50 value of 1.25 ± 0.16 nM for integrin αvβ3.[1] In stark contrast, the monomeric cyclic RGD peptide, c(RGDyK), displays a significantly higher IC50 of 49.89 ± 3.63 nM, indicating a lower binding affinity.[1] Further modifications to this compound, such as the addition of a palmitic acid for albumin binding (¹⁷⁷Lu-Palm-3PRGD2), still maintain a high affinity with an IC50 of 5.13 ± 1.16 nM.[2]
Quantitative Comparison of Binding Affinities
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and various monomeric and dimeric RGD peptides, providing a clear quantitative comparison of their in vitro binding affinities to integrin αvβ3.
| Peptide | Peptide Type | IC50 (nM) | Cell Line | Radioligand | Reference |
| DOTA-3PRGD2 | Dimeric (this compound) | 1.25 ± 0.16 | U87MG | ¹²⁵I-Echistatin | [1] |
| ¹⁷⁷Lu-Palm-3PRGD2 | Dimeric (Modified this compound) | 5.13 ± 1.16 | U87MG | Not Specified | [2] |
| c(RGDyK) | Monomeric | 49.89 ± 3.63 | U87MG | ¹²⁵I-Echistatin | [1] |
| c(RGDyK) | Monomeric | 20 | Not Specified | Not Specified | [3] |
| DOTA-RGD₂ | Dimeric | 8.02 ± 1.94 | U87MG | ¹²⁵I-Echistatin | [1] |
| E[c(RGDyK)]₂ | Dimeric | 79.2 ± 4.2 | U87MG | ¹²⁵I-Echistatin | [4] |
| HYNIC-tetramer | Tetrameric | 7 ± 2 | U87MG | ¹²⁵I-Echistatin | [5] |
Experimental Protocols
The determination of in vitro binding affinity is typically performed using a competitive displacement assay. Below is a detailed methodology based on commonly cited experimental protocols.
In Vitro Competitive Binding Assay
Objective: To determine the concentration of a test compound (e.g., this compound or monomeric RGD) that inhibits 50% of the specific binding of a radiolabeled ligand to cells expressing the target receptor (integrin αvβ3).
Materials:
-
Cell Line: U87MG human glioblastoma cells, known to express high levels of integrin αvβ3.
-
Radioligand: ¹²⁵I-echistatin, a potent and specific ligand for integrin αvβ3.
-
Test Compounds: this compound and various monomeric RGD peptides at a range of concentrations.
-
Binding Buffer: Tris-HCl buffer (pH 7.4) containing 1% bovine serum albumin (BSA).
-
Washing Buffer: Cold binding buffer.
-
Instrumentation: Gamma counter.
Procedure:
-
Cell Preparation: U87MG cells are cultured to near confluence, harvested, and resuspended in binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (¹²⁵I-echistatin) to each well.
-
Competitive Binding: Add increasing concentrations of the unlabeled competitor peptides (this compound or monomeric RGD peptides) to the wells. Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known potent inhibitor (non-specific binding).
-
Incubation: Add the cell suspension to each well. Incubate the plate at room temperature for a specified time (e.g., 1-3 hours) with gentle agitation to allow binding to reach equilibrium.
-
Washing: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter mat, followed by several washes with cold washing buffer to remove unbound radioligand.
-
Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each competitor peptide.
-
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Dimeric vs. Tetrameric RGD Peptides in Targeting Integrin αvβ3
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and applications of multimeric RGD peptides, supported by experimental data.
The arginine-glycine-aspartic acid (RGD) peptide sequence is a key motif for cell-extracellular matrix (ECM) interactions, primarily mediating cell adhesion through binding to integrin receptors.[1] Among the various integrins, αvβ3 is of particular interest in cancer research and drug development as it is overexpressed on angiogenic endothelial cells and various tumor cells, playing a crucial role in tumor growth, metastasis, and angiogenesis.[2][3] This has led to the development of RGD-based peptides as targeting vectors for diagnostic imaging and therapeutic delivery. To enhance binding affinity and targeting efficacy, monomeric RGD peptides have been multimerized into dimeric, tetrameric, and even octameric forms.[4][5][6] This guide provides a head-to-head comparison of dimeric and tetrameric RGD peptides, summarizing key performance data and outlining relevant experimental protocols.
Performance Comparison: Binding Affinity, Cellular Uptake, and In Vivo Targeting
The multimerization of RGD peptides is a well-established strategy to improve their binding affinity for integrin αvβ3, a phenomenon attributed to the polyvalency effect.[5][6] This enhanced affinity often translates to improved cellular uptake and tumor targeting in preclinical models.
Table 1: Comparison of Binding Affinity (IC50) of Dimeric and Tetrameric RGD Peptides
| Peptide Conjugate | Dimeric RGD (IC50 in nM) | Tetrameric RGD (IC50 in nM) | Cell Line | Reference |
| Cy5.5-RGD | 27.5 ± 1.2 | 12.1 ± 1.3 | U87MG | [5] |
| DOTA-RGD | 100 ± 10 | 35 ± 3 | U87MG | [6][7] |
| Unlabeled RGD | 700 ± 100 | 320 ± 90 | U87MG | [6] |
| 99mTc-HYNIC-RGD | 0.1 | - | OVCAR-3 | [8] |
| FSC-(RGD)3 vs c(RGDyV) | - | 1.8 ± 0.6 (trimer) | M21/M21-L | [9] |
Note: Lower IC50 values indicate higher binding affinity.
As demonstrated in Table 1, tetrameric RGD peptides consistently exhibit higher binding affinity (lower IC50 values) for integrin αvβ3 compared to their dimeric counterparts. For instance, a study using Cy5.5-conjugated peptides showed that the tetramer had an approximately 2.3-fold higher affinity than the dimer.[5] Similarly, DOTA-conjugated tetrameric RGD peptides showed an almost 3-fold increase in affinity over the dimer.[6][7]
This trend of improved performance with increased valency generally extends to cellular uptake and in vivo tumor targeting.
Table 2: Comparison of In Vivo Tumor Uptake of Dimeric and Tetrameric RGD Peptides
| Radiotracer | Dimeric RGD (%ID/g) | Tetrameric RGD (%ID/g) | Tumor Model | Time Post-Injection | Reference |
| 64Cu-DOTA-RGD | ~3-4 | - | MDA-MB-435 | 60 min | [10] |
| 99mTc-HYNIC-RGD | 5.8 ± 0.7 | - | OVCAR-3 | 1-4 h | [8] |
| 111In-DOTA-RGD | 6.13 ± 0.82 | 6.43 ± 1.6 | U87MG | 4 h | [11] |
| Cy5.5-RGD (T/N Ratio) | 2.98 ± 0.05 | 3.63 ± 0.09 | U87MG | 4 h | [5] |
%ID/g: Percentage of injected dose per gram of tissue. T/N Ratio: Tumor-to-Normal Tissue Ratio.
While tetrameric RGD peptides often show higher absolute tumor uptake, the improvement over dimeric versions is not always proportional to the increase in binding affinity.[5] For example, one study found only a moderate improvement in tumor-to-normal tissue ratio for a tetrameric probe compared to a dimeric one.[5] Interestingly, another study reported similar tumor uptake for a dimeric and a tetrameric 111In-labeled RGD peptide, but the dimer exhibited significantly lower uptake in healthy organs, leading to a better overall tumor-to-healthy tissue ratio.[11] This highlights that factors beyond just valency, such as molecular size, charge, and hydrophilicity, can influence the in vivo pharmacokinetics and clearance of these peptides.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to evaluate and compare dimeric and tetrameric RGD peptides.
1. Peptide Synthesis and Conjugation
Multimeric RGD peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[4][12] A common approach involves building the peptide on a resin support, followed by conjugation to a core scaffold.
-
Workflow for Synthesis of Multimeric RGD Peptides:
-
Solid-Phase Peptide Synthesis (SPPS): The linear RGD sequence is assembled on a resin (e.g., Rink amide resin) using standard Fmoc-protection chemistry.[4]
-
Cyclization: The linear peptide is cyclized to enhance its stability and binding affinity. This is often done in solution after cleavage from the resin.[9]
-
Scaffold Conjugation: The cyclic RGD monomers are conjugated to a multivalent scaffold. Glutamic acid is a commonly used scaffold to create dimeric (E[c(RGDyK)]2) and tetrameric (E{E[c(RGDyK)]2}2) structures.[5] Other scaffolds like triazole-containing structures have also been used.[10]
-
Labeling: For imaging or radiotherapy applications, a chelator (e.g., DOTA) is often incorporated for radiolabeling with isotopes like 64Cu or 68Ga, or a fluorescent dye (e.g., Cy5.5) is attached.[5][10]
-
Purification and Characterization: The final product is purified using high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectrometry.
-
2. In Vitro Binding Affinity Assay (Competitive Displacement)
This assay determines the concentration of the RGD peptide required to inhibit the binding of a radiolabeled ligand to integrin αvβ3 by 50% (IC50).
-
Cell Culture: U87MG human glioblastoma cells, which have high expression of integrin αvβ3, are commonly used.[6]
-
Plate Coating: 96-well plates are coated with an integrin ligand like vitronectin or a purified integrin αvβ3 protein.
-
Competition: A constant concentration of a radiolabeled competitor (e.g., 125I-echistatin or [125I]c(RGDyV)) is added to the wells along with varying concentrations of the test peptides (dimeric and tetrameric RGD).[6][9]
-
Incubation: The plate is incubated to allow for competitive binding.
-
Washing and Detection: Unbound ligands are washed away, and the remaining radioactivity in each well is measured using a gamma counter.
-
Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
3. Cellular Uptake and Internalization Studies
These experiments quantify the extent to which cells internalize the RGD peptides.
-
Cell Culture: Integrin αvβ3-positive cells (e.g., U87MG) and a negative control cell line (e.g., M21-L) are cultured.[9]
-
Incubation: Cells are incubated with fluorescently labeled dimeric or tetrameric RGD peptides for various time points.
-
Quantification:
-
Blocking Studies: To confirm specificity, a control group is pre-incubated with an excess of unlabeled RGD peptide to block the integrin receptors before adding the labeled peptide.[9]
4. In Vivo Tumor Targeting and Biodistribution Studies
Animal models are used to assess the tumor-targeting efficacy and pharmacokinetic profile of the RGD peptides.
-
Animal Model: Athymic nude mice are typically used, bearing subcutaneous xenografts of human tumor cells (e.g., U87MG, SK-RC-52).[15][16]
-
Tracer Injection: Radiolabeled or fluorescently labeled dimeric and tetrameric RGD peptides are administered intravenously.
-
Imaging:
-
Biodistribution Analysis: At the end of the study, animals are euthanized, and major organs and the tumor are harvested. The radioactivity or fluorescence in each tissue is measured to calculate the percentage of injected dose per gram of tissue (%ID/g).[8][17]
Integrin-Mediated Signaling Pathway
The binding of RGD peptides to integrins on the cell surface triggers a cascade of intracellular signals known as "outside-in signaling".[3] This signaling regulates critical cellular processes such as adhesion, proliferation, migration, and survival.
Upon binding of a multimeric RGD peptide, integrins cluster and activate Focal Adhesion Kinase (FAK).[2] This leads to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation, respectively.[2] Integrin activation also plays a direct role in cell adhesion and migration.[2] The ability of multimeric RGD peptides to induce integrin clustering and subsequent internalization is a key advantage for targeted drug delivery.[18]
Conclusion
The multimerization of RGD peptides into dimeric and tetrameric forms significantly enhances their binding affinity for integrin αvβ3. While tetrameric RGD peptides generally exhibit superior binding affinity and often higher tumor uptake compared to their dimeric counterparts, the in vivo performance can be influenced by various factors, including the choice of linker and labeling agent. For drug development professionals, the selection between a dimeric and a tetrameric RGD peptide should be based on a comprehensive evaluation of binding affinity, in vivo pharmacokinetics, and the specific application, whether it be for diagnostic imaging or targeted therapy. The provided data and protocols offer a foundational guide for researchers in this exciting field.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Near Infrared Fluorescent Multimeric RGD Peptides for Targeting Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Comparison of a monomeric and dimeric radiolabeled RGD-peptide for tumor targeting. (2002) | Marcel J.R. Janssen | 199 Citations [scispace.com]
- 9. [68Ga]FSC-(RGD)3 a trimeric RGD peptide for imaging αvβ3 integrin expression based on a novel siderophore derived chelating scaffold—synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Validating ⁶⁸Ga-RGD PET Imaging as a Predictive Biomarker for ¹⁷⁷Lu-AB-3PRGD2 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The theranostic paradigm, which combines diagnostic imaging with targeted radionuclide therapy, is rapidly advancing the field of personalized oncology. The core principle lies in visualizing a molecular target with a diagnostic radionuclide and then treating it with a therapeutic radionuclide attached to the same or a similar targeting molecule. This guide provides a comprehensive comparison of ⁶⁸Ga-RGD PET imaging as a predictive biomarker for ¹⁷⁷Lu-AB-3PRGD2 therapy, a promising approach for tumors overexpressing integrin αvβ3.
Introduction to RGD-Based Theranostics
Integrin αvβ3 is a transmembrane receptor that plays a crucial role in tumor angiogenesis, proliferation, and metastasis.[1] Its overexpression in various cancers makes it an attractive target for both imaging and therapy. Peptides containing the arginine-glycine-aspartic acid (RGD) sequence bind with high affinity and specificity to integrin αvβ3.
The theranostic pair in focus consists of:
-
⁶⁸Ga-RGD PET: A diagnostic tool utilizing the positron emitter Gallium-68 chelated to an RGD peptide for non-invasive visualization and quantification of integrin αvβ3 expression.
-
¹⁷⁷Lu-AB-3PRGD2: A therapeutic agent where a similar RGD peptide is labeled with the beta-emitter Lutetium-177. The "AB" component refers to an albumin-binding motif, designed to improve the pharmacokinetic properties of the radiopharmaceutical.[2][3]
The fundamental hypothesis is that the intensity of ⁶⁸Ga-RGD uptake on a PET scan can predict the efficacy of subsequent ¹⁷⁷Lu-AB-3PRGD2 therapy. Patient selection for clinical trials involving ¹⁷⁷Lu-AB-3PRGD2 is indeed based on positive ⁶⁸Ga-RGD PET/CT scans, underscoring its role as a selection biomarker.[4][5] While quantitative data directly correlating ⁶⁸Ga-RGD PET uptake with ¹⁷⁷Lu-AB-3PRGD2 therapeutic response is emerging from ongoing clinical trials, the principle has been successfully demonstrated with other theranostic pairs such as ⁶⁸Ga/¹⁷⁷Lu-PSMA for prostate cancer and ⁶⁸Ga/¹⁷⁷Lu-DOTATATE for neuroendocrine tumors.
Comparative Performance Data
The following tables summarize key quantitative data for ⁶⁸Ga-RGD PET imaging and ¹⁷⁷Lu-AB-3PRGD2 therapy. For comparative context, data from the well-established ⁶⁸Ga/¹⁷⁷Lu-PSMA theranostic pair is also included.
Table 1: Performance Characteristics of ⁶⁸Ga-RGD PET Imaging
| Parameter | ⁶⁸Ga-RGD Peptides | Comparative Agent: ⁶⁸Ga-PSMA-11 | Reference |
| Target | Integrin αvβ3 | Prostate-Specific Membrane Antigen (PSMA) | ,[6] |
| Tumor Uptake (SUVmax) | Varies by tumor type, can reach >10 | Can be significantly high, often >10 in avid lesions | [7],[6] |
| Tumor-to-Background Ratio | Generally high due to rapid clearance | High, enabling clear tumor visualization | [7],[6] |
| Biodistribution | Primarily renal and bladder excretion; moderate liver and spleen uptake. | Salivary glands, lacrimal glands, kidneys, spleen, liver, and intestines. | [2],[6] |
| Dosimetry (Effective Dose) | ~25.0 μSv/MBq for [⁶⁸Ga]NOTA-RGD | ~17-20 μSv/MBq | [8] |
Table 2: Therapeutic Profile of ¹⁷⁷Lu-AB-3PRGD2
| Parameter | ¹⁷⁷Lu-AB-3PRGD2 | Comparative Agent: ¹⁷⁷Lu-PSMA-617 | Reference |
| Target | Integrin αvβ3 | Prostate-Specific Membrane Antigen (PSMA) | [2],[6] |
| Administered Activity | ~1.48 - 1.57 GBq (40 - 42.32 mCi) | ~3.7 - 7.4 GBq (100 - 200 mCi) per cycle | [2][5],[6] |
| Blood Half-life | ~2.85 ± 2.17 h | ~1.5 - 2.5 h (initial phase) | [2] |
| Dosimetry (Whole-body effective dose) | 0.251 ± 0.047 mSv/MBq | Varies with biodistribution, typically ~0.4-0.8 mSv/GBq | [2] |
| Critical Organ Dosimetry | Kidneys: 0.684 ± 0.132 mGy/MBq, Red Marrow: 0.157 ± 0.032 mGy/MBq | Salivary glands and kidneys are dose-limiting organs. | [2] |
| Safety Profile | No adverse events over grade 3 observed in a first-in-human study. | Common side effects include dry mouth, fatigue, and transient hematologic toxicity. | [2] |
Table 3: Validation of PET Imaging as a Predictive Biomarker
| Theranostic Pair | Correlation between PET uptake and Therapeutic Response | Key Findings | Reference |
| ⁶⁸Ga-RGD / ¹⁷⁷Lu-AB-3PRGD2 | Under investigation in ongoing clinical trials (e.g., NCT05013086). | Patient selection is based on high ⁶⁸Ga-RGD uptake, implying a strong expected correlation. | [4][5] |
| ⁶⁸Ga-DOTATATE / ¹⁷⁷Lu-DOTATATE | Demonstrated positive correlation. | Higher baseline SUVmax and other quantitative PET parameters are predictive of better therapy response and progression-free survival in neuroendocrine tumors. | [9][10] |
| ⁶⁸Ga-PSMA / ¹⁷⁷Lu-PSMA | Demonstrated positive correlation. | Baseline SUVmax, SUVmean, and tumor-to-liver ratio are moderately associated with lesion response to therapy in prostate cancer. | [6][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are synthesized protocols for key experiments in the validation of ⁶⁸Ga-RGD PET for ¹⁷⁷Lu-AB-3PRGD2 therapy.
Protocol 1: ⁶⁸Ga-RGD PET/CT Imaging in Patients
-
Patient Selection: Patients with histologically confirmed advanced tumors and evidence of disease progression are recruited. Key inclusion criteria include tumor lesions with high RGD uptake confirmed on a prior ⁶⁸Ga-RGD PET/CT scan.[4][5]
-
Radiopharmaceutical Preparation: ⁶⁸Ga is obtained from a ⁶⁸Ge/⁶⁸Ga generator. A commercially available or synthesized RGD peptide kit (e.g., NOTA-RGD) is used for labeling. The labeling is typically performed under sterile conditions, and quality control is conducted to ensure high radiochemical purity (>95%).[7][12]
-
Patient Preparation: Patients are required to be well-hydrated. No specific fasting is generally required.
-
Administration: Approximately 150-200 MBq of ⁶⁸Ga-RGD is administered intravenously.
-
Imaging: PET/CT scans are typically acquired 45-60 minutes post-injection. A low-dose CT scan is performed for attenuation correction and anatomical localization, followed by a whole-body PET scan.
-
Image Analysis: PET images are reconstructed and analyzed semi-quantitatively. Regions of interest (ROIs) are drawn around tumors and normal organs to calculate the maximum Standardized Uptake Value (SUVmax), mean SUV (SUVmean), and tumor-to-background ratios.[13]
Protocol 2: ¹⁷⁷Lu-AB-3PRGD2 Radionuclide Therapy
-
Patient Eligibility: Patients are selected based on high uptake in the baseline ⁶⁸Ga-RGD PET/CT scan, indicating sufficient target expression. Adequate organ function (renal, hepatic, and hematologic) is also required.[4][5]
-
Radiopharmaceutical Preparation: DOTA-AB-3PRGD2 precursor is radiolabeled with ¹⁷⁷LuCl₃ under controlled conditions. The final product undergoes quality control for radiochemical purity and sterility.
-
Administration: A therapeutic dose of approximately 1.48 - 1.57 GBq of ¹⁷⁷Lu-AB-3PRGD2 is administered intravenously.[2][5] Pre-medication to reduce renal uptake may be considered.
-
Post-Therapy Imaging and Dosimetry: Serial whole-body planar and SPECT/CT imaging is performed at multiple time points (e.g., 3, 24, 48, 72, 96, 120, and 168 hours) post-infusion to determine the biodistribution and clearance of the therapeutic agent.[5] This data is used to calculate the absorbed radiation doses to tumors and normal organs using MIRD (Medical Internal Radiation Dose) formalism.
-
Monitoring and Follow-up: Patients are monitored for any adverse events.[2] Therapeutic response is assessed at specified intervals using standard criteria (e.g., RECIST 1.1) on CT or MRI, and by monitoring tumor markers. Follow-up ⁶⁸Ga-RGD PET/CT scans may also be performed to assess changes in integrin expression.
Visualizations
Signaling and Targeting Pathway
Caption: RGD peptide binds to integrin αvβ3 on tumor and endothelial cells.
Theranostic Workflow
Caption: Workflow for RGD-based theranostics.
Logical Relationship: Diagnostic vs. Therapeutic Agent
Caption: Comparison of the diagnostic and therapeutic RGD agents.
References
- 1. THERANOSTICS: From Molecular Imaging Using Ga-68 Labeled Tracers and PET/CT to Personalized Radionuclide Therapy - The Bad Berka Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiopharmaceutical Trial: 177Lu-AB-3PRGD2 in Patients With Integrin αVβ3 Positive Tumors (NCT05013086) [ancora.ai]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of [68Ga]Ga-PSMA PET/CT for therapy response assessment of [177Lu]Lu-PSMA radioligand therapy in metastasized castration refractory prostate cancer and correlation with survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
A Comparative Analysis of Linear vs. Cyclic RGD Peptides in Biodistribution
For researchers, scientists, and drug development professionals, understanding the in vivo behavior of targeting ligands is paramount. This guide provides an objective comparison of the biodistribution profiles of linear and cyclic Arginine-Glycine-Aspartic acid (RGD) peptides, widely used for targeting αvβ3 integrins in cancer research and therapy. The following sections present supporting experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding.
The selection of a peptide's structural conformation, whether linear or cyclic, profoundly influences its pharmacokinetic properties and tumor-targeting efficacy. Cyclic RGD peptides generally exhibit superior performance in vivo due to enhanced stability and conformational rigidity, leading to higher binding affinity for their target integrins.
Quantitative Biodistribution Data
The following table summarizes the comparative biodistribution of a 99mTc-labeled linear RGD peptide (RGDfK-His) and its cyclic counterpart (cRGDfK-His) in nude mice bearing MDA-MB 435 human breast cancer xenografts. The data, presented as the percentage of injected dose per gram of tissue (% ID/g), was collected at 30 minutes post-injection.
| Organ | Linear RGDfK-His (% ID/g ± SD) | Cyclic cRGDfK-His (% ID/g ± SD) |
| Blood | 1.26 ± 0.45 | 0.98 ± 0.32 |
| Liver | 26.66 ± 4.68 | 17.35 ± 3.51 |
| Kidneys | 7.22 ± 2.51 | 5.21 ± 1.15 |
| Spleen | 0.67 ± 0.12 | 0.23 ± 0.02 |
| Lungs | 1.31 ± 0.20 | 0.55 ± 0.07 |
| Heart | 0.82 ± 0.18 | 0.65 ± 0.22 |
| Muscle | 0.55 ± 0.24 | 0.22 ± 0.04 |
| Stomach | 1.28 ± 0.43 | 0.69 ± 0.28 |
| Intestines | 8.58 ± 1.89 | 8.84 ± 1.63 |
| Tumor | 0.91 ± 0.08 | 3.74 ± 1.51 |
| Tumor/Blood Ratio | 0.72 ± 0.21 | 3.82 ± 0.90 |
Data adapted from a comparative evaluation of linear and cyclic 99mTc-RGD peptides.[1]
The data clearly indicates that the cyclic RGD peptide demonstrates significantly higher uptake in the tumor (3.74 ± 1.51% ID/g) compared to the linear peptide (0.91 ± 0.08% ID/g).[1] Consequently, the tumor-to-blood ratio for the cyclic peptide is substantially more favorable (3.82 ± 0.90) than that of the linear analog (0.72 ± 0.21), suggesting better tumor targeting and imaging contrast.[1] Both peptides show rapid blood clearance and significant uptake in the liver and kidneys, which are the primary routes of elimination.[1][2][3][4][5]
RGD Peptide-Integrin Signaling Pathway
RGD peptides target integrins, which are transmembrane receptors that mediate cell-matrix adhesion. The binding of RGD peptides to integrins, particularly αvβ3, on the surface of tumor and endothelial cells triggers a cascade of downstream signaling events that are crucial for angiogenesis, tumor growth, and metastasis.
Caption: RGD peptide binding to integrin αvβ3 activates downstream signaling pathways.
Experimental Protocols
A detailed methodology for a typical comparative biodistribution study is outlined below.
1. Peptide Synthesis and Radiolabeling:
-
Peptide Synthesis: Both linear and cyclic RGD peptides are synthesized using standard solid-phase peptide synthesis (SPPS) techniques, often employing the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The synthesized peptides are then purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
-
Chelator Conjugation: For radiolabeling with metallic radionuclides like 99mTc, a chelating agent (e.g., a histidine-tag) is incorporated into the peptide sequence during synthesis.
-
Radiolabeling: The peptide-chelator conjugate is incubated with the radionuclide (e.g., [99mTc(H2O)3(CO)3]+) in an appropriate buffer system. The radiolabeled peptide is then purified to remove any unbound radionuclide. Radiochemical purity is assessed by techniques such as radio-TLC or radio-HPLC.
2. Animal Model:
-
Cell Culture and Tumor Implantation: Human tumor cells overexpressing αvβ3 integrin (e.g., MDA-MB-435 breast cancer cells or U87MG glioblastoma cells) are cultured under standard conditions.
-
A suspension of these cells is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice), typically 4-6 weeks of age.
-
The tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) before the biodistribution study.
3. Biodistribution Study:
-
Injection: A known amount of the radiolabeled peptide (linear or cyclic) is injected intravenously into the tail vein of the tumor-bearing mice.
-
Euthanasia and Tissue Collection: At predetermined time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) post-injection, the mice are euthanized.
-
Blood is collected via cardiac puncture, and major organs and tissues (including the tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, and muscle) are dissected.
-
Measurement of Radioactivity: The collected tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (% ID/g) is calculated for each organ. The results are typically expressed as the mean ± standard deviation for a group of animals.
Comparative Biodistribution Workflow
The following diagram illustrates the logical workflow for a comparative biodistribution study of linear and cyclic RGD peptides.
Caption: A stepwise workflow for comparing the biodistribution of RGD peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative evaluation of linear and cyclic 99mTc-RGD peptides for targeting of integrins in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window: 177Lu-AB-3PRGD2 vs. Conventional Chemotherapy
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic window for the targeted radionuclide therapy, 177Lu-AB-3PRGD2, and standard-of-care chemotherapy agents for solid tumors expressing integrin αvβ3. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy and toxicity data, experimental protocols, and relevant biological pathways.
Executive Summary
Targeted radionuclide therapy with 177Lu-AB-3PRGD2 presents a promising alternative to conventional chemotherapy by leveraging the overexpression of integrin αvβ3 on tumor cells and neovasculature. This targeted approach aims to deliver a cytotoxic dose of radiation directly to the tumor site, thereby minimizing systemic toxicity and potentially widening the therapeutic window. This guide synthesizes available preclinical and clinical data to facilitate an objective comparison with established chemotherapy regimens for glioblastoma, melanoma, and ovarian cancer.
Mechanism of Action
177Lu-AB-3PRGD2: This radiopharmaceutical consists of a potent β-emitting radionuclide, Lutetium-177, chelated to AB-3PRGD2. The 3PRGD2 component is a dimeric cyclic peptide containing the Arg-Gly-Asp (RGD) motif, which exhibits high affinity and specificity for integrin αvβ3.[1] Integrin αvβ3 is overexpressed on various tumor cells and activated endothelial cells, playing a crucial role in tumor angiogenesis, proliferation, and survival, while having minimal expression in healthy tissues.[1][2] Upon intravenous administration, 177Lu-AB-3PRGD2 binds to integrin αvβ3, leading to the internalization of the radiopharmaceutical and subsequent delivery of localized β-radiation, which induces DNA damage and tumor cell death.[1]
Chemotherapy: Conventional chemotherapeutic agents, such as temozolomide, dacarbazine, and paclitaxel (B517696), exert their cytotoxic effects through different mechanisms.
-
Temozolomide and Dacarbazine: These are alkylating agents that introduce methyl groups into DNA, leading to DNA damage and triggering apoptosis.[3]
-
Paclitaxel: This agent disrupts the normal function of microtubules, essential components of the cell's cytoskeleton. By stabilizing microtubules, paclitaxel arrests the cell cycle, leading to apoptosis.
dot
Figure 1: Mechanism of Action of 177Lu-AB-3PRGD2.
Comparative Efficacy and Dosimetry
Direct head-to-head clinical trials comparing 177Lu-AB-3PRGD2 with chemotherapy are not yet available. The following tables summarize data from separate preclinical and clinical studies to provide a preliminary comparison.
Table 1: Efficacy Data
| Therapy | Cancer Model | Efficacy Metric | Result | Citation |
| 177Lu-3PRGD2 | U87MG Glioblastoma (mice) | Tumor Uptake (1h p.i.) | 6.03 ± 0.65 %ID/g | [4] |
| U87MG Glioblastoma (mice) | Tumor Growth Inhibition | Significant delay vs. control | [4] | |
| Temozolomide | Recurrent Glioblastoma (human) | 6-month Progression-Free Survival | 21% | [3] |
| Recurrent Glioblastoma (human) | Median Overall Survival | 14.6 months (with radiation) | [5] | |
| Dacarbazine | Metastatic Melanoma (human) | Overall Response Rate | 26.3% | [6] |
| Metastatic Melanoma (human) | Median Survival Time | 12.1 months | [6] | |
| Paclitaxel | Recurrent Ovarian Cancer (human) | Overall Response Rate | 50% (weekly low-dose) | [7] |
| Advanced Ovarian Cancer (human) | Progression-Free Survival | 27 months (consolidation therapy) | [8] |
Table 2: Dosimetry and Toxicity (Adverse Events)
| Therapy | Study Population | Dose-Limiting Toxicities / Key Adverse Events | Organ with Highest Absorbed Dose (for 177Lu-AB-3PRGD2) | Citation |
| 177Lu-AB-3PRGD2 | Advanced Solid Tumors (human, first-in-human) | No adverse events > Grade 3 observed. | Kidneys (0.684 ± 0.132 mGy/MBq), Red Bone Marrow (0.157 ± 0.032 mGy/MBq) | [9][10] |
| 177Lu-3PRGD2 | Nude Mice | MTD > 111 MBq | - | [4] |
| Temozolomide | Glioblastoma (human) | Myelosuppression (neutropenia, thrombocytopenia), nausea, vomiting. | - | [3] |
| Dacarbazine | Metastatic Melanoma (human) | Myelosuppression, nausea, vomiting, hepatotoxicity. | - | [11] |
| Paclitaxel | Ovarian Cancer (human) | Myelosuppression (neutropenia), peripheral neuropathy, alopecia. | - | [12][13] |
Experimental Protocols
177Lu-AB-3PRGD2 First-in-Human Study
-
Study Design: An open-label, non-randomized, single-dose study.[9][10]
-
Patient Population: Ten patients with advanced solid tumors confirmed to have integrin αvβ3 expression via 68Ga-DOTA-3PRGD2 PET/CT.[9][10]
-
Intervention: A single intravenous injection of 1.57 ± 0.08 GBq of 177Lu-AB-3PRGD2.[9][10]
-
Data Collection:
-
Pharmacokinetics: Serial blood samples were collected at various time points post-injection.[9][10]
-
Dosimetry: Whole-body planar and SPECT/CT imaging were performed at multiple time points to calculate absorbed radiation doses to various organs.[9][10]
-
Safety: Adverse events were monitored and graded according to standard criteria for 6-8 weeks post-treatment.[9][10]
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osvepharma.com [osvepharma.com]
- 4. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar – ScienceOpen [scienceopen.com]
- 5. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dacarbazine-based chemotherapy as first-line treatment in noncutaneous metastatic melanoma: multicenter, retrospective analysis in Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Weekly paclitaxel infusion as salvage therapy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.cancerconnect.com [news.cancerconnect.com]
- 9. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uhs.nhs.uk [uhs.nhs.uk]
- 12. Paclitaxel and Its Evolving Role in the Management of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical trials and progress with paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro Cell Binding with In Vivo Tumor Uptake
A comparative guide for researchers, scientists, and drug development professionals.
The ability to predict how a therapeutic or imaging agent will behave in a complex in vivo tumor microenvironment based on simple in vitro cell-binding assays is a cornerstone of efficient drug development. A strong correlation between these two domains can de-risk clinical translation, reduce reliance on animal models, and accelerate the identification of promising candidates. This guide provides a comparative analysis of the relationship between in vitro binding affinity and cytotoxicity with in vivo tumor uptake and efficacy, supported by experimental data and detailed protocols.
The Correlation Landscape: A Tale of Multiple Factors
While a direct and universally applicable correlation between in vitro binding and in vivo tumor uptake is not always straightforward, several studies have demonstrated a strong positive relationship, particularly for targeted agents like radiolabeled antibodies, peptides, and antibody-drug conjugates (ADCs). However, this correlation is influenced by a multitude of factors including the agent's size, its pharmacokinetic and pharmacodynamic properties, and the physiological barriers within the tumor.
For instance, while high in vitro affinity is generally desirable, the "binding site barrier" phenomenon can sometimes lead to reduced tumor penetration for high-affinity antibodies. In such cases, a moderate affinity might result in more homogenous tumor distribution and higher overall uptake. Conversely, for small molecules and peptides, higher in vitro potency often translates to better in vivo efficacy, provided favorable pharmacokinetic properties allow for sufficient tumor accumulation.
Comparative Data Analysis
The following tables summarize quantitative data from various studies, comparing in vitro binding metrics (Kd, IC50) with in vivo tumor uptake or therapeutic response.
Table 1: Radiolabeled Antibodies and Peptides
| Agent | Target | Cell Line | In Vitro Kd (nM) | In Vivo Tumor Uptake (%ID/g) | Time Point (h) | Reference |
| 111In-DOTA-pertuzumab | HER2 | SKOV-3 (HER2+) | - | 50 ± 14 | - | [1] |
| 111In-DOTA-pertuzumab | HER2 | MDA-MB-231 (HER2-) | - | ~5.0 ± 1.7 | - | [1] |
| Anti-HER2 Affibody | HER2 | OK cells | KD1=0.8, KD2=9.2 | - | - | [2] |
| 68Ga-NOTA-TR01 | TfR1 | HT29 (TfR1high) | 22.3 | 1.12 ± 0.16 | 120 | [3] |
| 68Ga-NOTA-TR01 | TfR1 | LOVO (TfR1low) | 22.3 | 0.90 ± 0.21 | 120 | [3] |
Table 2: Antibody-Drug Conjugates (ADCs) and Small Molecule Inhibitors
| Agent | Target | Cell Line | In Vitro IC50 | In Vivo Efficacy | Reference |
| Erbitux-vc-PAB-MMAE (ADC) | EGFR | A549 | Effective Inhibition | Effective Tumor Growth Inhibition | [4] |
| 2G4 Immunotoxin (ADC) | c-Kit | HMC-1.2 (DM1-resistant) | >200-fold more potent than 2G4-DM1 | Suppressed Tumor Growth | [5] |
| MAP4K1 Inhibitor (NDI-101150) | MAP4K1 | - | < 1 nM (biochemical) | 8.65 mg/kg (in vivo IC50) | [6] |
| BMS-202 | PD-L1 | - | - | 57.97% Tumor Growth Inhibition (60 mg/kg) | [7] |
| PIK3CA/mTOR Inhibitors | PI3K/mTOR | - | Broadly similar for protein and lipid kinase inhibition | - | [8] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the biological mechanisms at play is crucial for understanding the data. The following diagrams, generated using Graphviz, illustrate key workflows and a conceptual signaling pathway.
Caption: General experimental workflow for correlating in vitro and in vivo data.
Caption: Factors influencing the correlation between in vitro binding and in vivo uptake.
Caption: A conceptual signaling pathway for targeted agents.
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount for establishing a meaningful in vitro-in vivo correlation. Below are detailed methodologies for key experiments.
In Vitro Radioligand Saturation Binding Assay for Kd Determination
This protocol is adapted from standard procedures for determining the equilibrium dissociation constant (Kd) and maximum number of binding sites (Bmax) using whole cells.[9][10]
1. Cell Preparation:
-
Culture tumor cells expressing the target receptor to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend cells in binding buffer (e.g., PBS with 1% bovine serum albumin) to a final concentration of 1 x 106 cells/mL.
2. Assay Setup:
-
Prepare serial dilutions of the radiolabeled ligand in binding buffer. The concentration range should span from approximately 0.1 x Kd to 10 x Kd.
-
For total binding, add 50 µL of each radioligand dilution to wells of a 96-well plate in triplicate.
-
For non-specific binding, add 50 µL of each radioligand dilution to a separate set of wells containing a high concentration (e.g., 1000-fold excess) of the corresponding unlabeled ligand.
-
Initiate the binding reaction by adding 50 µL of the cell suspension to each well.
3. Incubation and Filtration:
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium (typically 2-4 hours), with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer (e.g., PBS) to remove unbound radioligand.
4. Radioactivity Measurement and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and fit the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
In Vitro Cytotoxicity Assay for IC50 Determination (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using the MTT assay.[11][12]
1. Cell Seeding:
-
Harvest exponentially growing tumor cells and determine the cell concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Drug Treatment:
-
Prepare a stock solution of the test compound and create a series of dilutions in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Biodistribution Study in a Subcutaneous Tumor Xenograft Model
This protocol describes a typical procedure for evaluating the tumor uptake of a radiolabeled agent in mice.[13][14][15][16]
1. Tumor Model Establishment:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 106 cells in 100-200 µL of PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Monitor tumor growth by measuring with calipers and calculating the volume using the formula: Volume = (width)2 x length / 2.
2. Agent Administration:
-
Administer the radiolabeled agent to the tumor-bearing mice, typically via intravenous (tail vein) injection. The injected dose should be accurately measured.
-
House the animals under standard conditions for the duration of the study.
3. Tissue Collection and Measurement:
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a cohort of mice (typically 3-5 mice per time point).
-
Collect blood and dissect major organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
4. Data Analysis:
-
Calculate the %ID/g for each tissue at each time point.
-
Analyze the data to determine the tumor uptake, clearance from blood and other organs, and tumor-to-background ratios.
Conclusion
The correlation between in vitro cell binding and in vivo tumor uptake is a complex but critical aspect of preclinical drug development. While not always a one-to-one relationship, a thorough understanding of the underlying principles and the use of standardized, well-controlled experimental protocols can significantly enhance the predictive power of in vitro assays. By carefully considering factors such as binding affinity, pharmacokinetics, and the tumor microenvironment, researchers can make more informed decisions, ultimately leading to the development of more effective and safer cancer therapies and diagnostic agents.
References
- 1. In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies on renal uptake of radiolabeled affibody molecules for imaging of HER2 expression in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Whole-cell radioligand saturation binding [protocols.io]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AB-3PRGD2 Cross-Reactivity with Integrin Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the integrin binding profile of AB-3PRGD2, a dimeric arginine-glycine-aspartic acid (RGD) peptide conjugate. While this compound is primarily designed for high-affinity targeting of the αvβ3 integrin, understanding its cross-reactivity with other integrin subtypes is crucial for evaluating its specificity and potential off-target effects in therapeutic and diagnostic applications.
Executive Summary
This compound is a specialized ligand developed for targeting integrin αvβ3, a receptor frequently overexpressed in tumor neovasculature and on the surface of various cancer cells. The dimeric nature of the RGD peptide in this compound, combined with PEG linkers, significantly enhances its binding affinity for αvβ3 compared to monomeric RGD peptides. While direct, comprehensive experimental data on the cross-reactivity of this compound with a wide range of integrin subtypes is not extensively published, the known binding patterns of RGD-containing peptides allow for an informed assessment of its likely selectivity profile. RGD-based peptides are known to have the potential to bind to other integrins, including αvβ5, αvβ6, and α5β1. The degree of cross-reactivity is influenced by the peptide's conformation and the specific amino acid sequence flanking the RGD motif.
Binding Affinity of 3PRGD2 and Related Dimeric RGD Peptides
The core component of this compound is the 3PRGD2 peptide. Studies have demonstrated its high binding affinity for integrin αvβ3. The multivalent presentation of the RGD motif is a key factor in achieving this high affinity.
Table 1: Comparative Binding Affinities of RGD Peptides for Integrin αvβ3
| Compound | Target Integrin | IC50 (nM) | Reference |
| DOTA-3PRGD2 | αvβ3 | 1.25 ± 0.16 | [1] |
| DOTA-RGD2 (dimer) | αvβ3 | 8.02 ± 1.94 | [1] |
| c(RGDyK) (monomer) | αvβ3 | 49.89 ± 3.63 | [1] |
IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Experimental Protocols
The determination of binding affinities and cross-reactivity of ligands like this compound involves various in vitro assays. The two most common methods are competitive binding assays and surface plasmon resonance (SPR).
Competitive Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled or fluorescently labeled ligand for binding to a specific integrin subtype.
Detailed Methodology:
-
Cell Culture: Human tumor cell lines with known integrin expression profiles (e.g., U87MG glioblastoma cells for high αvβ3 expression) are cultured under standard conditions.
-
Preparation of Cells: Cells are harvested, washed, and resuspended in a binding buffer (e.g., Tris-HCl buffer containing MnCl2).
-
Competition Reaction: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-echistatin) is incubated with the cells in the presence of increasing concentrations of the unlabeled competitor peptide (this compound).
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter to separate the cells with bound radioligand from the unbound radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the competitor peptide.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Detailed Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and the purified integrin receptor is immobilized on the chip surface via amine coupling.
-
Ligand Injection: A solution containing the ligand (e.g., this compound) at various concentrations is injected over the sensor surface.
-
Binding Measurement: The binding of the ligand to the immobilized integrin is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Dissociation Phase: After the injection of the ligand, a running buffer is flowed over the surface to monitor the dissociation of the ligand-receptor complex.
-
Regeneration: The sensor surface is regenerated using a low pH buffer to remove the bound ligand, preparing it for the next binding cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway initiated by RGD-integrin binding and a typical experimental workflow for assessing binding affinity.
Caption: RGD-Integrin Binding and Downstream Signaling.
Caption: Workflow for Determining Integrin Binding Affinity.
Conclusion
This compound is a high-affinity ligand for the αvβ3 integrin, a property enhanced by its dimeric RGD structure. While comprehensive cross-reactivity data for this compound across all integrin subtypes is limited, the principles of RGD-integrin interactions suggest potential for binding to other RGD-dependent integrins such as αvβ5. The degree of this cross-reactivity is a critical parameter for its clinical development and can be precisely quantified using established experimental protocols like competitive binding assays and surface plasmon resonance. Further studies are warranted to fully elucidate the integrin selectivity profile of this compound to better predict its in vivo behavior and therapeutic index.
References
- 1. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Evaluating the Cost-Effectiveness of AB-3PRGD2 Therapy: A Comparative Guide
The landscape of oncology is continually evolving with the advent of targeted therapies that promise enhanced efficacy and reduced off-target toxicities. Among these, targeted radionuclide therapies are gaining prominence. This guide provides a comprehensive evaluation of the cost-effectiveness of AB-3PRGD2 therapy, a novel agent in this class. By comparing its performance with alternative treatments and presenting supporting experimental data, this document aims to inform researchers, scientists, and drug development professionals.
Introduction to this compound Therapy
This compound is an investigational targeted radionuclide therapy. It consists of three key components:
-
177-Lutetium (177Lu): A beta-emitting radioisotope that delivers therapeutic radiation to target cells.
-
3PRGD2: A dimeric cyclic RGD peptide that specifically targets integrin αvβ3.
-
Albumin-binding motif (AB): This component is designed to enhance the pharmacokinetic properties of the agent, prolonging its circulation time and potentially increasing tumor uptake.
Integrin αvβ3 is a compelling therapeutic target as it is overexpressed on various tumor cells and is crucial for tumor angiogenesis and metastasis.[1] By targeting this integrin, 177Lu-AB-3PRGD2 aims to deliver a cytotoxic radiation dose directly to the tumor microenvironment.
Mechanism of Action: The Integrin αvβ3 Signaling Pathway
The RGD peptide component of this compound binds to integrin αvβ3 on the surface of tumor and endothelial cells. This binding not only facilitates the delivery of 177Lu but can also interfere with the natural signaling pathways of the integrin, which are involved in cell adhesion, migration, proliferation, and survival.
Performance and Efficacy of this compound
As 177Lu-AB-3PRGD2 is in the early stages of clinical development, performance data is primarily from a first-in-human study.[2][3][4][5]
Table 1: Summary of 177Lu-AB-3PRGD2 Performance in a First-in-Human Study
| Parameter | Finding | Citation(s) |
| Dosimetry | ||
| Whole-body effective dose | 0.251 ± 0.047 mSv/MBq | [2][3][4][5] |
| Absorbed dose in kidneys | 0.684 ± 0.132 mGy/MBq | [2][3][4][5] |
| Red bone marrow dose | 0.157 ± 0.032 mGy/MBq | [2][3][4][5] |
| Pharmacokinetics | ||
| Blood half-life | 2.85 ± 2.17 hours | [2][3][4][5] |
| Primary excretion route | Urinary system | [2][3][4][5] |
| Safety | ||
| Adverse Events | No adverse events over grade 3 were observed. | [2][3][4][5] |
Preclinical studies using a similar compound, 177Lu-3PRGD2, in a glioblastoma mouse model demonstrated significant tumor growth inhibition.[6]
Comparative Analysis with Alternative Therapies
A direct cost-effectiveness comparison is challenging due to the nascent stage of this compound's clinical trials. However, we can compare its profile with established therapies for cancers where integrin αvβ3 is a relevant target, such as non-small cell lung cancer (NSCLC) and glioblastoma.
Alternatives include:
-
Other Targeted Radionuclide Therapies (TRT): Such as 177Lu-PSMA-617 for prostate cancer, which provides a benchmark for this class of drugs.
-
Anti-angiogenic Therapies: Bevacizumab and Endostar, which also target tumor vasculature.
-
Standard Chemotherapy: Regimens that are the current standard of care.
Table 2: Comparative Efficacy of this compound and Alternative Therapies
| Therapy | Mechanism of Action | Efficacy Highlights | Citation(s) |
| 177Lu-AB-3PRGD2 | Targets integrin αvβ3 to deliver 177Lu | Early-phase data shows promise; preclinical models show significant tumor inhibition.[6] | [2][6] |
| Bevacizumab | Monoclonal antibody against VEGF-A | In metastatic colorectal cancer, extends life by a median of 4.7 months.[7] | [7] |
| Endostar | Recombinant human endostatin, inhibits angiogenesis | Combined with chemoradiotherapy for NSCLC, significantly improved 1-year survival rate (RR=1.113).[8] For locally advanced cervical cancer, improved 2-year PFS (91.3% vs 56.6%).[9] | [8][9] |
| 177Lu-PSMA-617 | Targets PSMA to deliver 177Lu | In metastatic castration-resistant prostate cancer, provided a gain of 0.39 quality-adjusted life years (QALYs) over standard of care alone.[10] | [10] |
Table 3: Estimated Cost of this compound and Alternative Therapies
| Therapy | Estimated Cost per Treatment Course (USD) | Notes | Citation(s) |
| 177Lu-AB-3PRGD2 | Not yet established (likely to be in the range of other TRTs) | - | - |
| Peptide Receptor Radionuclide Therapy (PRRT) | $20,000 - $30,000 per cycle | General cost for this class of therapy. A full course may involve multiple cycles. | |
| 177Lu vipivotide tetraxetan (Pluvicto) | ~
| A recently approved 177Lu-based therapy, providing a strong cost comparison. | [11] |
| Bevacizumab (Avastin) | $42,800 - $55,000 | For a course of treatment.[7] In Canada, about $40,000 per year.[7] | [7] |
| Endostar | Lower than other anti-angiogenic drugs | Specific cost data is not readily available, but it is marketed as a more affordable option in China.[12] | [12] |
Framework for Cost-Effectiveness Evaluation
A formal cost-effectiveness analysis for this compound will require mature clinical trial data. The primary metric used in such analyses is the Incremental Cost-Effectiveness Ratio (ICER), which is the additional cost of a new therapy divided by the additional health benefit it provides (often measured in Quality-Adjusted Life Years, or QALYs).
For another 177Lu-based therapy, the ICER was estimated at €69,418 per QALY in Germany, and it was found to be a dominant (more effective and less costly) option compared to cabazitaxel (B1684091) in another scenario.[10] In the US, an ICER of $200,708 per QALY was calculated.[13] These figures provide a potential range for what might be considered cost-effective for this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Protocol for the First-in-Human Study of 177Lu-AB-3PRGD2 [2][3][4][5]
-
Study Design: Open-label, non-controlled, non-randomized study.
-
Patient Population: 10 patients with advanced integrin αvβ3-avid tumors.
-
Inclusion Criteria: Patients with pathologically confirmed tumors with high RGD uptake on a 68Ga-RGD PET/CT scan.
-
Intervention: A single intravenous injection of 1.57 ± 0.08 GBq of 177Lu-AB-3PRGD2.
-
Assessments:
-
Pharmacokinetics and Dosimetry: Serial whole-body scans and blood sampling at multiple time points post-injection.
-
Safety: Monitoring of adverse events and laboratory tests (hematology, liver, and kidney function) at baseline and every 2 weeks for 6-8 weeks.
-
Conclusion and Future Outlook
177Lu-AB-3PRGD2 represents a promising new agent in the targeted radionuclide therapy class. Its mechanism of targeting integrin αvβ3 is well-founded, and early clinical data suggest a favorable safety profile.
A definitive assessment of its cost-effectiveness is premature. However, by using other targeted radionuclide therapies as a proxy, it is anticipated that the cost will be substantial. For 177Lu-AB-3PRGD2 to be considered cost-effective, upcoming clinical trials will need to demonstrate a significant improvement in efficacy—such as extended survival or improved quality of life—over the current standards of care for its target indications.
The data presented in this guide, particularly the comparative tables and experimental workflows, should serve as a valuable resource for professionals in the field to contextualize the potential of this emerging therapy. As more data from ongoing and future clinical trials become available, a clearer picture of the cost-effectiveness of 177Lu-AB-3PRGD2 will emerge.
References
- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. us-uk.bookimed.com [us-uk.bookimed.com]
- 3. The cheaper drug, bevacizumab, should be referred to NICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar – ScienceOpen [scienceopen.com]
- 7. news-medical.net [news-medical.net]
- 8. Endostar (rh‐endostatin) improves efficacy of concurrent chemoradiotherapy for locally advanced non‐small cell lung cancer: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endostar, an Antiangiogenesis Inhibitor, Combined With Chemoradiotherapy for Locally Advanced Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cost-utility analysis of 177Lu-PSMA-617 radioligand therapy in second-line and third-line treatment for metastatic castration-resistant prostate cancer (mCRPC) in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. The Efficacy and Safety of Continuous Intravenous Endostar Treatment Combined With Concurrent Chemoradiotherapy in Patients With Locally Advanced Cervical Squamous Cell Carcinoma: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cost-Effectiveness Analysis of 177Lu-PSMA-617 Radioligand Therapy in Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of AB-3PRGD2
For researchers, scientists, and drug development professionals handling AB-3PRGD2, proper disposal is a critical component of laboratory safety and regulatory compliance. As this compound is primarily utilized in a radiolabeled form, specifically with Lutetium-177 (¹⁷⁷Lu-AB-3PRGD2), disposal procedures are governed by regulations for low-level radioactive waste (LLRW). The following guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this radiopharmaceutical.
The foundational principle for managing radioactive material is ALARA, which stands for "As Low As Reasonably Achievable." This principle guides all procedures to minimize radiation exposure to personnel.
Immediate Safety and Handling
Before beginning any procedure that generates waste, ensure all personnel are trained in radiation safety. The work area should be designated for radioactive material use and equipped with proper shielding and monitoring equipment. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and two pairs of gloves, is mandatory.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is the most critical step. Different types of waste have distinct disposal pathways. Waste should be segregated by its physical form and the isotopes it contains.
-
Solid Waste: Includes contaminated items such as gloves, absorbent pads, plasticware, and paper. This waste should be placed in designated, clearly labeled radioactive waste containers.
-
Liquid Waste: Aqueous and organic liquid waste must be collected separately in labeled, leak-proof containers. Never dispose of radioactive liquid waste down the drain unless permitted by your institution's Radiation Safety Officer (RSO) and it meets specific exemption criteria.
-
Sharps Waste: Needles, syringes, scalpels, and contaminated glass Pasteur pipettes must be placed in a designated radioactive sharps container. These containers are puncture-resistant and leak-proof.
Step 2: Decay-in-Storage (DIS) Protocol
Lutetium-177 has a relatively short half-life, making it a candidate for the Decay-in-Storage (DIS) disposal method. This involves storing the waste on-site until the radioactivity has decayed to background levels.
The key radiological properties of Lutetium-177 are summarized below:
| Property | Value |
| Physical Half-Life | ~6.65 days[1][2] |
| Primary Emission | Beta particles |
| Gamma Emissions | 113 keV, 210 keV |
For waste to be eligible for DIS, it must be stored for a minimum of 10 half-lives. For ¹⁷⁷Lu, this is approximately 67 days. After this period, the waste must be surveyed with a radiation detection meter to ensure it is indistinguishable from background radiation.
Consideration for Long-Lived Contaminants: A crucial factor in the disposal of ¹⁷⁷Lu is the potential presence of the metastable isomer, ¹⁷⁷ᵐLu, which has a much longer half-life of approximately 160.4 days.[3] If ¹⁷⁷ᵐLu is present, even in trace amounts, the waste will not decay to background levels within the standard DIS timeframe for ¹⁷⁷Lu. This will require a significantly longer storage period, potentially 3 to 5 years, or disposal through a licensed radioactive waste broker.[4][5][6]
The logical workflow for waste management is depicted in the diagram below.
Step 3: Labeling and Record-Keeping
Accurate labeling and meticulous record-keeping are regulatory requirements. Every waste container must be labeled with:
-
The radioactive isotope(s) present (¹⁷⁷Lu).
-
The estimated activity and the date it was added.
-
The laboratory and principal investigator's name.
-
The waste's physical form (solid, liquid, sharps).
Maintain a logbook that tracks all radioactive waste from generation to disposal.
Step 4: Final Disposal
Once the waste has decayed and been confirmed to be at background levels, it can be disposed of as non-radioactive waste. However, before disposal, all radioactive symbols on containers must be defaced or removed.
If the waste remains above background radiation levels after the 10-half-life decay period, it must be disposed of through your institution’s Environmental Health and Safety (EHS) office or a licensed radioactive waste disposal service.[7]
The procedural flow for handling different waste streams is outlined in the diagram below.
Mixed Waste
If this compound waste is mixed with other hazardous materials, such as hazardous chemicals or biohazardous agents, it is classified as "mixed waste." This type of waste is more complex to manage and dispose of due to overlapping regulations. Mixed waste cannot be decayed and disposed of as normal trash. It must be handled and disposed of by a specialized, licensed facility that can manage both radioactive and other hazardous components.[8] Always consult your institution's EHS or RSO for specific instructions on mixed waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, protecting both personnel and the environment.
References
- 1. radiacode.com [radiacode.com]
- 2. radiacode.com [radiacode.com]
- 3. nrc.gov [nrc.gov]
- 4. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. epa.gov [epa.gov]
Essential Safety and Logistics for Handling AB-3PRGD2
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides critical safety and logistical information for the handling of AB-3PRGD2, a radiopharmaceutical agent composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer labeled with Lutetium-177. Due to its nature as a potent peptide-drug conjugate with a radioactive component, strict adherence to the following procedures is mandatory to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The primary hazard associated with this compound is the dual risk of radiological exposure from Lutetium-177 and the pharmacological activity of the peptide conjugate. A comprehensive PPE strategy is essential to mitigate these risks.
Recommended PPE for Handling this compound
A risk assessment should be conducted to determine the appropriate level of PPE. However, the following table summarizes the minimum recommended PPE for various tasks involving this compound.
| Task | Minimum Recommended PPE |
| Low-Volume/Low-Concentration Handling (e.g., analytical testing) | - Double Nitrile Gloves- Disposable Gown (polyethylene-coated polypropylene)[1]- Safety Glasses with Side Shields- Disposable Shoe Covers[1] |
| High-Volume/High-Concentration Handling (e.g., synthesis, purification) | - Double Nitrile Gloves (chemotherapy-rated, ASTM D6978)[2]- Disposable, fluid-resistant Gown (polyethylene-coated polypropylene)[1]- Goggles and Face Shield[3]- Disposable Head/Hair and Shoe Covers[1]- Respiratory Protection (e.g., N95 respirator) may be required based on risk assessment[2] |
| Handling of Potentially Contaminated Surfaces or Waste | - Double Nitrile Gloves- Disposable Gown- Safety Glasses- Shoe Covers |
Donning and Doffing of PPE
Proper technique in donning and doffing PPE is critical to prevent contamination. The following workflow should be followed:
Radiation Safety
Lutetium-177 is a beta and gamma emitter. While staff radiation exposure from Lutetium-177 therapy is generally minimal compared to other radionuclide therapies, adherence to ALARA (As Low As Reasonably Achievable) principles is paramount.[4][5][6]
Radiation Safety Parameters for Lutetium-177
| Parameter | Value |
| Half-life | 6.7 days[7] |
| Emissions | Beta particles (β⁻), Gamma rays (γ) |
| Annual Dose Limit (Occupational) | 20 mSv (averaged over 5 years)[8] |
| Shielding | Lead shielding for vials and syringes |
Exposure Monitoring
All personnel handling this compound must wear appropriate dosimetry badges to monitor radiation exposure. Regular area monitoring with a survey meter is also required.
Spill Management
In the event of a spill, immediate and correct response is crucial to contain contamination and minimize exposure.
Spill Response Workflow
The following diagram outlines the procedural steps for managing a radioactive spill.
Spill Kit Contents
A dedicated spill kit for radioactive materials should be readily accessible. NUREG-1556 suggests the following items for a spill kit: disposable head and shoe covers, absorbent paper with plastic backing, masking tape, trash bags with twist ties, "radioactive material" tape and tags, wipes, emergency procedure instructions, a clipboard with a spill report form, a pencil, and appropriate survey instruments.[9]
Disposal Plan
All waste generated from the handling of this compound must be treated as radioactive waste.
Waste Segregation and Storage
-
Solid Waste: All contaminated solid waste (gloves, gowns, absorbent paper, etc.) should be placed in clearly labeled, sealed, and shielded radioactive waste containers.
-
Liquid Waste: Liquid waste should be stored in designated, sealed, and shielded containers.
-
Sharps: Contaminated sharps must be placed in a puncture-resistant, shielded container.
Decay-in-Storage
Lutetium-177 waste can be decayed in storage.[7] However, it's important to be aware of the potential presence of the long-lived impurity Lutetium-177m (half-life of 160.4 days), which may require longer storage times or disposal as low-level radioactive waste.[7][10][11] Waste should be held for a minimum of 10 half-lives (approximately 67 days) and then surveyed with a radiation meter before disposal as regular waste. If the survey indicates radiation levels are indistinguishable from background, the waste can be disposed of accordingly, with all radioactive labels removed. If radiation is still detectable, the waste must continue to be stored for decay or be disposed of through a licensed radioactive waste vendor.[7]
Experimental Protocols
Detailed experimental protocols should be developed and approved by the institution's Radiation Safety Officer (RSO) and Institutional Animal Care and Use Committee (IACUC) or Institutional Review Board (IRB) as appropriate. These protocols must include specific procedures for dose preparation, administration, and decontamination.
Disclaimer: This document provides a summary of essential safety information. It is not a substitute for a comprehensive, site-specific safety protocol and training. All personnel must be trained on the specific hazards and procedures for handling this compound at their facility. Always consult your institution's Radiation Safety Officer for guidance.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. gerpac.eu [gerpac.eu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Clinical Best Practices for Radiation Safety During Lutetium-177 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Clinical Best Practices for Radiation Safety During Lutetium-177 Thera" by Derek John Cappon, Susanna Fang et al. [digitalcommons.providence.org]
- 6. researchgate.net [researchgate.net]
- 7. nrc.gov [nrc.gov]
- 8. Radiation Safety | LUTATHERA® (lutetium Lu 177 dotatate) | HCP [lutathera-hcp.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
